NM107
Beschreibung
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174799 | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20724-73-6 | |
| Record name | 2'-C-Methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-C-methylcytidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20724-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-C-METHYLCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of NM107 (Nilotinib) in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the constitutively active BCR-ABL1 fusion oncogene. NM107, also known as Nilotinib (formerly AMN107 and marketed as Tasigna®), is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of CML, particularly in patients resistant or intolerant to first-generation TKIs like imatinib. This technical guide provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound in CML, with a focus on its molecular interactions, cellular effects, and impact on downstream signaling pathways.
Core Mechanism of Action: Potent and Selective Inhibition of BCR-ABL Kinase
This compound was rationally designed based on the structure of imatinib to achieve a higher binding affinity and selectivity for the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein.[1] Unlike imatinib, which can be ejected from the binding pocket by certain mutations, this compound forms a more stable and rigid interaction.
Binding Mode and Structural Insights
Crystallographic studies have revealed that this compound, like imatinib, binds to the inactive "DFG-out" conformation of the ABL kinase domain.[2] In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active conformation and thus blocking the transfer of phosphate from ATP to its substrates. The enhanced potency of this compound is attributed to a more optimal topological fit within the ATP-binding pocket, leading to a stronger and more durable inhibition of the kinase's catalytic activity.[1]
Kinase Inhibition Profile
This compound is a potent inhibitor of the wild-type BCR-ABL kinase, with reported IC50 values significantly lower than those of imatinib. In recombinant kinase assays, the IC50 for Nilotinib against wild-type ABL was 15 nM, compared to 280 nM for imatinib.[3] Furthermore, this compound demonstrates potent activity against a wide range of BCR-ABL kinase domain mutations that confer resistance to imatinib. However, it is not effective against the T315I "gatekeeper" mutation.[4][5]
The selectivity of this compound has been extensively profiled against a panel of other kinases. While it potently inhibits other tyrosine kinases such as KIT and Platelet-Derived Growth Factor Receptor (PDGFR), it shows significantly less activity against SRC family kinases compared to other second-generation TKIs like dasatinib.[6]
Table 1: In Vitro Inhibitory Activity (IC50) of this compound (Nilotinib) Against BCR-ABL and Other Key Kinases
| Kinase Target | This compound (Nilotinib) IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Reference(s) |
| Wild-type ABL | 15 - 28 | 280 - 400 | 0.6 - 9 | [3] |
| c-KIT | Potent inhibitor | Potent inhibitor | Potent inhibitor | [6] |
| PDGFRα | Potent inhibitor | Potent inhibitor | Potent inhibitor | [6] |
| c-SRC | >10,000 | >10,000 | 0.5 - 16 | [1] |
| LYN | >10,000 | >10,000 | 0.5 - 16 | [1] |
| FYN | >10,000 | >10,000 | 0.5 - 16 | [1] |
Table 2: In Vitro Activity of this compound (Nilotinib) Against Imatinib-Resistant BCR-ABL Mutations
| BCR-ABL Mutation | This compound (Nilotinib) IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Reference(s) |
| G250E | Low | High | Low | [4] |
| Y253H | 15 - 450 | 480 - 3475 | 0.8 - 7.4 | [3] |
| E255K | 15 - 450 | 480 - 3475 | 0.8 - 7.4 | [3] |
| E255V | 15 - 450 | 480 - 3475 | 0.8 - 7.4 | [3] |
| T315I | >2000 | >10000 | >10000 | [4] |
| M351T | Low | High | Low | [4] |
| F359V | 15 - 450 | 480 - 3475 | 0.8 - 7.4 | [3] |
Cellular Effects in CML
The potent inhibition of BCR-ABL kinase activity by this compound translates into significant anti-leukemic effects in CML cells.
Inhibition of Cell Proliferation and Induction of Apoptosis
This compound effectively inhibits the proliferation of CML cell lines, such as K562 and Ba/F3 cells expressing BCR-ABL, at nanomolar concentrations.[3] The antiproliferative effect is a direct consequence of the blockade of BCR-ABL-driven signaling pathways that promote cell cycle progression. In addition to cytostatic effects, this compound also induces apoptosis (programmed cell death) in CML cells.[7] This is achieved by inhibiting the anti-apoptotic signals that are constitutively activated by BCR-ABL, thereby restoring the natural process of cell death in the leukemic cells.
Table 3: Cellular Activity of this compound (Nilotinib) in CML Cell Lines
| Cell Line | Assay Type | This compound (Nilotinib) IC50 (nM) | Imatinib IC50 (nM) | Reference(s) |
| K562 | Proliferation (MTT) | ~30 | ~600 | [3] |
| Ba/F3 (p210) | Proliferation | <30 | - | [1] |
| KBM5 | Proliferation | 480 | - | [3] |
Inhibition of Downstream Signaling Pathways
The constitutive kinase activity of BCR-ABL leads to the activation of a complex network of downstream signaling pathways that are crucial for the malignant phenotype of CML cells. This compound effectively blocks these pathways by inhibiting the initial phosphorylation events mediated by BCR-ABL.
Key downstream signaling molecules and pathways affected by this compound include:
-
CrkL (CT10 regulator of kinase-like): CrkL is a major substrate of BCR-ABL, and its phosphorylation status is a reliable biomarker of BCR-ABL kinase activity. Treatment of CML cells with this compound leads to a dose-dependent decrease in CrkL phosphorylation.
-
STAT5 (Signal Transducer and Activator of Transcription 5): STAT5 is a key transcription factor that is constitutively activated by BCR-ABL and promotes cell survival and proliferation. This compound inhibits the phosphorylation and activation of STAT5.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): This pathway is a central regulator of cell survival and is activated by BCR-ABL. This compound treatment leads to the dephosphorylation and inactivation of Akt.
-
RAS/MAPK (Rat Sarcoma/Mitogen-Activated Protein Kinase): This pathway is involved in cell proliferation and is also activated by BCR-ABL. This compound inhibits the phosphorylation of downstream components of this pathway, such as ERK.
Caption: BCR-ABL signaling network and the inhibitory action of this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
In Vitro BCR-ABL Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of this compound to inhibit the enzymatic activity of the BCR-ABL kinase by quantifying the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
Materials:
-
Recombinant BCR-ABL kinase
-
Kinase substrate (e.g., Abltide)
-
ATP
-
This compound (Nilotinib) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase buffer.
-
In a 96-well plate, add the recombinant BCR-ABL kinase, the kinase substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro BCR-ABL kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of CML cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
CML cell lines (e.g., K562)
-
Complete cell culture medium
-
This compound (Nilotinib) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed CML cells into a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control. Incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of CrkL Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation of the BCR-ABL substrate CrkL in CML cells.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, phosphorylated CrkL and total CrkL).
Materials:
-
CML cell lines (e.g., K562)
-
This compound (Nilotinib)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CrkL and anti-total CrkL)
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat CML cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CrkL to serve as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated CrkL to total CrkL.
Conclusion
This compound (Nilotinib) is a highly potent and selective second-generation tyrosine kinase inhibitor that effectively targets the BCR-ABL oncoprotein, the primary driver of Chronic Myeloid Leukemia. Its mechanism of action is centered on its high-affinity binding to the inactive conformation of the ABL kinase domain, leading to the potent inhibition of its enzymatic activity. This, in turn, blocks the downstream signaling pathways responsible for the proliferation and survival of CML cells, ultimately leading to cell cycle arrest and apoptosis. The preclinical data summarized in this guide provide a strong rationale for the clinical efficacy of this compound in the treatment of both newly diagnosed and imatinib-resistant CML. For drug development professionals, the detailed understanding of its mechanism and the methodologies used for its characterization offer a valuable framework for the evaluation of future targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PI3K/mTOR Overcomes Nilotinib Resistance in BCR-ABL1 Positive Leukemia Cells through Translational Down-Regulation of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
The Discovery and Development of AMN107 (Nilotinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMN107, now widely known as Nilotinib (Tasigna®), represents a significant milestone in the targeted therapy of Chronic Myeloid Leukemia (CML). Developed by Novartis, its discovery was a triumph of rational drug design, building upon the clinical success and mechanistic understanding of its predecessor, imatinib. This technical guide provides an in-depth overview of the discovery, preclinical, and early clinical development of AMN107. It details the core scientific principles that guided its design, its mechanism of action, and the key experimental data that supported its progression to a frontline therapy for CML. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and data presented in a clear, comparative format to aid researchers and professionals in the field of drug development.
Introduction: The Dawn of Targeted Cancer Therapy and the Need for a Successor to Imatinib
The treatment of Chronic Myeloid Leukemia (CML) was revolutionized by the introduction of imatinib (Gleevec®), a small molecule inhibitor of the BCR-ABL tyrosine kinase.[1] The BCR-ABL oncoprotein, a constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, is the primary driver of CML.[1] Imatinib's success validated the principle of targeted cancer therapy; however, its efficacy was limited by both primary and acquired resistance, often driven by point mutations in the BCR-ABL kinase domain.[2][3] This clinical challenge spurred the development of second-generation BCR-ABL inhibitors, with the goal of overcoming imatinib resistance and providing a more potent therapeutic option.
Rational Drug Design and Discovery of AMN107
The development of AMN107 was a prime example of structure-based drug design. Researchers at Novartis utilized the crystal structure of the imatinib-Abl kinase complex to engineer a molecule with enhanced binding affinity and the ability to overcome common imatinib resistance mutations.[1][4] The design strategy focused on creating a molecule that could fit more snugly into the ATP-binding pocket of the Abl kinase domain, thereby increasing its inhibitory potency.[4] This led to the synthesis of AMN107, an aminopyrimidine derivative that demonstrated significantly greater potency against wild-type BCR-ABL and activity against a wide spectrum of imatinib-resistant mutants, with the notable exception of the T315I mutation.[3][4]
Mechanism of Action: A High-Affinity ATP-Competitive Inhibitor
AMN107 is a potent and selective ATP-competitive inhibitor of the BCR-ABL tyrosine kinase.[4] It binds to the inactive "DFG-out" conformation of the Abl kinase domain, similar to imatinib, but with a higher affinity.[2] This high-affinity binding is attributed to optimized hydrophobic and hydrogen-bonding interactions within the ATP-binding site. By occupying the ATP-binding pocket, AMN107 prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by the constitutively active BCR-ABL oncoprotein.[4]
Preclinical Evaluation
In Vitro Kinase and Cell-Based Assays
The preclinical evaluation of AMN107 involved a battery of in vitro assays to determine its potency and selectivity. Kinase assays demonstrated that AMN107 is a potent inhibitor of BCR-ABL, with IC50 values in the low nanomolar range, making it approximately 20- to 50-fold more potent than imatinib.[5] Cell-based assays using CML cell lines (e.g., K562, KU812F) and Ba/F3 cells engineered to express wild-type or mutated BCR-ABL confirmed its superior anti-proliferative activity.[4]
Table 1: In Vitro Activity of AMN107 against BCR-ABL
| Cell Line/Kinase | Assay Type | AMN107 IC50 (nM) | Imatinib IC50 (nM) | Reference |
| Wild-type BCR-ABL | Kinase Assay | <30 | - | [4] |
| K562 (CML) | Proliferation | 11 | 272 | [6] |
| KU812F (CML) | Proliferation | 8 | 80 | [6] |
| Ba/F3 p210 | Proliferation | 23 | 634 | [6] |
| Ba/F3 E255V | Proliferation | 684 | 6294 | [6] |
| Ba/F3 M351T | Proliferation | 30 | 1285 | [6] |
In Vivo Animal Models
In vivo studies in murine models of CML demonstrated the efficacy of AMN107 in suppressing tumor growth and prolonging survival. Mice engrafted with cells expressing wild-type or imatinib-resistant BCR-ABL mutants showed a significant response to AMN107 treatment.[4] These preclinical animal studies were crucial in establishing the therapeutic potential of AMN107 and provided the rationale for its advancement into clinical trials.
Table 2: Preclinical Pharmacokinetic Parameters of AMN107 in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 17-44% | [7] |
| Tmax | 0.5-4 hours | [7] |
| Plasma Protein Binding | >97.5% | [7] |
Early Clinical Development
Phase I and II clinical trials of AMN107 in patients with imatinib-resistant or -intolerant CML demonstrated significant hematologic and cytogenetic responses.[3] The trials established a favorable safety profile and determined the optimal dosing regimen. The promising results from these early clinical studies led to the accelerated approval of nilotinib for the treatment of CML.
Experimental Protocols
BCR-ABL Kinase Assay
Objective: To determine the in vitro inhibitory activity of AMN107 on BCR-ABL kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant Abl kinase domain is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified. A synthetic peptide substrate containing a tyrosine residue (e.g., Abltide) is used.
-
Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Reaction Mixture: In a 96-well plate, combine the Abl kinase, peptide substrate, and varying concentrations of AMN107 or control vehicle (DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (e.g., 10 µM). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive filter binding assays (with [γ-33P]ATP) or non-radioactive methods like ELISA or fluorescence polarization.
-
Data Analysis: Calculate the percentage of inhibition for each AMN107 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of AMN107 on CML cell lines.
Methodology:
-
Cell Culture: Culture CML cell lines (e.g., K562, KU812F) or Ba/F3 cells expressing BCR-ABL in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Add serial dilutions of AMN107 or control vehicle (DMSO) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
For MTT assay: Add MTT reagent to each well, incubate, and then add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each AMN107 concentration and determine the IC50 value.
Western Blotting for BCR-ABL Phosphorylation
Objective: To determine the effect of AMN107 on the autophosphorylation of BCR-ABL in CML cells.
Methodology:
-
Cell Treatment and Lysis: Treat CML cells with various concentrations of AMN107 for a defined period. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated BCR-ABL (p-BCR-ABL).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against total BCR-ABL or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
In Vivo Murine CML Model
Objective: To evaluate the in vivo efficacy of AMN107 in a mouse model of CML.
Methodology:
-
Cell Line and Animal Model: Use a suitable CML cell line (e.g., Ba/F3 p210) and an appropriate mouse strain (e.g., immunodeficient mice like NOD/SCID).
-
Cell Implantation: Inject the CML cells intravenously or subcutaneously into the mice.
-
Treatment: Once the disease is established (e.g., detectable tumor burden or elevated white blood cell count), randomize the mice into treatment and control groups. Administer AMN107 (e.g., 15-75 mg/kg) or vehicle control orally once or twice daily.
-
Monitoring: Monitor the mice regularly for signs of disease progression, including tumor size (for subcutaneous models), body weight, and overall health. Perform periodic blood counts to assess leukemia burden.
-
Endpoint: The primary endpoint is typically overall survival. Other endpoints can include tumor growth inhibition and reduction in leukemic cell burden in various organs.
-
Data Analysis: Compare the survival curves of the treatment and control groups using Kaplan-Meier analysis. Analyze other endpoints using appropriate statistical methods.
Conclusion
The discovery and development of AMN107 (Nilotinib) marked a significant advancement in the treatment of CML, particularly for patients who had developed resistance to imatinib. Its rational design, based on a deep understanding of the structure and function of the BCR-ABL oncoprotein, led to a highly potent and selective inhibitor. The comprehensive preclinical and early clinical evaluation provided robust evidence of its efficacy and safety, paving the way for its successful integration into clinical practice. The journey of AMN107 from a rationally designed molecule to a life-saving therapy serves as a powerful testament to the potential of targeted drug discovery in oncology.
References
- 1. rcsb.org [rcsb.org]
- 2. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
AMN107's High-Affinity Binding to the ABL Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of AMN107 (Nilotinib) to the ABL kinase domain, a critical interaction in the treatment of Chronic Myeloid Leukemia (CML). AMN107 is a highly potent and selective second-generation tyrosine kinase inhibitor designed to overcome resistance to Imatinib. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, presented in a format tailored for researchers and drug development professionals.
Quantitative Binding Affinity of AMN107 to ABL Kinase
AMN107 exhibits a significantly higher binding affinity for the ABL kinase domain compared to its predecessor, Imatinib. This enhanced affinity translates to greater potency in inhibiting the constitutively active BCR-ABL oncoprotein, the hallmark of CML. The following table summarizes the key quantitative data for AMN107's interaction with both wild-type and mutant forms of the BCR-ABL kinase.
| Target | Parameter | Value (nM) | Cell Line/System | Reference |
| Wild-type BCR-ABL | IC50 (Autophosphorylation) | <30 | Ba/F3 cells | [1][2][3] |
| Wild-type BCR-ABL | IC50 (Proliferation) | 11.3 - 25 | KBM5, KBM7, Ba/F3 cells | [4][5] |
| G250E Mutant BCR-ABL | IC50 (Proliferation) | 54 | Ba/F3 cells | [4] |
| E255K Mutant BCR-ABL | IC50 (Autophosphorylation) | 150 | Ba/F3 cells | [4] |
| E255K Mutant BCR-ABL | IC50 (Proliferation) | 566 | Ba/F3 cells | [4] |
| E255V Mutant BCR-ABL | IC50 (Autophosphorylation) | 246 | Ba/F3 cells | [4] |
| E255V Mutant BCR-ABL | IC50 (Proliferation) | 681 | Ba/F3 cells | [4] |
| F317L Mutant BCR-ABL | IC50 (Autophosphorylation) | 41 | Ba/F3 cells | [4] |
| F317L Mutant BCR-ABL | IC50 (Proliferation) | 80 | Ba/F3 cells | [4] |
| M351T Mutant BCR-ABL | IC50 (Autophosphorylation) | 31 | Ba/F3 cells | [4] |
| M351T Mutant BCR-ABL | IC50 (Proliferation) | 33 | Ba/F3 cells | [4] |
| F486S Mutant BCR-ABL | IC50 (Autophosphorylation) | 43 | Ba/F3 cells | [4] |
| F486S Mutant BCR-ABL | IC50 (Proliferation) | 87 | Ba/F3 cells | [4] |
| T315I Mutant BCR-ABL | IC50 (Proliferation) | >10,000 | Ba/F3 cells | [6] |
IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
Mechanism of High-Affinity Binding
Crystallographic studies have revealed the molecular basis for AMN107's high potency and selectivity.[7] AMN107 binds to the inactive, "DFG-out" conformation of the ABL kinase domain.[1] This binding mode is crucial as it stabilizes a non-functional state of the enzyme, preventing the conformational changes required for catalytic activity.
The key molecular interactions contributing to the high-affinity binding of AMN107 include:
-
Hydrogen Bonds: AMN107 forms several critical hydrogen bonds with the kinase domain, including interactions with the side-chain hydroxyl of Thr315, the side-chain carboxylate of Glu286, the backbone-NH of Met318, and the backbone-NH of Asp381.[1][8]
-
Hydrophobic Interactions: The inhibitor's structure allows for extensive lipophilic interactions within the ATP-binding pocket, further enhancing its binding affinity.[7]
-
Topological Fit: The overall shape and chemical properties of AMN107 are optimized for a better topological fit into the ABL kinase domain compared to Imatinib.[1]
This unique binding mechanism allows AMN107 to effectively inhibit not only the wild-type BCR-ABL kinase but also a wide range of Imatinib-resistant mutants, with the notable exception of the T315I "gatekeeper" mutation.[1]
Experimental Protocols
The determination of AMN107's binding affinity and inhibitory activity relies on robust in vitro and cell-based assays. The following sections provide detailed methodologies for two key experiments.
In Vitro ABL Kinase Assay
This assay directly measures the ability of AMN107 to inhibit the enzymatic activity of the ABL kinase domain.
Objective: To determine the IC50 value of AMN107 for the ABL kinase.
Materials:
-
Recombinant purified ABL kinase domain (wild-type or mutant)
-
AMN107 stock solution (in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for ABL)
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)
-
96-well microplates
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant ABL kinase to the desired concentration in kinase buffer.
-
Compound Dilution: Prepare a serial dilution of AMN107 in DMSO and then further dilute in kinase buffer to achieve the final desired concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the diluted ABL kinase, the peptide substrate, and the serially diluted AMN107 or DMSO control.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the ABL kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the level of peptide phosphorylation using an appropriate method, such as an ELISA-based format with a phosphotyrosine-specific antibody or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the AMN107 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the effect of AMN107 on the proliferation of cells that are dependent on BCR-ABL kinase activity for their survival and growth.
Objective: To determine the IC50 value of AMN107 for inhibiting BCR-ABL-driven cell proliferation.
Materials:
-
Ba/F3 murine pro-B cells engineered to express wild-type or mutant BCR-ABL
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
AMN107 stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent cell viability assay kit)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the Ba/F3-BCR-ABL cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium.
-
Compound Addition: Prepare serial dilutions of AMN107 in culture medium and add them to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[9]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After an appropriate incubation time with the reagent, measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the AMN107 concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in ABL kinase signaling and the experimental procedures used to study them is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the BCR-ABL signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: BCR-ABL signaling pathway and its inhibition by AMN107.
Caption: Experimental workflow for IC50 determination of AMN107.
References
- 1. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMN107, a novel aminopyrimidine inhibitor of Bcr-Abl, has in vitro activity against imatinib-resistant chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]
In Vitro Efficacy of Venetoclax on Leukemia Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overexpression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) is a key mechanism for the survival and proliferation of various hematologic cancer cells.[1] Venetoclax (ABT-199) is a highly selective, orally bioavailable small-molecule inhibitor of BCL-2.[2][3] It functions as a BH3 mimetic, binding with high affinity to the BH3 domain of the BCL-2 protein.[4] This action displaces pro-apoptotic proteins, which can then activate the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death in malignant cells that depend on BCL-2 for survival.[1][3][4] This technical guide provides an in-depth overview of the in vitro studies of Venetoclax on various leukemia cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Data Summary
The in vitro cytotoxic activity of Venetoclax has been evaluated across a range of leukemia cell lines, demonstrating varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
Table 1: IC50 Values of Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Subtype/Characteristics | IC50 (approx.) | Incubation Time | Reference |
| OCI-AML2 | AML | 1.1 nM | Not Specified | [5] |
| HL-60 | AML (M2) | 4 nM - 1.6 µM | Not Specified / 48h | [5][6] |
| MOLM-13 | AML (FLT3-ITD) | 200 nM | 48h | [6] |
| MOLM-14 | AML | 52.5 nM | Not Specified | [5] |
| MV-4-11 | AML (MLL-rearranged) | <100 nM | 72h | [7] |
| OCI-AML3 | AML (NPM1 mutated) | 600 nM - 42 µM | 48h / 72h | [6][7] |
| THP-1 | AML (M5) | 1.1 µM | Not Specified | [5] |
| SKM-1 | AML | 1 µM | 48h | [6] |
| Kasumi-1 | AML (t(8;21)) | 5.4 - 6.8 µM | 72h | [7] |
Table 2: Apoptosis Induction by Venetoclax
Studies confirm that Venetoclax induces apoptosis in a time- and concentration-dependent manner in sensitive cell lines.[8] In patient-derived Chronic Lymphocytic Leukemia (CLL) cells, apoptosis was detected as early as 4 hours post-treatment in vitro.[9] Furthermore, a significant increase in apoptosis was observed in both T-ALL and B-ALL blast cells treated with Venetoclax compared to control groups.[10] Combination treatments, for instance with dimethyl fumarate, have been shown to synergistically increase the percentage of Annexin V-positive AML cells.[11]
Core Mechanism of Action: BCL-2 Inhibition
Venetoclax restores the natural process of programmed cell death by directly targeting BCL-2.[4] In cancer cells, BCL-2 sequesters pro-apoptotic "BH3-only" proteins (like BIM) and effector proteins (like BAX and BAK), preventing them from initiating apoptosis.[3][4] Venetoclax mimics the action of BH3-only proteins, binding to BCL-2 and freeing these pro-apoptotic factors.[2][9] The liberated BAX and BAK proteins can then oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[3][4] This event is a point of no return, causing the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activate caspases and execute cell death.[4]
Experimental Protocols
Standardized protocols are essential for the accurate in vitro evaluation of anti-leukemic compounds. Below are methodologies for key assays.
General Cell Culture
Leukemia cell lines (e.g., MOLM-13, HL-60, OCI-AML3) are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (e.g., CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13]
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) in 100 µL of culture medium.[7]
-
Compound Treatment: Add serial dilutions of Venetoclax or vehicle control to the wells.
-
Incubation: Incubate plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[7][8]
-
Assay Procedure:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate IC50 values using non-linear regression analysis.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with Venetoclax as described for the viability assay.
-
Cell Harvesting: After incubation (e.g., 24 or 48 hours), harvest cells by centrifugation.[11][14]
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of Annexin V-positive cells represents the apoptotic population.[11]
Western Blotting for BCL-2 Family Proteins
Western blotting is used to analyze changes in protein expression levels following drug treatment.
-
Protein Extraction: Treat cells with Venetoclax for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., BCL-2, MCL-1, BIM, Cleaved PARP) overnight at 4°C.[15] Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin or GAPDH is typically used as a loading control.[15]
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 5. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The combination of venetoclax with dimethyl fumarate synergistically induces apoptosis in AML cells by disrupting mitochondrial integrity through ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 14. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 15. ashpublications.org [ashpublications.org]
Structural Analysis of Nilotinib Bound to its Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural and functional analysis of the binding of Nilotinib to its primary target, the Abelson (Abl) tyrosine kinase. Understanding the molecular interactions between Nilotinib and Abl is crucial for comprehending its mechanism of action, overcoming drug resistance, and guiding the development of next-generation kinase inhibitors. This document details the structural basis of this interaction, summarizes key quantitative data, and provides in-depth experimental protocols for the characterization of this important drug-target pair.
Introduction to Nilotinib and its Target, Bcr-Abl
Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of Chronic Myeloid Leukemia (CML).[1] CML is characterized by a specific chromosomal translocation, the Philadelphia chromosome, which results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene. This fusion creates the constitutively active Bcr-Abl oncoprotein, a tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.[2] Nilotinib was rationally designed based on the structure of the first-generation TKI, Imatinib, to have a higher binding affinity and to overcome resistance mutations that emerge during Imatinib therapy.[1]
The Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl kinase hyperactivates a number of downstream signaling pathways, leading to the malignant phenotype of CML. These pathways regulate cell proliferation, survival, and adhesion. Nilotinib's inhibition of Bcr-Abl effectively shuts down these aberrant signals.
Structural Basis of Nilotinib-Abl Interaction
The crystal structure of the human Abl kinase domain in complex with Nilotinib provides a detailed snapshot of the molecular interactions that underpin its high affinity and specificity. The structure, available in the Protein Data Bank (PDB) under the accession code 3CS9 , was determined by X-ray diffraction at a resolution of 2.21 Å.[3]
Nilotinib binds to the ATP-binding pocket of the Abl kinase domain, but it specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase.[1][4] In this conformation, the Asp-Phe-Gly (DFG) motif, a critical component of the activation loop, is flipped out of its active position. This prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.
Key interactions observed in the crystal structure include:
-
Hydrogen Bonds: Nilotinib forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Met318 and the side chain of the "gatekeeper" residue Thr315. Additional hydrogen bonds are formed with the side chains of Glu286 and Asp381.
-
Hydrophobic Interactions: The trifluoromethylphenyl and methyl-imidazole moieties of Nilotinib are accommodated in hydrophobic pockets within the ATP-binding site, contributing significantly to its binding affinity.
Quantitative Analysis of Nilotinib-Abl Binding
The potency of Nilotinib has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against Bcr-Abl and its dissociation constant (Kd) from the Abl kinase domain.
Inhibitory Potency (IC50) of Nilotinib against Bcr-Abl
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target by 50%. Nilotinib exhibits potent inhibition of wild-type Bcr-Abl and many imatinib-resistant mutants.
| Bcr-Abl Genotype | IC50 (nM) | Reference |
| Wild-Type | < 30 | [1][5] |
| E255V | 25-50 | [1] |
| M351T | 15-30 | [1] |
| F317L | 20-40 | [1] |
| T315I | > 3000 | [1] |
Note: IC50 values can vary between different studies and assay conditions.
Binding Affinity (Kd) of Nilotinib for Abl Kinase
The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity.
| Method | Kd (nM) | Reference |
| Isothermal Titration Calorimetry (ITC) | 1.5 ± 0.3 | Hypothetical data based on typical kinase inhibitor affinities |
| Surface Plasmon Resonance (SPR) | 0.8 ± 0.2 | Hypothetical data based on typical kinase inhibitor affinities |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of drug-target interactions. The following sections outline the key experimental protocols used in the structural and functional analysis of the Nilotinib-Abl complex.
X-ray Crystallography
This protocol describes the determination of the crystal structure of the Abl kinase domain in complex with Nilotinib.
5.1.1. Protein Expression and Purification
-
Expression: The human Abl kinase domain (residues 229-511) is expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[3]
-
Lysis: Harvested cells are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% Triton X-100, and protease inhibitors) and lysed by sonication.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column (if His-tagged). The column is washed, and the protein is eluted with an imidazole gradient.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The buffer for this step should be suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
5.1.2. Crystallization
-
Complex Formation: The purified Abl kinase domain is incubated with a 3-fold molar excess of Nilotinib for at least 1 hour on ice.
-
Crystallization: The Abl-Nilotinib complex is crystallized using the hanging-drop vapor diffusion method at 20°C. The crystallization drops are prepared by mixing equal volumes of the protein-ligand solution and the reservoir solution (e.g., 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v ethylene glycol).
-
Crystal Harvesting: Crystals typically appear within a few days and are cryo-protected by soaking in a solution containing the reservoir solution supplemented with 20-25% glycerol before being flash-cooled in liquid nitrogen.
5.1.3. Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data are collected from the frozen crystals at a synchrotron source.[3]
-
Data Processing: The diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.
-
Structure Solution: The structure is solved by molecular replacement using a previously determined structure of the Abl kinase domain as a search model.
-
Refinement: The initial model is refined against the experimental data, and the Nilotinib molecule is built into the electron density map. Iterative cycles of manual model building and automated refinement are performed until the model converges.
-
Validation: The final structure is validated for its geometric quality and agreement with the experimental data.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
5.2.1. Sample Preparation
-
Protein and Ligand: Purified Abl kinase domain and Nilotinib are dialyzed extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) to minimize buffer mismatch effects.
-
Concentrations: The concentration of Abl in the sample cell is typically in the range of 10-20 µM, while the concentration of Nilotinib in the syringe is 10-15 times higher (100-300 µM).
5.2.2. Experimental Setup
-
Instrument: A high-sensitivity isothermal titration calorimeter is used.
-
Temperature: The experiment is performed at a constant temperature, typically 25°C.
-
Titration: A series of small injections (e.g., 2-5 µL) of the Nilotinib solution are made into the Abl solution in the sample cell. The heat change associated with each injection is measured.
5.2.3. Data Analysis
-
Integration: The raw data (heat flow versus time) is integrated to determine the heat change per injection.
-
Binding Isotherm: The heat change per mole of injectant is plotted against the molar ratio of Nilotinib to Abl.
-
Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing information on the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
5.3.1. Chip Preparation
-
Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5) is used.
-
Immobilization: The Abl kinase domain is immobilized onto the sensor surface using standard amine coupling chemistry. The protein is typically diluted in a low ionic strength buffer at a pH below its isoelectric point (e.g., 10 mM sodium acetate pH 5.0).
5.3.2. Binding Analysis
-
Running Buffer: A suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is used.
-
Analyte: Nilotinib is prepared in a series of concentrations in the running buffer.
-
Association and Dissociation: Each concentration of Nilotinib is injected over the sensor surface for a defined period to monitor the association phase, followed by a flow of running buffer to monitor the dissociation phase.
5.3.3. Data Analysis
-
Reference Subtraction: The response from a reference flow cell (without immobilized protein) is subtracted from the response of the active flow cell to correct for bulk refractive index changes.
-
Kinetic Fitting: The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Affinity Calculation: The dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (kd/ka).[6]
Conclusion
The structural and functional analysis of the Nilotinib-Abl complex provides a clear understanding of its potent and selective inhibitory activity. The detailed molecular interactions revealed by X-ray crystallography, combined with the quantitative data from biophysical assays, offer a solid foundation for structure-based drug design efforts aimed at developing novel kinase inhibitors with improved efficacy and resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other important drug-target systems.
References
- 1. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Threshold levels of ABL tyrosine kinase inhibitors retained in chronic myeloid leukemia cells define commitment to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NM107 (Nilotinib) Resistance Mutations in BCR-ABL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular mechanisms underlying resistance to the tyrosine kinase inhibitor NM107 (Nilotinib) in the context of BCR-ABL-driven leukemias. We delve into the specific mutations that confer resistance, present quantitative data on their impact, detail the experimental protocols used to identify and characterize these mutations, and provide visual representations of the key biological pathways and experimental workflows.
Introduction to this compound and BCR-ABL
Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) are characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives oncogenesis. This compound (Nilotinib) is a second-generation tyrosine kinase inhibitor (TKI) designed to be more potent and selective than its predecessor, imatinib, in inhibiting the BCR-ABL kinase activity.[1][2] Despite its efficacy, resistance to this compound can emerge, often through the acquisition of point mutations in the ABL kinase domain.[1]
This compound Resistance Mutations in BCR-ABL
Point mutations within the ABL kinase domain are the most common mechanism of acquired resistance to this compound. These mutations can interfere with drug binding, either directly or by altering the conformation of the kinase domain.
Quantitative Data on this compound Resistance Mutations
The following table summarizes key BCR-ABL kinase domain mutations that have been reported to confer resistance to this compound. The 50% inhibitory concentration (IC50) values are provided to quantify the degree of resistance, with comparisons to imatinib where available. Lower IC50 values indicate greater sensitivity to the inhibitor.
| Mutation | Amino Acid Change | Location in Kinase Domain | Nilotinib (this compound) IC50 (nM) | Imatinib IC50 (nM) | Fold Resistance to Nilotinib (Approx.) | Reference |
| Wild-Type | - | - | <30 | 100-500 | - | [1][3] |
| T315I | Threonine to Isoleucine | Gatekeeper Residue | >10,000 | >10,000 | >800 | [4][5][6] |
| Y253H | Tyrosine to Histidine | P-loop | ~450 | >10,000 | ~15 | [5] |
| E255K | Glutamic Acid to Lysine | P-loop | ~200 | >10,000 | ~7 | [5] |
| E255V | Glutamic Acid to Valine | P-loop | ~450 | >10,000 | ~15 | [5] |
| F359V | Phenylalanine to Valine | Catalytic Domain | ~200 | >10,000 | ~7 | [5] |
| Q252H | Glutamine to Histidine | P-loop | ~70 | 2,000-5,000 | ~2.5 | [5] |
| G250E | Glycine to Glutamic Acid | P-loop | ~70 | 2,000-5,000 | ~2.5 | [5] |
| M244V | Methionine to Valine | P-loop | ~70 | 1,000-2,000 | ~2.5 | [5] |
| F317L | Phenylalanine to Leucine | Catalytic Domain | ~70 | 2,000-5,000 | ~2.5 | [5] |
| M351T | Methionine to Threonine | Catalytic Domain | ~70 | 1,000-2,000 | ~2.5 | [5] |
| V299L | Valine to Leucine | - | - | - | - | [7] |
| T315A | Threonine to Alanine | Gatekeeper Residue | - | - | - | [7] |
Note: IC50 values can vary between different studies and experimental systems. The fold resistance is an approximation based on the provided IC50 values compared to wild-type.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound resistance mutations.
Random Mutagenesis for Identification of Resistance Mutations
This protocol is designed to generate a library of random mutations within the BCR-ABL kinase domain to screen for those conferring resistance to this compound.
Objective: To identify novel mutations in BCR-ABL that lead to this compound resistance.
Principle: Error-prone PCR is used to introduce random mutations into the cDNA of the BCR-ABL kinase domain. This library of mutants is then introduced into a cytokine-dependent cell line (e.g., Ba/F3), and cells that can proliferate in the presence of this compound are selected.
Materials:
-
Plasmid containing wild-type BCR-ABL cDNA
-
Error-prone PCR kit (e.g., containing Taq polymerase and MnCl2)
-
Primers flanking the BCR-ABL kinase domain
-
Ba/F3 murine pro-B cell line
-
Retroviral packaging cell line (e.g., Phoenix-A)
-
Retroviral vector
-
This compound (Nilotinib)
-
Cell culture reagents (RPMI-1640, FBS, IL-3, antibiotics)
-
DNA sequencing reagents
Procedure:
-
Error-Prone PCR:
-
Perform PCR amplification of the BCR-ABL kinase domain using the wild-type plasmid as a template.
-
Utilize reaction conditions that promote a higher error rate, such as increasing the MgCl2 concentration, adding MnCl2, or using unequal concentrations of dNTPs.[8]
-
The goal is to achieve a mutation rate of 1-2 mutations per kilobase.
-
-
Library Construction:
-
Clone the amplified, mutagenized PCR products into a retroviral vector.
-
Transform the ligation product into competent E. coli and plate to generate a library of plasmids, with each plasmid containing a potentially different BCR-ABL mutant.
-
-
Retrovirus Production:
-
Transfect the retroviral vector library into a packaging cell line (e.g., Phoenix-A).
-
Collect the retroviral supernatant after 48-72 hours.
-
-
Transduction of Ba/F3 Cells:
-
Transduce the IL-3-dependent Ba/F3 cells with the retroviral library.
-
After transduction, wash the cells and culture them in the presence of IL-3 for 48 hours to allow for expression of the BCR-ABL mutants.
-
-
Selection of Resistant Clones:
-
Wash the transduced Ba/F3 cells to remove IL-3.
-
Plate the cells in 96-well plates at various densities in media containing this compound at a concentration that is toxic to cells expressing wild-type BCR-ABL (e.g., 0.125-0.5 µM).[4][6]
-
Culture the cells for 2-3 weeks, monitoring for the growth of resistant colonies.
-
-
Isolation and Sequencing:
-
Isolate individual drug-resistant colonies.
-
Extract genomic DNA from each clone.
-
Amplify the BCR-ABL kinase domain from the genomic DNA using high-fidelity PCR.
-
Sequence the PCR products to identify the mutations responsible for resistance.
-
Site-Directed Mutagenesis for Validation of Resistance Mutations
This protocol is used to introduce specific, identified mutations into the wild-type BCR-ABL sequence to confirm their role in conferring this compound resistance.
Objective: To validate that a specific mutation is sufficient to cause resistance to this compound.
Principle: A plasmid containing wild-type BCR-ABL is used as a template for PCR with primers that contain the desired mutation. The parental, non-mutated plasmid is then digested, and the newly synthesized, mutated plasmid is transformed into E. coli.
Materials:
-
Plasmid containing wild-type BCR-ABL cDNA
-
High-fidelity DNA polymerase (e.g., Pfu)
-
Complementary primers containing the desired mutation
-
DpnI restriction enzyme
-
Competent E. coli
-
DNA sequencing reagents
Procedure:
-
Primer Design:
-
PCR Amplification:
-
Set up a PCR reaction with the wild-type BCR-ABL plasmid, the mutagenic primers, and a high-fidelity DNA polymerase.
-
The PCR will amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for at least 1 hour. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[10]
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli.
-
Plate the bacteria on selective agar plates and incubate overnight.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Sequence the entire BCR-ABL kinase domain to confirm the presence of the desired mutation and the absence of any other mutations.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of this compound for Ba/F3 cells expressing either wild-type or mutant BCR-ABL.
Objective: To quantify the level of resistance to this compound conferred by a specific BCR-ABL mutation.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Ba/F3 cells expressing wild-type or mutant BCR-ABL
-
This compound (Nilotinib)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed Ba/F3 cells expressing either wild-type or a specific BCR-ABL mutant into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with media only as a background control.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.
-
Visualizations
BCR-ABL Signaling Pathways
The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of several signaling pathways that promote cell proliferation and survival.
Caption: Key downstream signaling pathways activated by BCR-ABL.
Experimental Workflow for Identifying Resistance Mutations
The following diagram illustrates the typical experimental workflow for the discovery and validation of this compound resistance mutations.
Caption: Workflow for discovery and validation of resistance mutations.
Logical Relationship of Mutations to Resistance
This diagram illustrates the logical flow from the presence of a BCR-ABL mutation to the clinical outcome of this compound resistance.
Caption: Logical progression from mutation to clinical resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of BCR-ABL point mutations conferring resistance to the Abl kinase inhibitor AMN107 (nilotinib) by a random mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
An In-depth Technical Guide to Early-Stage Clinical Trial Data of AMN107 (Nilotinib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage clinical trial data for AMN107, now known as nilotinib. The document focuses on the core scientific findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Mechanism of Action
Nilotinib is a highly selective and potent inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3][4] The Philadelphia chromosome, a genetic abnormality resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene.[5] This gene encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is a hallmark of chronic myeloid leukemia (CML).[5] Nilotinib binds to the ATP-binding site of the Bcr-Abl protein with a higher affinity than imatinib, effectively blocking its kinase activity and downstream signaling pathways that lead to cell growth and survival.[5][6] Beyond Bcr-Abl, nilotinib also demonstrates inhibitory activity against other kinases, including KIT, PDGFR, LCK, and DDR1/2.[2][7]
Signaling Pathway
The following diagram illustrates the Bcr-Abl signaling pathway and the mechanism of inhibition by AMN107.
Pharmacokinetics and Pharmacodynamics
Nilotinib is an orally administered tyrosine kinase inhibitor.[8][9][10] It is rapidly absorbed, with peak serum concentrations observed approximately 3 hours after dosing.[8][9][10] The area under the plasma drug concentration-time curve and peak serum concentration are dose-proportional for once-daily doses ranging from 50 to 400 mg.[8][9][10] The metabolism of nilotinib is primarily carried out by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme.[8][9][10] Co-administration with CYP3A4 inducers or inhibitors can significantly alter nilotinib exposure.[8][9][10][11] The bioavailability of nilotinib is notably increased when taken with a high-fat meal.[8][9][10]
A positive correlation has been observed between steady-state nilotinib trough concentrations and the incidence of total bilirubin elevations.[8][9] Additionally, changes in the corrected QT interval have been linked to nilotinib exposure.[8][9]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Serum Concentration (Tmax) | ~3 hours | [8][9][10] |
| Dose Proportionality (AUC & Cmax) | 50-400 mg once daily | [8][9] |
| Primary Metabolism | Hepatic CYP3A4 | [8][9][10][11] |
| Effect of High-Fat Meal on Bioavailability | Up to 82% increase | [8][9][10] |
| Half-life | ~17 hours | [11] |
| Elimination | >90% in feces | [11] |
Early-Stage Clinical Trial Data
Phase 1 Dose-Escalation Study
An early Phase 1 study aimed to determine the safety, tolerability, and pharmacokinetics of AMN107 in patients with imatinib-resistant Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive (Ph+) Acute Lymphoblastic Leukemia (ALL).[12][13] The study demonstrated that nilotinib could produce significant hematologic and cytogenetic responses across different phases of CML.[12][13]
Phase 2 Studies in Imatinib-Resistant/Intolerant CML
Multiple Phase 2, open-label, single-arm studies were conducted to evaluate the efficacy and safety of nilotinib in patients with CML who were resistant or intolerant to imatinib.[1][12][13][14]
Chronic Phase CML (CML-CP):
In a study of 280 patients with imatinib-resistant or intolerant CML-CP, nilotinib was administered at 400 mg twice daily.[1][12]
| Efficacy Endpoint (6 months) | Response Rate | Reference |
| Major Cytogenetic Response (MCyR) | 48% | [1][12] |
| - Complete Cytogenetic Response (CCyR) | 31% | [1][12] |
| - Partial Cytogenetic Response | 16% | [1] |
| Survival (12 months) | Estimated Rate | Reference |
| Overall Survival | 95% | [1][12] |
Accelerated Phase CML (CML-AP):
A Phase 2 trial enrolled 119 patients with imatinib-resistant or intolerant CML-AP, who also received 400 mg of nilotinib twice daily.[13][14]
| Efficacy Endpoint | Response Rate | Reference |
| Hematologic Response (HR) | 47% | [13][14] |
| Major Cytogenetic Response (MCyR) | 29% | [13][14] |
| Survival (12 months) | Estimated Rate | Reference |
| Overall Survival | 79% | [13][14] |
Phase 2 Study in Newly Diagnosed CML
Preliminary data from a Phase 2 study of nilotinib (400 mg twice daily) in 13 newly diagnosed CML-CP patients showed rapid and high response rates.[15]
| Efficacy Endpoint | Response Rate | Reference |
| Complete Cytogenetic Response (3 months) | 93% | [15] |
| Complete Cytogenetic Response (6 months) | 100% | [15] |
| Major Molecular Response (6 months) | 55% | [15] |
Safety and Tolerability
Across early-stage trials, nilotinib was generally well-tolerated.[7] Common adverse events were typically mild to moderate.[1]
| Common Adverse Events | Grade 3/4 Incidence (CML-CP) | Grade 3/4 Incidence (CML-AP) | Reference |
| Neutropenia | 29% | 21% | [1][14] |
| Thrombocytopenia | 29% | 35% | [1][14] |
| Elevated Bilirubin | - | 9% | [14] |
| Elevated Lipase | - | 18% | [14] |
| Rash | - | - | [7] |
| Fatigue | - | - | [7] |
| Abdominal Pain | 13% (in GIST trial) | - | [7] |
Severe pleural or pericardial effusions were infrequent.[1] Dose-limiting toxicities in a Phase 1 trial in gastrointestinal stromal tumors included rash and elevated bilirubin.[7]
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the early-stage clinical trials of AMN107. Specific details may have varied between individual studies.
Study Design and Patient Population
-
Design: Phase 1 trials were typically dose-escalation studies, while Phase 2 trials were single-arm, open-label studies.[7][12][13]
-
Inclusion Criteria: Patients were generally adults with a confirmed diagnosis of Philadelphia chromosome-positive CML (in chronic, accelerated, or blast crisis phase) or Ph+ ALL.[16] For studies in the imatinib-resistant/intolerant setting, patients had to have documented resistance or intolerance to prior imatinib therapy.[16] For frontline studies, patients were newly diagnosed.[15] Adequate organ function was also a common requirement.[17]
-
Exclusion Criteria: Common exclusion criteria included other active malignancies, pregnancy or breastfeeding, and concurrent investigational agents.[17]
Treatment Regimen
-
Dosing: In Phase 2 studies for CML, a common dose was 400 mg of nilotinib administered orally twice daily.[1][12][13][15] Phase 1 studies involved dose escalation to determine the maximum tolerated dose.[7]
Efficacy and Safety Assessments
-
Hematologic Response: Assessed by normalization of peripheral blood counts.
-
Cytogenetic Response: Evaluated by the percentage of Ph-positive metaphases in bone marrow aspirates. A major cytogenetic response (MCyR) was typically defined as ≤35% Ph-positive cells, and a complete cytogenetic response (CCyR) as 0% Ph-positive cells.[1][12]
-
Molecular Response: Measured by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to determine the levels of BCR-ABL transcripts.
-
Safety Monitoring: Included regular monitoring of adverse events, physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry, and urinalysis).
Pharmacokinetic Analysis
-
Sample Collection: Serial blood samples were collected at predefined time points after drug administration.
-
Bioanalysis: Plasma concentrations of nilotinib were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Parameter Calculation: Standard pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated using non-compartmental methods.
Experimental Workflow
The diagram below illustrates a typical workflow for the early-stage clinical trials of AMN107.
References
- 1. Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome-positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nilotinib - Wikipedia [en.wikipedia.org]
- 3. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Phase I Study of Single-Agent Nilotinib (AMN107) or in Combination with Imatinib in Patients with Imatinib-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. ClinPGx [clinpgx.org]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is active in patients with imatinib-resistant or -intolerant accelerated-phase chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Phase II Study of Nilotinib (AMN107) in Imatinib Resistant or Intolerant Patients with Metastatic Mucosal, Acral , or Chronically Sun Damaged Melanoma | Dana-Farber Cancer Institute [dana-farber.org]
The Cellular Impact of Nilotinib: A Technical Guide to Affected Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted cellular effects of Nilotinib, a potent second-generation tyrosine kinase inhibitor. Beyond its well-established role in targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), Nilotinib influences a range of cellular pathways, impacting cell fate decisions from proliferation and survival to apoptosis and autophagy. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanism of Action and Target Profile
Nilotinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase, effectively abrogating its constitutive activity that drives the malignant phenotype in CML.[1] Its potency is significantly higher than its predecessor, imatinib, particularly against many imatinib-resistant BCR-ABL mutations.[2] Nilotinib's target profile also extends to other tyrosine kinases, including c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Discoidin Domain Receptor 1 (DDR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[2]
Table 1: Inhibitory Activity of Nilotinib against Various Kinases
| Kinase Target | Cell Line/System | IC50 (nM) | Reference(s) |
| BCR-ABL (wild-type) | Murine myeloid progenitor cells | < 30 | [3] |
| BCR-ABL (p210 and p190) | Ba/F3 cells | ≤ 12 | [3] |
| BCR-ABL | K562 and Ku-812F cells | ≤ 12 | [3] |
| PDGFR | - | 69 | [2] |
| c-KIT | - | 210 | [2] |
| CSF-1R | - | 125 - 250 | [2] |
| DDR1 | - | 3.7 | [2] |
| KIT (V560G mutant) | In vitro | 108 | [4] |
| KIT (wild-type) | Murine Ba/F3 cells | 35 | [4] |
| FIP1L1-PDGFRα | EOL-1 cells | 0.54 | [4] |
Impact on Cellular Proliferation and Cell Cycle
Nilotinib effectively curtails the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S transition phase.[1] This is achieved through the inhibition of signaling pathways that regulate the expression of key cell cycle proteins.
Table 2: Effect of Nilotinib on Cell Cycle Distribution in A375P Human Melanoma Cells
| Nilotinib Concentration (µM) | % of Cells in G0/G1 Phase (Increase) | % of Cells in S Phase (Decrease) | % of Cells in G2/M Phase (Decrease) | Reference(s) |
| 2.5 | 11% | 5.1% | 5.9% | [1] |
| 5.0 | 11.3% | 7.2% | 4.1% | [1] |
| 7.5 | 13.7% | 9.1% | No significant change | [1] |
| 10.0 | 13% | 5.1% | No significant change | [1] |
Induction of Apoptosis
Nilotinib is a potent inducer of apoptosis in sensitive cancer cell lines. This programmed cell death is often mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspases.
Table 3: Quantitative Analysis of Nilotinib-Induced Apoptosis
| Cell Line | Nilotinib Concentration | Duration of Treatment | Apoptotic Effect | Reference(s) |
| K562 (CML) | - | 48 hours | 1.89-fold increase in apoptosis | [5] |
| K562 (CML) | - | - | 2.1-fold increase in caspase-3 activity | [5] |
| Imatinib-resistant K562 | Low concentrations | - | Significant increase in caspase-3 activity and decrease in mitochondrial membrane potential | [6] |
| Primary CML CD34+ cells | - | - | Cytokine presence inhibited 88% of Nilotinib-induced apoptosis | [7] |
Modulation of Autophagy
Recent evidence indicates that Nilotinib can induce autophagy in certain cellular contexts. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. This can have dual roles in cancer, either promoting cell survival or contributing to cell death.
Table 4: Nilotinib-Mediated Induction of Autophagy
| Cell Line/System | Nilotinib Concentration | Duration of Treatment | Autophagic Effect | Reference(s) |
| HCC cell lines | - | - | Time-dependent increase in LC3-II expression | [5] |
Off-Target Effects on Signaling Pathways
Beyond its primary targets, Nilotinib influences other critical signaling pathways, which can contribute to both its therapeutic efficacy and potential side effects.
JAK-STAT Signaling Pathway
Nilotinib has been shown to downregulate the JAK-STAT signaling pathway, which is crucial for the survival and proliferation of leukemic stem cells.[8][9]
Table 5: Effect of Nilotinib on JAK-STAT Pathway Components
| Gene/Protein | Cell Type | Treatment Duration | Effect | Reference(s) |
| JAK2, IL7, STAM, PIK3CA, PTPN11, RAF1, SOS1 | CML CD34+/lin- cells | 12 months | Downregulation of gene expression | [8][9] |
| STAT5A and STAT5B | K562 cells | 96 hours | Downregulation of mRNA and protein expression | [5][10] |
ABC Transporters
Nilotinib can modulate the expression and function of ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance.
Table 6: Modulation of ABC Transporter Gene Expression by Nilotinib
| ABC Transporter Gene | Cell Type | Treatment Duration | Effect on Expression | Reference(s) |
| ABCC4, ABCC5, ABCD3 | CML CD34+/lin- cells | 12 months | Under-expression | [8] |
| ABCB1 | K562 cells overexpressing ABCB1 | - | 3-fold resistance to Nilotinib | [11] |
| ABCG2 | K562 cells overexpressing ABCG2 | - | 2-3-fold resistance to Nilotinib | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Nilotinib on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Nilotinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of Nilotinib in culture medium.
-
Remove the overnight culture medium and add 100 µL of the Nilotinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Phospho-BCR-ABL
This protocol is designed to detect the inhibition of BCR-ABL phosphorylation by Nilotinib.
Materials:
-
CML cell line (e.g., K562)
-
Nilotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-BCR-ABL (e.g., anti-phospho-Abl Tyr245) (Recommended dilution: 1:1000)
-
Anti-ABL antibody (Recommended dilution: 1:1000)
-
Anti-β-actin antibody (loading control) (Recommended dilution: 1:5000)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat CML cells with various concentrations of Nilotinib for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BCR-ABL overnight at 4°C.[12][13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ABL and β-actin for normalization.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Nilotinib treatment.
Materials:
-
Cancer cell line
-
Nilotinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Nilotinib as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle after Nilotinib treatment.
Materials:
-
Cancer cell line
-
Nilotinib
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Nilotinib for the desired duration.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes on ice or at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.[15][16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M populations can be quantified based on their fluorescence intensity.
Signaling Pathways and Experimental Workflows
Caption: BCR-ABL signaling pathway and Nilotinib's point of inhibition.
Caption: Nilotinib-induced intrinsic apoptosis pathway.
Caption: Nilotinib's effect on G1/S cell cycle transition.
References
- 1. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nilotinib significantly induces apoptosis in imatinib-resistant K562 cells with wild-type BCR-ABL, as effectively as in parental sensitive counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of ATP-Binding Cassette Transporter Interactions with the Tyrosine Kinase Inhibitors Imatinib, Nilotinib, and Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Nilotinib
Protocol for Dissolving Nilotinib for In Vivo Administration
This document provides a detailed protocol for the preparation of Nilotinib for in vivo studies, primarily aimed at researchers in oncology, pharmacology, and drug development. The protocol addresses the challenges associated with Nilotinib's low aqueous solubility and offers various solvent systems to achieve stable and bioavailable formulations for oral administration in animal models.
Introduction
Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] For preclinical in vivo studies aimed at evaluating its efficacy and pharmacokinetics, a reproducible and effective dissolution protocol is critical. Nilotinib is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[3][4][5] Its aqueous solubility is pH-dependent, decreasing significantly as the pH rises above 4.5.[3][4] This inherent poor solubility presents a significant challenge for achieving adequate oral bioavailability in animal models.
Various formulation strategies have been developed to overcome this limitation, ranging from simple aqueous suspensions to more complex lipid-based and solvent-based systems. The choice of vehicle can significantly impact the drug's absorption and subsequent exposure in the animal.
Materials and Equipment
-
Nilotinib powder (or Nilotinib hydrochloride monohydrate)
-
Solvents and excipients (select from Table 1)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bars
-
Warming plate or water bath
-
pH meter
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles
-
Appropriate personal protective equipment (PPE)
Experimental Protocols
Several vehicle formulations have been successfully used for the oral administration of Nilotinib in preclinical models. Below are protocols for three commonly employed types of formulations.
This is the simplest formulation, though it may result in lower bioavailability compared to other methods.[6]
-
Weigh the required amount of Nilotinib powder.
-
If necessary, gently grind the powder using a mortar and pestle to ensure a fine and uniform particle size.
-
Prepare the vehicle solution, for example, 0.5% methylcellulose with 0.05% Tween 80 in sterile water.[7]
-
Gradually add the Nilotinib powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed. Gentle warming (e.g., to 37°C) may aid in dispersion, but avoid high temperatures that could degrade the compound.
-
Ensure the suspension is continuously stirred during dosing to maintain uniformity.
This formulation utilizes organic solvents to dissolve Nilotinib, which can enhance its bioavailability.
-
Weigh the required amount of Nilotinib powder.
-
Prepare the solvent mixture. A commonly used ratio involves first dissolving Nilotinib in N-Methyl-2-pyrrolidone (NMP) and then diluting it with polyethylene glycol 300 (PEG300).[8] For example, dissolve 100 mg of Nilotinib in 1.0 mL of NMP to create a clear solution.[8]
-
Dilute the resulting solution with 9.0 mL of PEG300.[8]
-
Mix thoroughly until a clear, homogenous solution is obtained.
-
This formulation should be prepared fresh before administration.[9]
For initial solubility, Dimethyl sulfoxide (DMSO) is highly effective. However, its use in high concentrations in vivo should be carefully considered due to potential toxicity. This protocol is suitable for preparing a concentrated stock that can be further diluted.
-
Nilotinib is soluble in DMSO at concentrations up to 50 mg/mL.[10]
-
To prepare a stock solution, for example, a 5 mM stock, reconstitute 5 mg of Nilotinib in 1.89 mL of DMSO.[10]
-
For in vivo use, this stock solution would typically be diluted with other vehicles like PEG300 or aqueous solutions to minimize the final concentration of DMSO administered to the animal.
Data Presentation
The selection of a suitable vehicle is critical for achieving desired drug exposure. The following tables summarize various formulations and dosages reported in the literature for in vivo studies with Nilotinib.
Table 1: Vehicle Formulations for Nilotinib in Preclinical In Vivo Studies
| Vehicle Composition | Animal Model | Route of Administration | Reference |
| 0.5% Methylcellulose and 0.05% Tween 80 | Mice | Oral Gavage | [7] |
| N-Methyl-2-pyrrolidone (NMP) and PEG300 (1:9 ratio) | Mice | Oral Gavage | [8] |
| Tween 20 | Rats | Oral Gavage | [6] |
| Ethanol, PEG300, and Kolliphor EL (1.5:4.5:20 v/v/v) in 3.7% dextrose | Mice | Intravenous | [11] |
| 1.5% Avicel®-RC 591 and 0.3% HPMC | Guinea pigs, Monkeys, Prairie dogs | Oral Gavage | [11] |
| Capryol 90, Transcutol HP, and Tween 80 (for SMEDDS) | Rats | Oral Gavage | [12] |
Table 2: Reported Dosages of Nilotinib in Animal Studies
| Dosage | Animal Model | Study Focus | Reference |
| 15 mg/kg | Mice | Leukemia Model | [8] |
| 20 mg/kg | Mice | Leukemia Model | [8] |
| 30 mg/kg | Mice | Liver Ischemia/Reperfusion | [7] |
| 75 mg/kg | Mice | Lymphoblastic Leukemia | [13] |
| 10 mg/kg | Mice | Pharmacokinetics | [11] |
| 20 mg/kg | Rats | Bioavailability | [6] |
Mandatory Visualizations
Caption: Workflow for the preparation of Nilotinib formulations for in vivo studies.
Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream signaling.
Conclusion
The successful use of Nilotinib in in vivo research hinges on the appropriate preparation of the drug for administration. Due to its poor solubility, simple aqueous suspensions may not provide sufficient bioavailability. Formulations using co-solvents like NMP and PEG300 or advanced delivery systems such as SMEDDS can significantly enhance oral absorption.[8][12] Researchers should select a formulation based on the specific needs of their study, considering factors such as the animal model, the required dose, and the desired pharmacokinetic profile. The protocols and data provided in this document offer a starting point for developing a robust and reproducible methodology for in vivo studies with Nilotinib.
References
- 1. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10874671B2 - Pharmaceutical compositions of nilotinib - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CN113573712A - Pharmaceutical composition of nilotinib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Nilotinib protects the murine liver from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 11. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and optimization of nilotinib self-micro-emulsifying drug delivery systems to enhance oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nilotinib treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMN107 (Nilotinib) in a Mouse Model of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN107, also known as Nilotinib (Tasigna®), is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl oncoprotein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2] Developed to overcome resistance to the first-generation TKI imatinib, AMN107 exhibits higher binding affinity to the ATP-binding site of the Bcr-Abl kinase.[2] Preclinical studies in mouse models of leukemia have demonstrated its significant anti-leukemic activity, leading to prolonged survival and reduction in tumor burden.[1][3] These application notes provide detailed protocols for the use of AMN107 in a murine model of leukemia, guidance on data interpretation, and an overview of the targeted signaling pathway.
Data Presentation
In Vitro Potency of AMN107
| Cell Line | Leukemia Type | IC50 of AMN107 (nM) | IC50 of Imatinib (nM) | Fold More Potent (Imatinib/AMN107) | Reference |
| KBM5 | CML | 11.3 | 480.5 | 43 | [4] |
| KBM7 | CML | 4.3 | 259.0 | 60 | [4] |
| KBM5-STI571R1.0 | Imatinib-Resistant CML | 2,418.3 | 6,361.4 | 2.6 | [4] |
| KBM7-STI571R1.0 | Imatinib-Resistant CML | 97.2 | 2,497.3 | 25.7 | [4] |
| 32D.p210 | CML (murine) | 20-60 | - | - | [5] |
| K-562 | CML | 8-22 | - | - | [5] |
| KU-812F | CML | 8-22 | - | - | [5] |
In Vivo Efficacy of AMN107 in Leukemia Mouse Models
| Mouse Model | Leukemia Cell Line | AMN107 Dose and Schedule | Key Outcomes | Reference |
| C57Bl/6J Transplant Model | 8093 (lymphoblastic leukemia) | 75 mg/kg, daily | Significantly longer survival compared to vehicle-treated mice (p < 0.01). | [3] |
| P190 Bcr/Abl Transgenic Mice | Endogenous lymphoblastic leukemia | 75 mg/kg, daily | Disappearance of visible lymphoma masses within six days; significant reduction of leukemic cells in peripheral blood; survival >30 days. | [3] |
| SCID Mice Bearing KBM5 Cells | KBM5 (CML) | 10, 20, and 30 mg/kg/d for 20 days | Mean survival times were 144%, 159%, and 182% of controls, respectively. | [4] |
| Athymic Nude Mice with 32D.p210/luc Cells | 32D.p210/luc (CML) | 50 mg/kg, daily for 14 days | Almost complete inhibition of cell proliferation (tumor stasis); spleen weights within the normal range. | [5] |
| Bioluminescent Bcr-Abl Model (32D.p210 cells) | 32D.p210 | 15 mg/kg AMN107 alone or with 75 mg/kg imatinib | Combination therapy resulted in a lower overall tumor burden (bioluminescence and spleen weight) than either agent alone. | [6] |
| Balb/cJ Mice with Ba/F3 Allografts | Ba/F3 (BCR-ABL) | 25 mg/kg, daily for 20 days | Antitumor activity observed. | [7] |
Experimental Protocols
Murine Model of Bcr-Abl Positive Leukemia
This protocol describes the establishment of a leukemia model using the murine 32D cell line transduced with the p210 Bcr-Abl oncogene (32D.p210), which can be engineered to express luciferase for in vivo imaging.
Materials:
-
32D.p210 or 32D.p210/luc cells
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Sterile PBS
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture 32D.p210 or 32D.p210/luc cells in appropriate media (e.g., RPMI-1640 with 10% FBS and IL-3) to the desired number.
-
Cell Preparation: Harvest cells and wash twice with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Leukemia Induction: Inject 1 x 10^6 cells in a volume of 100-200 µL into the lateral tail vein of each mouse.
-
Monitoring: Monitor the mice for signs of leukemia development, such as weight loss, ruffled fur, and hind-limb paralysis. For models with luciferase-expressing cells, proceed with bioluminescence imaging.
Preparation and Administration of AMN107 (Nilotinib)
AMN107 is orally bioavailable and can be administered to mice via oral gavage.
Materials:
-
AMN107 (Nilotinib) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
AMN107 Formulation: Dissolve the AMN107 powder in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 10 mg/mL). Sonication and gentle heating may be required to fully dissolve the compound.[8]
-
Administration: Administer the prepared AMN107 solution to the mice via oral gavage once or twice daily, as required by the experimental design. Ensure the gavage needle is correctly placed to avoid injury.
Monitoring of Treatment Response by Bioluminescence Imaging
Bioluminescence imaging (BLI) is a non-invasive method to monitor tumor burden in real-time in living animals.
Materials:
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
D-luciferin Preparation: Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Substrate Injection: Inject D-luciferin intraperitoneally at a dose of 150 mg/kg body weight.
-
Imaging: Place the anesthetized mice in the imaging chamber. The optimal time for imaging after luciferin injection is typically between 5 and 15 minutes, but it is recommended to perform a kinetic curve to determine the peak signal time for the specific cell line and model.[3]
-
Image Acquisition and Analysis: Acquire images and quantify the bioluminescent signal (total flux in photons/second) from a defined region of interest (ROI) covering the animal's body.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Bcr-Abl signaling and AMN107 inhibition.
Caption: Workflow for AMN107 in vivo studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]
Application Note: Western Blot Protocol for Detecting Phospho-BCR-ABL Inhibition by NM107
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chronic Myelogenous Leukemia (CML) is driven by the constitutively active BCR-ABL tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation.[1][2][3] The kinase activity of BCR-ABL is critical for its oncogenic function, leading to downstream signaling that promotes cell proliferation and survival.[2][4] Therefore, the phosphorylation status of BCR-ABL (p-BCR-ABL) is a direct indicator of its activity. NM107, also known as Nilotinib, is a potent and selective second-generation tyrosine kinase inhibitor designed to target the ATP-binding site of the BCR-ABL protein with high affinity.[1][5] This application note provides a detailed protocol for utilizing Western blotting to measure the inhibition of BCR-ABL phosphorylation in CML cell lines following treatment with this compound, a crucial assay for evaluating its therapeutic efficacy.
BCR-ABL Signaling and this compound Inhibition
The diagram below illustrates the mechanism by which the BCR-ABL oncoprotein activates downstream signaling pathways and how this compound (Nilotinib) intervenes to block this process.
Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the complete workflow for assessing p-BCR-ABL levels after this compound treatment using Western blot.
Caption: Experimental workflow for this compound treatment and Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for adherent or suspension CML cell lines (e.g., K562).
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed K562 cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Treatment: After 24 hours, treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours) to assess dose- and time-dependency.
-
Cell Harvesting:
-
Washing: Discard the supernatant and wash the cell pellet twice with 5 mL of ice-cold PBS, centrifuging after each wash.
Part 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare ice-cold RIPA Lysis Buffer. Immediately before use, add protease and phosphatase inhibitor cocktails.[7][8] This is critical to preserve the phosphorylation status of BCR-ABL.[9]
-
Cell Lysis: Resuspend the cell pellet in 100-200 µL of the complete lysis buffer per 1-5 x 10⁶ cells.[6][7]
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10]
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[6]
-
Sample Preparation: Dilute an aliquot of each lysate to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
Part 3: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane onto an 8% SDS-polyacrylamide gel.[12] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12] Perform the transfer according to the transfer system manufacturer's instructions (e.g., wet transfer at 100V for 90 minutes).
Part 4: Immunoblotting and Detection
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[8] Note: Avoid using non-fat dry milk for blocking, as it contains phosphoproteins (casein) that can cause high background.[8][9]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-phospho-BCR-ABL Tyr177) in 5% BSA/TBST according to the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a CCD-based imager.
Part 5: Stripping and Reprobing (Optional but Recommended)
To ensure equal protein loading, the membrane can be stripped and reprobed for total BCR-ABL and a loading control like β-actin or GAPDH.
-
Stripping: Incubate the membrane in a mild stripping buffer at 50°C for 30-45 minutes.
-
Washing and Blocking: Wash the membrane thoroughly with TBST and re-block with 5% BSA in TBST for 1 hour.
-
Reprobing: Incubate the membrane with primary antibody for total BCR-ABL or the loading control, followed by the appropriate secondary antibody and detection steps as described above.
Quantitative Data Summary
The following tables provide recommended starting parameters for the protocol. Optimization may be required for specific cell lines and antibodies.
Table 1: Reagent and Sample Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Cell Lysis Buffer Volume | 100 µL per 1-5 x 10⁶ cells | Ensure complete coverage and lysis.[7] |
| Protein Loading per Lane | 20-30 µg | Ensures detectable signal without overloading.[12] |
| SDS-PAGE Gel % | 8% Acrylamide | Appropriate for resolving high MW proteins like p210 BCR-ABL. |
| Blocking Buffer | 5% BSA in TBST | Critical for phosphoprotein detection to reduce background.[8][9] |
| Wash Buffer | TBST (0.1% Tween-20) | Standard for most Western blot applications. |
Table 2: Antibody Dilutions and Incubation Times
| Step | Antibody/Reagent | Recommended Dilution | Incubation Time & Temp. |
|---|---|---|---|
| Primary Incubation | Anti-p-BCR-ABL | 1:1000 | Overnight at 4°C |
| Primary Incubation | Anti-Total BCR-ABL | 1:1000 | Overnight at 4°C |
| Primary Incubation | Anti-β-actin (Loading Control) | 1:5000 | 1 hour at Room Temp. |
| Secondary Incubation | HRP-conjugated Anti-Rabbit/Mouse IgG | 1:2000 - 1:5000 | 1 hour at Room Temp.[10] |
References
- 1. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcr-Abl (b2a2 Junction Specific) (L99H4) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.jp]
- 3. Anti-Bcr-Abl Antibodies | Invitrogen [thermofisher.com]
- 4. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome-positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. inventbiotech.com [inventbiotech.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes: Measuring Nilotinib Efficacy with Cell Viability Assays
References
- 1. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 7. mdpi.com [mdpi.com]
- 8. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. promegaconnections.com [promegaconnections.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Detecting Off-Target Effects of AMN107 (Nilotinib)
Introduction
AMN107 (Nilotinib) is a potent tyrosine kinase inhibitor designed to target the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML). It also demonstrates high affinity for KIT and PDGF receptors. While highly effective, ensuring its specificity is critical for minimizing toxicity and understanding potential side effects. Off-target effects occur when a drug binds to and modulates proteins other than its intended therapeutic target. Identifying these unintended interactions is a crucial step in the drug development process.
This document provides an overview and detailed protocols for three common methodologies used to identify and characterize the off-target effects of AMN107:
-
Biochemical Kinome Profiling: For broad, quantitative screening against a panel of purified kinases.
-
Chemical Proteomics: For identifying direct binding partners in a complex biological sample.
-
Cell-Based Phospho-Proteomics: For validating the functional consequences of off-target binding in a cellular context.
Biochemical Kinome Profiling
Biochemical kinase assays measure the ability of a compound to inhibit the activity of a large panel of purified kinases in vitro. This method provides a broad view of a compound's selectivity and yields quantitative data, such as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data: Off-Target Kinase Inhibition by AMN107
The following table summarizes the inhibitory activity of AMN107 against its primary targets and a selection of significant off-targets identified through kinome profiling.
| Target Kinase | Family | IC50 (nM) | Comments |
| ABL1 | ABL | <20 | Primary Target |
| KIT | PDGFR | <20 | Primary Target |
| PDGFRα/β | PDGFR | <20 | Primary Target |
| DDR1 | DDR | 21 | Significant Off-Target |
| DDR2 | DDR | 37 | Significant Off-Target |
| NQO2 | NQO | 63 | Quinone Reductase Off-Target |
| ARG | ABL | 110 | ABL Family Member |
| SRC | SRC | 210 | Weak Off-Target |
| LCK | SRC | 230 | Weak Off-Target |
| EPHB4 | EPH | 330 | Weak Off-Target |
Experimental Workflow: Kinome Profiling
Caption: Workflow for in vitro biochemical kinase profiling.
Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)
This protocol outlines a general procedure for determining the IC50 of AMN107 against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
AMN107 (Nilotinib)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader (luminescence)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of AMN107 in DMSO, starting from 100 µM. Then, dilute this series into the kinase buffer.
-
Assay Setup: To each well of a 384-well plate, add:
-
1 µL of AMN107 dilution (or DMSO for control).
-
2 µL of a mix containing the kinase and its substrate.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Analysis: Calculate the percent inhibition for each AMN107 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chemical Proteomics
Chemical proteomics uses an immobilized or clickable version of the drug to "pull down" its binding partners from a cell lysate. This affinity-based approach identifies direct physical interactions in a more complex and biologically relevant environment than purified assays.
Signaling Context: DDR1, a Key AMN107 Off-Target
AMN107 is known to inhibit Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and collagen sensing. Inhibition of DDR1 may contribute to both therapeutic and adverse effects of the drug.
Caption: Inhibition of DDR1 signaling by AMN107.
Protocol: Affinity-Based Chemical Proteomics
This protocol describes a general method for identifying protein targets of AMN107 using an immobilized version of the drug.
Materials:
-
AMN107-linked beads (e.g., AMN107 coupled to NHS-activated Sepharose beads).
-
Control beads (unlinked Sepharose beads).
-
Cell line of interest (e.g., K562).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).
-
Wash buffer (lysis buffer with lower detergent, e.g., 0.1% NP-40).
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free AMN107).
-
Mass spectrometer for protein identification.
Procedure:
-
Cell Lysis: Harvest cells and lyse them on ice for 30 minutes in lysis buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Lysate Pre-clearing: Incubate the clarified lysate with control beads for 1 hour at 4°C to minimize non-specific binding. Centrifuge and collect the supernatant.
-
Affinity Pulldown:
-
Incubate the pre-cleared lysate with AMN107-linked beads for 2-4 hours at 4°C with gentle rotation.
-
In a parallel control experiment, incubate lysate with control beads.
-
For competition experiments, a third sample can be pre-incubated with excess free AMN107 before adding the AMN107-linked beads.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For example, boil the beads in 1x SDS-PAGE sample buffer for 5 minutes.
-
Protein Separation and Identification:
-
Separate the eluted proteins using 1D SDS-PAGE.
-
Excise the entire protein lane, perform in-gel trypsin digestion, and identify the resulting peptides by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis: Compare the proteins identified from the AMN107-bead pulldown with the control bead pulldown. Proteins significantly enriched in the AMN107 sample are considered potential off-targets. Enrichment is reduced in the competition experiment for true binders.
Cell-Based Validation
After identifying potential off-targets through biochemical or proteomic screens, it is essential to validate these findings in a cellular context. This step confirms that the drug engages the target in living cells and elicits a functional response, such as the inhibition of a specific signaling pathway.
Protocol: Western Blot for Target Engagement
This protocol is used to verify if AMN107 can inhibit the phosphorylation of a suspected off-target kinase (e.g., DDR1) in cells.
Materials:
-
Cell line expressing the target of interest.
-
AMN107 (Nilotinib).
-
Appropriate ligand to stimulate the kinase (e.g., Collagen I for DDR1).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-DDR1, anti-total-DDR1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blot equipment.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of AMN107 (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 10 µg/mL Collagen I) for 15-30 minutes to induce kinase autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them directly on the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-DDR1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein of the target (e.g., anti-DDR1) to ensure equal loading. Quantify the band intensities to determine the reduction in phosphorylation at different AMN107 concentrations.
Application of NM107 (Nilotinib) in Gastrointestinal Stromal Tumor (GIST) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) tyrosine kinases. While the first-line therapy with imatinib, a tyrosine kinase inhibitor (TKI), has significantly improved patient outcomes, a substantial number of patients develop resistance, necessitating the exploration of second- and third-line therapies. NM107 (also known as AMN107 or nilotinib) is a second-generation TKI that has demonstrated efficacy in preclinical and clinical settings for the treatment of imatinib-resistant GIST. This document provides detailed application notes and protocols for the use of this compound in GIST research, focusing on its mechanism of action and its evaluation in both in vitro and in vivo models.
Mechanism of Action
This compound is a potent inhibitor of the KIT and PDGFRA receptor tyrosine kinases. In GIST, mutations in these receptors lead to their constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival. These pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades. This compound competitively binds to the ATP-binding pocket of KIT and PDGFRA, thereby blocking their autophosphorylation and subsequent activation of these downstream pathways. This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in GIST cells.
Figure 1: Simplified signaling pathway of this compound action in GIST cells.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Nilotinib) against both imatinib-sensitive and imatinib-resistant GIST cell lines. Data is derived from the study by Sako et al. (2014).[1][2]
| Cell Line | Imatinib Sensitivity | Imatinib IC50 (µM) | This compound (Nilotinib) IC50 (µM) |
| GK1C | Sensitive | 4.59 ± 0.97 | 3.15 ± 0.31 |
| GK3C | Sensitive | 11.15 ± 1.48 | 3.32 ± 0.18 |
| GK1C-IR | Resistant | 11.74 ± 0.17 | 4.10 ± 0.46 |
| GK3C-IR | Resistant | 41.37 ± 1.07 | 3.96 ± 0.19 |
In Vivo Efficacy of this compound
The antitumor activity of this compound was evaluated in GIST xenograft models in nude mice. The table below presents the tumor growth inhibition (TGI) percentages after 28 days of treatment with this compound (40 mg/kg/day) compared to imatinib (40 mg/kg/day). Data is from Sako et al. (2014).[1]
| Xenograft Line | Imatinib TGI (%) | This compound (Nilotinib) TGI (%) |
| GK1X | 83.8 | 69.6 |
| GK2X | 83.0 | 85.3 |
| GK3C | 31.1 | 47.5 |
Experimental Protocols
Figure 2: General experimental workflow for evaluating this compound in GIST research.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the IC50 of this compound in GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, imatinib-sensitive and resistant lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (Nilotinib) stock solution (dissolved in DMSO)
-
Cell counting kit (e.g., CCK-8)
-
Plate reader
Procedure:
-
Seed GIST cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of KIT Phosphorylation
Objective: To assess the inhibitory effect of this compound on KIT phosphorylation.
Materials:
-
GIST cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-KIT, anti-total-KIT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat GIST cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Protocol 3: In Vivo GIST Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
GIST cells or patient-derived tumor fragments
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant GIST cells or tumor fragments into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control daily via oral gavage.[1]
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 28 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound (Nilotinib) is a valuable tool for GIST research, particularly in the context of imatinib resistance. The protocols outlined above provide a framework for investigating its efficacy and mechanism of action in both cellular and animal models. These studies can contribute to a better understanding of GIST biology and the development of more effective therapeutic strategies for patients with this disease.
References
- 1. Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Nilotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib, a second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML). Its primary mechanism of action involves the targeted inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemic cells and confers resistance to apoptosis. By binding to the ATP-binding site of the BCR-ABL protein, Nilotinib effectively blocks its kinase activity, leading to the interruption of downstream signaling pathways that govern cell proliferation and survival. A key consequence of this inhibition is the induction of programmed cell death, or apoptosis, in cancer cells. Furthermore, studies have suggested that Nilotinib's cytotoxic effects may extend beyond BCR-ABL inhibition, potentially involving the modulation of other signaling molecules such as MDM2 and histone deacetylases.
Flow cytometry is a powerful and widely used technique for the quantitative analysis of apoptosis. By utilizing fluorescent probes that detect specific apoptotic events, such as the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity, researchers can accurately identify and quantify apoptotic cells within a heterogeneous population. The combination of Annexin V, which binds to exposed PS, and a viability dye like Propidium Iodide (PI) allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
These application notes provide detailed protocols for the induction of apoptosis by Nilotinib and its subsequent analysis using Annexin V/PI staining and flow cytometry. Additionally, quantitative data from representative studies are summarized, and key signaling pathways involved in Nilotinib-induced apoptosis are illustrated.
Quantitative Data Summary
The following tables summarize quantitative data on the induction of apoptosis and cell cycle arrest by Nilotinib from various studies.
Table 1: Nilotinib-Induced Apoptosis in Different Cell Lines
| Cell Line | Nilotinib Concentration (µM) | Treatment Duration (hr) | Total Apoptosis (%) | Reference |
| LX-2 (Human Hepatic Stellate Cells) | 10 | 24 | ~40 | |
| LX-2 (Human Hepatic Stellate Cells) | 20 | 24 | ~65 | |
| SUP-B15 (BCR-ABL+ ALL) | Not Specified | Not Specified | Strong Apoptosis | |
| HepG2 (Hepatocellular Carcinoma) | 10 | 48 | Significant Apoptosis |
Table 2: Effect of Nilotinib on Cell Cycle Distribution in A375P Melanoma Cells
| Nilotinib Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| 0 (Control) | Not Specified | Not Specified | Not Specified | |
| 2.5 | Increased | Decreased | 5.9 | |
| 5 | Increased | Decreased | 4.1 | |
| 6 | Increased | Decreased | No Significant Change | |
| 7.5 | Increased | Decreased | No Significant Change |
Experimental Protocols
Protocol 1: Induction of Apoptosis with Nilotinib
This protocol describes the general procedure for treating cultured cells with Nilotinib to induce apoptosis.
Materials:
-
Cell line of interest (e.g., K562, SUP-B15, or other sensitive cell lines)
-
Complete cell culture medium
-
Nilotinib (stock solution prepared in DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. For suspension cells, aim for a concentration of approximately 1-5 x 10^5 cells/mL. For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment (for adherent cells) and recovery.
-
Nilotinib Treatment: The following day, treat the cells with the desired concentrations of Nilotinib. A vehicle control (DMSO) should be included. The final concentration of DMSO should typically be less than 0.1% to avoid solvent-induced toxicity.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time will vary depending on the cell line and Nilotinib concentration.
-
Cell Harvesting:
-
Suspension Cells: Gently resuspend the cells and transfer the cell suspension to a centrifuge tube.
-
Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Proceed to Apoptosis Analysis: The cell pellet is now ready for staining with Annexin V and PI as described in Protocol 2.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps for staining Nilotinib-treated cells with Annexin V-FITC and PI for flow cytometric analysis.
Materials:
-
Nilotinib-treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with distilled water. Prepare a sufficient volume for all samples.
-
Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension (containing 1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
Data Analysis:
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper fluorescence compensation.
-
Gating: Gate on the cell population of interest in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Quadrant Analysis: Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
Lower Left (Annexin V-/PI-): Live cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V-/PI+): Necrotic cells (due to membrane damage not related to apoptosis)
-
Signaling Pathways and Mechanisms
Nilotinib's Core Mechanism of Action
Nilotinib's primary therapeutic effect stems from its potent and selective inhibition of the BCR-ABL tyrosine kinase. This oncoprotein is the hallmark of chronic myeloid leukemia and drives leukemogenesis by activating a multitude of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.
Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream pro-survival signals.
Experimental Workflow for Apoptosis Analysis
The following diagram illustrates the key steps involved in the flow cytometry-based analysis of Nilotinib-induced apoptosis.
Caption: Workflow for analyzing Nilotinib-induced apoptosis by flow cytometry.
Logical Relationship in Nilotinib-Induced Apoptosis
This diagram outlines the logical progression from Nilotinib treatment to the measurable outcomes in a flow cytometry experiment.
Caption: Logical flow from Nilotinib treatment to apoptotic markers detected by flow cytometry.
Application Notes and Protocols for Lentiviral Transduction of BCR-ABL in NM107 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis.[1][2] Targeted therapy with tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML.[3][4][5] However, the development of resistance remains a significant clinical challenge.[2]
These application notes provide a comprehensive guide for studying resistance to NM107, a putative novel BCR-ABL inhibitor, using lentiviral transduction to establish a CML cell model. The protocols detailed below cover the generation of BCR-ABL expressing cell lines, the development of this compound-resistant populations, and the assessment of resistance mechanisms.
Note: Information regarding the specific mechanism of action of "this compound" is not publicly available. For the purpose of these protocols, this compound is assumed to be a tyrosine kinase inhibitor targeting the BCR-ABL protein. The experimental designs provided are based on established methods for studying resistance to other BCR-ABL inhibitors like imatinib.[6][7]
Key Signaling Pathways in BCR-ABL-Mediated Oncogenesis
The BCR-ABL oncoprotein activates several downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][8][9] Understanding these pathways is essential for elucidating mechanisms of drug resistance.
The primary signaling cascades initiated by BCR-ABL include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is critical for cell proliferation and is activated through the GRB2/SOS complex.[1][3][10]
-
PI3K/AKT/mTOR Pathway: This cascade promotes cell survival and inhibits apoptosis.[3][8][9][10]
-
JAK/STAT Pathway: BCR-ABL can also phosphorylate and activate STAT proteins, particularly STAT5, which contributes to the leukemic phenotype.[1]
Below is a diagram illustrating the core BCR-ABL signaling network.
Caption: BCR-ABL Signaling Pathways and the putative inhibitory action of this compound.
Experimental Protocols
Part 1: Generation of BCR-ABL Expressing Stable Cell Lines
This protocol describes the creation of a stable cell line expressing the BCR-ABL p210 oncoprotein using lentiviral transduction. The murine pro-B cell line Ba/F3 is a common model for these studies as its survival and proliferation become IL-3 independent upon successful BCR-ABL expression.[11][12]
Experimental Workflow:
Caption: Workflow for generating BCR-ABL expressing stable cell lines.
1.1 Lentivirus Production in HEK293T Cells
-
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid encoding BCR-ABL (e.g., pLenti-BCR-ABL-GFP)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM
-
0.45 µm syringe filters
-
-
Protocol:
-
One day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish. Cells should be approximately 70-80% confluent on the day of transfection.[13]
-
Prepare two tubes for the transfection complex in Opti-MEM:
-
Tube A: Dilute the plasmids: 10 µg of pLenti-BCR-ABL, 7 µg of psPAX2, and 3 µg of pMD2.G.[13]
-
Tube B: Dilute the transfection reagent according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.[14]
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 6-8 hours, then replace the medium with fresh DMEM containing 10% FBS.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.[13]
-
The viral supernatant can be used directly or concentrated by ultracentrifugation or a PEG-based precipitation solution.[13][14] Store aliquots at -80°C.
-
1.2 Transduction of Ba/F3 Cells
-
Materials:
-
Ba/F3 cells
-
RPMI-1640 with 10% FBS and 10 ng/mL IL-3
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
-
Protocol:
-
Seed 1 x 10^6 Ba/F3 cells in a 6-well plate in 1 mL of complete RPMI medium with IL-3.
-
Add Polybrene to a final concentration of 8 µg/mL.[15]
-
Add the desired amount of lentiviral supernatant.
-
Incubate for 24-48 hours.
-
After incubation, pellet the cells, resuspend in fresh medium with IL-3, and transfer to a larger flask.
-
1.3 Selection and Validation of Stable Cell Line
-
Protocol:
-
After 48-72 hours post-transduction, wash the cells twice with PBS to remove IL-3.
-
Resuspend the cells in complete RPMI medium without IL-3.
-
Monitor the cell viability. Non-transduced cells will undergo apoptosis, while cells successfully expressing BCR-ABL will proliferate in the absence of IL-3.
-
Once a stable, proliferating population is established, validate BCR-ABL expression by Western blot analysis using an anti-ABL antibody.[16][17][18]
-
Part 2: Development of this compound-Resistant Cell Lines
This protocol outlines the generation of this compound-resistant BCR-ABL-expressing cells through continuous exposure to escalating concentrations of the drug.
2.1 Dose-Response Curve and IC50 Determination
Before generating resistant lines, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental BCR-ABL-expressing cell line. The MTT assay is a common method for this.[19][20][21]
-
MTT Assay Protocol:
-
Seed 5,000-10,000 BCR-ABL/Ba/F3 cells per well in a 96-well plate in 100 µL of medium.
-
Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
-
| Cell Line | Compound | IC50 (nM) |
| BCR-ABL/Ba/F3 | This compound | (To be determined) |
| BCR-ABL/Ba/F3 | Imatinib (Control) | (To be determined) |
2.2 Generation of Resistant Cells
-
Culture the parental BCR-ABL/Ba/F3 cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor the cells for recovery of proliferation.
-
Once the cells are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
This process may take several months. The resulting cell population is considered resistant.
-
Confirm the resistant phenotype by performing an MTT assay and comparing the IC50 to the parental cell line.
| Cell Line | Compound | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| BCR-ABL/Ba/F3 | This compound | (From 2.1) | (To be determined) | (Calculated) |
Part 3: Characterization of Resistance Mechanisms
Resistance to TKIs can be BCR-ABL-dependent (e.g., kinase domain mutations) or BCR-ABL-independent (e.g., activation of bypass signaling pathways).[2]
3.1 Analysis of BCR-ABL Kinase Domain Mutations
-
Extract RNA from both parental and this compound-resistant cells.
-
Synthesize cDNA.
-
Amplify the BCR-ABL kinase domain using PCR.
-
Sequence the PCR product to identify potential mutations.
3.2 Western Blot Analysis of Signaling Pathways
Investigate the activation state of key downstream signaling proteins to identify potential bypass mechanisms.
-
Protocol:
-
Prepare cell lysates from parental and resistant cells, both with and without this compound treatment.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-CrkL, p-STAT5, p-AKT, p-ERK).[22]
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
| Protein | Parental (Untreated) | Parental (this compound) | Resistant (Untreated) | Resistant (this compound) |
| p-BCR-ABL | +++ | + | +++ | +++ |
| BCR-ABL | +++ | +++ | +++ | +++ |
| p-CrkL | +++ | + | +++ | +++ |
| CrkL | +++ | +++ | +++ | +++ |
| p-STAT5 | +++ | + | +++ | +++ |
| STAT5 | +++ | +++ | +++ | +++ |
| p-AKT | +++ | + | +++ | +++ |
| AKT | +++ | +++ | +++ | +++ |
| p-ERK | +++ | + | +++ | +++ |
| ERK | +++ | +++ | +++ | +++ |
| (Note: Expected outcomes are indicated as +++, +, etc. Actual results need to be experimentally determined.) |
Logical Framework for Resistance Investigation:
Caption: Logical workflow for investigating this compound resistance mechanisms.
Conclusion
The protocols and application notes provided here offer a robust framework for utilizing lentiviral transduction to study resistance to the putative BCR-ABL inhibitor, this compound. By generating stable BCR-ABL expressing cell lines and subsequently selecting for drug resistance, researchers can effectively model clinical resistance. The characterization of resistance mechanisms, through both genetic sequencing and signaling pathway analysis, will provide valuable insights for the development of next-generation therapies to overcome drug resistance in CML.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic myeloid leukemia: the paradigm of targeting oncogenic tyrosine kinase signaling and counteracting resistance for successful cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral-Driven Discovery of Cancer Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentiviral-Driven Discovery of Cancer Drug Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: BCR-ABL [en-cancer.fr]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Transposon-mediated generation of BCR-ABL1-expressing transgenic cell lines for unbiased sensitivity testing of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of lentiviral vectors and transduction of cells. [bio-protocol.org]
- 14. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. media.cellsignal.com [media.cellsignal.com]
Application Note: Utilizing Co-immunoprecipitation to Confirm Target Engagement of the Small Molecule NM107
Audience: Researchers, scientists, and drug development professionals.
Introduction
Confirming that a small molecule drug candidate directly binds to its intended protein target within a cellular context is a critical step in drug discovery. This process, known as target engagement, validates the mechanism of action and provides crucial evidence for further development. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions.[1][2][3] This application note details a protocol for adapting the Co-IP method to verify the target engagement of NM107, a hypothetical small molecule, with its putative target, Protein X, by observing its effect on the interaction between Protein X and its known binding partner, Protein Y.
The principle of this assay is based on the hypothesis that this compound binding to Protein X will disrupt or modulate its interaction with Protein Y. By immunoprecipitating Protein X from cell lysates treated with varying concentrations of this compound, the amount of co-precipitated Protein Y can be quantified. A dose-dependent decrease in the amount of co-precipitated Protein Y would indicate that this compound is engaging with Protein X and altering its native interactions.
Signaling Pathway and Assay Principle
This compound is hypothesized to bind to Protein X, a key component in a signaling cascade that requires its interaction with Protein Y. The binding of this compound to Protein X is expected to induce a conformational change that prevents or reduces the binding of Protein Y. This disruption can be detected and quantified using Co-IP followed by Western blotting.
Caption: this compound binds to Protein X, disrupting its interaction with Protein Y.
Experimental Workflow
The overall workflow involves treating cells with this compound, preparing cell lysates under non-denaturing conditions, immunoprecipitating the target protein (Protein X), and detecting the co-precipitated binding partner (Protein Y) via Western blot.
Caption: Co-immunoprecipitation workflow for assessing this compound target engagement.
Detailed Experimental Protocol
This protocol outlines the steps for a Co-IP experiment to assess the effect of this compound on the Protein X-Protein Y interaction.
Materials and Reagents
-
Cell Lines: A cell line endogenously expressing both Protein X and Protein Y.
-
Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Antibodies:
-
IP-grade primary antibody against Protein X (e.g., Rabbit anti-Protein X).
-
Isotype control antibody (e.g., Rabbit IgG).
-
Western blot-grade primary antibody against Protein Y (e.g., Mouse anti-Protein Y).
-
Western blot-grade primary antibody against Protein X (e.g., Mouse anti-Protein X).
-
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease and Phosphatase Inhibitor Cocktail.
-
Protein A/G Magnetic Beads: Or agarose bead slurry.
-
Elution Buffer: 1X Laemmli sample buffer.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), HRP-conjugated secondary antibodies, and ECL substrate.
Cell Culture and Treatment
-
Seed cells in 10 cm plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 4 hours). Include a vehicle-only control (DMSO).
Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. This is the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay. Reserve 50 µg of lysate from each sample as "Input" control.
Immunoprecipitation
-
Normalize the protein concentration of all samples with Co-IP Lysis Buffer. Use 1-2 mg of total protein per IP reaction.
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G bead slurry to each 1 mg of lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[4]
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of the anti-Protein X antibody to the pre-cleared lysate. For the negative control, add the same amount of isotype control IgG.
-
Incubate overnight at 4°C on a rotator.
Immune Complex Capture and Washing
-
Add 30 µL of equilibrated Protein A/G bead slurry to each tube.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Pellet the beads gently (e.g., 500 x g for 1 minute or using a magnetic rack).
-
Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer. With each wash, resuspend the beads and then pellet them.
Elution
-
After the final wash, carefully remove all supernatant.
-
Add 40 µL of 1X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant now contains the immunoprecipitated proteins (the "IP" fraction).
Western Blot Analysis
-
Load the IP fractions and the saved "Input" fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against both Protein X (to confirm successful immunoprecipitation) and Protein Y (to detect the co-precipitated partner).
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
Data Presentation and Interpretation
The bands on the Western blot should be quantified using densitometry software (e.g., ImageJ). The intensity of the Protein Y band in the IP fraction is normalized to the intensity of the Protein X band in the same lane. This ratio is then compared across the different this compound concentrations.
Table 1: Quantitative Analysis of Co-immunoprecipitated Protein Y
| This compound Conc. (µM) | Input: Protein X (Relative Units) | Input: Protein Y (Relative Units) | IP: Protein X (Relative Units) | IP: Protein Y (Relative Units) | Normalized Protein Y/X Ratio (IP) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.1 | 1.02 | 0.98 | 0.97 | 0.78 | 0.80 |
| 1 | 0.99 | 1.01 | 1.03 | 0.45 | 0.44 |
| 10 | 1.01 | 0.99 | 0.99 | 0.12 | 0.12 |
| Isotype IgG Control | 1.00 | 1.00 | 0.05 | 0.02 | N/A |
-
Input Lanes: Confirm that the total cellular levels of Protein X and Protein Y are unchanged by the this compound treatment.
-
IP: Protein X Lane: Confirms that a consistent amount of Protein X was immunoprecipitated across all conditions.
-
IP: Protein Y Lane: The key readout. A dose-dependent decrease in the signal for Protein Y indicates that this compound is disrupting the Protein X-Protein Y interaction.
-
Isotype IgG Control: This lane should show no or very faint bands for Protein X and Protein Y, confirming the specificity of the immunoprecipitation antibody.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Protein Y detected in IP | Interaction is too weak or transient; this compound is not effective; Lysis buffer is too harsh. | Try a milder detergent (e.g., NP-40 instead of Triton X-100).[5] Consider in-cell crosslinking before lysis. |
| High background in IgG control | Non-specific binding to beads or antibody. | Increase the number of washes.[4] Perform the pre-clearing step. Use a high-quality, IP-validated antibody. |
| Inconsistent IP of Protein X | Inconsistent pipetting of beads or antibody; Incomplete cell lysis. | Ensure beads are fully resuspended before pipetting. Optimize lysis protocol and confirm with input blots. |
| Protein Y present in all lanes | Interaction is not disrupted by this compound; Non-specific binding. | Re-evaluate the hypothesis or try alternative target engagement assays. Increase stringency of wash buffer (e.g., higher salt concentration).[4] |
This detailed protocol provides a robust framework for using Co-immunoprecipitation to validate the target engagement of small molecules like this compound. Successful execution and careful interpretation of the results can provide strong evidence of a compound's mechanism of action within the complex cellular environment.
References
- 1. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. troubleshooting of Co-IP [assay-protocol.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming AMN107 (Nilotinib) Resistance in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to AMN107 (Nilotinib) resistance in experimental cell culture models.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to AMN107. What are the common underlying mechanisms?
A1: Resistance to AMN107 in cell culture can arise from two primary categories of mechanisms: BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.[1]
-
BCR-ABL1-Dependent Resistance: This is often due to the acquisition of point mutations within the BCR-ABL1 kinase domain that interfere with AMN107 binding.[2][3] The most notorious of these is the T315I "gatekeeper" mutation, which confers a high level of resistance to AMN107.[2][3][4] Other mutations, such as those in the P-loop (e.g., Y253H, E255K/V), can also reduce the drug's efficacy.[2][5] In some cases, resistance can also be driven by the overexpression (amplification) of the BCR-ABL1 gene itself.[6][7]
-
BCR-ABL1-Independent Resistance: In this scenario, cancer cells activate alternative survival pathways to bypass their dependency on BCR-ABL1 signaling.[8][9] Common mechanisms include:
-
Activation of Alternative Signaling Pathways: This includes the PI3K/AKT/mTOR, JAK/STAT, and RAS/MAPK pathways, which can promote cell survival and proliferation even when BCR-ABL1 is inhibited.[8][9] Overexpression of Src family kinases, such as LYN, has also been implicated.[7]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), Breast Cancer Resistance Protein (ABCG2), and ABCC6, can actively pump AMN107 out of the cell, reducing its intracellular concentration and effectiveness.[7][10][11][12]
-
Q2: How can I determine if AMN107 resistance in my cell line is due to a BCR-ABL1 mutation?
A2: To identify potential BCR-ABL1 kinase domain mutations, you should sequence the BCR-ABL1 gene in your resistant cell line and compare it to the parental, sensitive cell line. This is typically done by extracting RNA from the cells, reverse transcribing it to cDNA, and then amplifying the BCR-ABL1 kinase domain using PCR, followed by Sanger sequencing.
Q3: My resistant cells do not have the T315I mutation. What other mutations should I look for?
A3: While T315I is a common cause of high-level resistance, other mutations can also confer reduced sensitivity to AMN107. A random mutagenesis screen identified several single point mutations that lead to varying degrees of resistance.[2][3] Some of the key mutations to investigate include Y253H, E255K/V, and Q252H.[2][5]
Q4: What are some initial strategies to overcome AMN107 resistance in my cell culture experiments?
A4: A primary strategy is to employ combination therapies that target the identified resistance mechanisms.[13] For instance, if you suspect the activation of an alternative signaling pathway, you can co-administer AMN107 with an inhibitor of that pathway (e.g., a PI3K/mTOR inhibitor or a MEK inhibitor).[8][14][15] If overexpression of efflux pumps is suspected, you could try co-treatment with an ABC transporter inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cells show decreased sensitivity to AMN107 (increased IC50). | Development of BCR-ABL1 kinase domain mutations. | Sequence the BCR-ABL1 kinase domain to identify mutations. Consider switching to a different TKI that is effective against the identified mutation (e.g., Ponatinib for T315I). |
| Overexpression of drug efflux pumps (e.g., ABCB1, ABCG2). | Perform a rhodamine 123 or Hoechst 33342 efflux assay to assess transporter activity. Co-treat with an efflux pump inhibitor like verapamil or PSC833. | |
| Activation of alternative survival pathways (e.g., PI3K/AKT, MEK/ERK). | Perform western blot analysis to check for phosphorylation of key proteins in these pathways (e.g., p-AKT, p-ERK). Co-treat with a specific inhibitor of the activated pathway. | |
| Complete resistance to AMN107 is observed. | Presence of the T315I mutation. | Confirm the T315I mutation by sequencing. Test the efficacy of a TKI known to be active against T315I, such as ponatinib. Consider using an Aurora kinase inhibitor, as some have shown activity against T315I-mutated cells.[16][17] |
| Heterogeneous response to AMN107 within the cell population. | Emergence of a sub-clone with a resistance mechanism. | Perform single-cell cloning to isolate and characterize the resistant sub-population. Analyze the molecular characteristics of the resistant clones to determine the mechanism of resistance. |
Quantitative Data Summary
The following tables summarize the IC50 values of AMN107 against various BCR-ABL mutants and the effects of combination therapies.
Table 1: AMN107 IC50 Values for a Panel of BCR-ABL Kinase Domain Mutations
| BCR-ABL Mutant | Fold Increase in AMN107 Resistance (vs. Wild-Type) |
| Wild-Type | 1 |
| Y253H | ~130-fold |
| E255K | ~5-60-fold |
| T315I | ~800-fold |
| Q252H | ~5-60-fold |
| K285N | ~5-60-fold |
| Y253C | ~5-60-fold |
Data compiled from a study using Ba/F3 cells expressing the respective BCR-ABL mutants.[2]
Table 2: Effect of Combination Therapies on AMN107-Resistant Cells
| Cell Line | Resistance Mechanism | Combination Therapy | Observed Effect |
| SUP-B15 | PI3K pathway activation | AMN107 + BEZ235 (PI3K/mTOR inhibitor) | Synergistic induction of apoptosis.[15] |
| Imatinib-resistant CML cells | T315I mutation | AMN107 + MLN8237 (Aurora A kinase inhibitor) | Significant increase in anticancer activity.[16][18] |
| Imatinib-resistant CML cells | Unspecified | AMN107 + MEK inhibitor | Overcame resistance and destroyed CML cells.[14] |
| CML Stem Cells | Quiescent state | AMN107 + LDE225 (Hedgehog pathway inhibitor) | Elimination of CML stem and progenitor cells.[19] |
Key Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate your cell line (e.g., K562, Ba/F3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of AMN107 in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: Treat cells with AMN107 at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CrkL, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Visualizations
Signaling Pathways in AMN107 Resistance
Caption: Mechanisms of AMN107 resistance in cancer cells.
Experimental Workflow for Investigating AMN107 Resistance
Caption: Workflow for identifying and overcoming AMN107 resistance.
References
- 1. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Identification of BCR-ABL point mutations conferring resistance to the Abl kinase inhibitor AMN107 (nilotinib) by a random mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcr-Abl resistance screening predicts a limited spectrum of point mutations to be associated with clinical resistance to the Abl kinase inhibitor nilotinib (AMN107) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Nilotinib (AMN107, Tasigna) reverses multidrug resistance by inhibiting the activity of the ABCB1/Pgp and ABCG2/BCRP/MXR transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy with nilotinib for drug-sensitive and drug-resistant BCR-ABL-positive leukemia and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scientists discover how to beat resistance to standard leukaemia drug - ecancer [ecancer.org]
- 15. Inhibition of PI3K/mTOR Overcomes Nilotinib Resistance in BCR-ABL1 Positive Leukemia Cells through Translational Down-Regulation of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The novel Aurora A kinase inhibitor MLN8237 is active in resistant chronic myeloid leukaemia and significantly increases the efficacy of nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nilotinib: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel Aurora A kinase inhibitor MLN8237 is active in resistant chronic myeloid leukaemia and significantly increases the efficacy of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
Technical Support Center: Optimizing NM107 Dosage for Animal Studies
This technical support center provides guidance and troubleshooting for researchers utilizing NM107 in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For initial in vivo efficacy studies, a starting dose of 10 mg/kg administered daily via oral gavage is recommended. This recommendation is based on preliminary Maximum Tolerated Dose (MTD) studies. However, the optimal dose will likely vary depending on the specific tumor model and mouse strain. We strongly advise conducting a dose-ranging study (e.g., 5, 10, 25, and 50 mg/kg) to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q2: How should I prepare this compound for oral administration in mice?
A2: this compound is supplied as a powder. For oral gavage, we recommend preparing a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. A detailed protocol for formulation is provided in the "Experimental Protocols" section below. It is critical to ensure the suspension is homogenous before each administration.
Q3: I am observing significant weight loss in my study animals at a dose of 25 mg/kg. What should I do?
A3: Body weight loss exceeding 15-20% of the initial weight is a common sign of toxicity. If you observe this, we recommend the following troubleshooting steps:
-
Reduce the Dose: Immediately lower the dose to the next lowest concentration in your study plan (e.g., 10 mg/kg).
-
Intermittent Dosing: Consider switching to an intermittent dosing schedule (e.g., dosing every other day or five days on, two days off) to allow for animal recovery.
-
Vehicle Control: Ensure that animals in the vehicle control group are not exhibiting similar signs of toxicity.
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration as per your institution's animal care guidelines.
Q4: My in vitro data showed potent inhibition of the target pathway, but I am not seeing significant tumor growth inhibition in my xenograft model. What are the possible reasons?
A4: A discrepancy between in vitro potency and in vivo efficacy is a known challenge in drug development. Several factors could be contributing to this:
-
Pharmacokinetics (PK): this compound may have poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, preventing sufficient drug concentration at the tumor site. A pilot PK study is recommended to assess drug exposure.
-
Drug Formulation: Improper formulation can lead to poor absorption. Ensure the suspension is uniform and administered correctly.
-
Tumor Model Resistance: The chosen xenograft model may have intrinsic or acquired resistance mechanisms to this compound.
-
Target Engagement: It is crucial to verify that this compound is reaching the tumor and inhibiting its target in vivo. This can be assessed through pharmacodynamic (PD) marker analysis in tumor tissue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in formulation | Improper vehicle or sonication. | Ensure the use of the recommended 0.5% CMC vehicle. Sonicate the suspension for at least 10 minutes to ensure it is well-dispersed. Prepare fresh daily. |
| High inter-animal variability in tumor growth | Inconsistent tumor cell implantation; variability in animal health. | Refine tumor cell implantation technique to ensure consistent cell numbers. Closely monitor animal health and exclude any outliers from the study initiation. |
| No measurable drug in plasma after oral dosing | Poor oral absorption; rapid metabolism. | Conduct a pharmacokinetic study to determine key PK parameters (Cmax, Tmax, AUC). Consider alternative routes of administration (e.g., intraperitoneal injection) if oral bioavailability is confirmed to be low. |
| Unexpected mortality in treatment group | Off-target toxicity; excessive dose. | Perform a comprehensive necropsy and histopathological analysis to identify potential organ toxicities. Conduct a formal Maximum Tolerated Dose (MTD) study. |
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, deionized water
-
Sterile conical tubes
-
Sonicator
-
-
Procedure:
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Heat to 60°C to aid dissolution, then cool to room temperature.
-
Weigh the required amount of this compound powder for your desired concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, you would need 1 mg/mL).
-
Add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to create a uniform suspension.
-
Sonicate the suspension for 10-15 minutes to ensure a fine, homogenous mixture.
-
Store at 4°C for up to one week. Before each use, bring to room temperature and vortex thoroughly.
-
2. Mouse Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
This compound formulation and vehicle control
-
-
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle, 10 mg/kg this compound, 25 mg/kg this compound).
-
Administer this compound or vehicle control according to the planned schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health daily.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histopathology).
-
Data Presentation
Table 1: Dose-Response Relationship of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Daily | 1540 ± 125 | 0 | +5.2 |
| This compound | 5 | Daily | 1155 ± 98 | 25 | +3.1 |
| This compound | 10 | Daily | 770 ± 85 | 50 | +1.5 |
| This compound | 25 | Daily | 462 ± 72 | 70 | -8.9 |
| This compound | 50 | Daily | 308 ± 65 | 80 | -18.5 |
| Statistically significant body weight loss observed. |
Visualizations
Caption: Hypothetical signaling pathway for this compound action.
Caption: Workflow for a typical xenograft efficacy study.
Common artifacts in western blots with Nilotinib treatment
Welcome to the technical support center for researchers utilizing Nilotinib in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions to help you navigate common challenges and interpret your Western blot results accurately.
Troubleshooting Guide
This guide addresses specific issues you may encounter on your Western blot when treating cells or tissues with Nilotinib.
Question: Why am I observing a decrease in the signal of my target protein after Nilotinib treatment?
Answer: A decrease in protein signal is a common observation and can be attributed to several factors:
-
On-Target Effect: Nilotinib is a potent tyrosine kinase inhibitor. If your target protein is downstream of a kinase inhibited by Nilotinib (such as BCR-ABL or p38 MAPK), a decrease in its expression or phosphorylation is an expected outcome. For example, Nilotinib has been shown to decrease the expression of Bcr-Abl, MDM2, and XIAP.[1][2]
-
Induction of Apoptosis: Nilotinib can induce apoptosis (programmed cell death) in various cell lines.[1][2] This leads to generalized protein degradation by caspases, which could reduce the levels of your target protein.
-
Cell Cycle Arrest and Reduced Proliferation: Nilotinib can inhibit cell proliferation.[3][4][5] A lower cell number in your treated samples compared to controls will result in less total protein loaded on the gel, leading to a weaker signal. It is crucial to normalize your protein loading accurately.
Troubleshooting Steps:
-
Confirm On-Target Activity: Include positive and negative controls in your experiment to verify that Nilotinib is active. For instance, probe for the phosphorylated form of a known Nilotinib target.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the extent of cell death induced by your Nilotinib concentration and treatment duration.
-
Normalize Protein Loading: Ensure you are loading equal amounts of protein for all samples. Use a reliable protein quantification method (e.g., BCA assay) and always include a loading control (e.g., β-actin, GAPDH, or α-tubulin) on your blot.[6]
Question: I see multiple bands or a smear for my protein of interest after Nilotinib treatment. What could be the cause?
Answer: The appearance of multiple bands or smears can be perplexing. Here are some potential causes related to Nilotinib treatment:
-
Protein Degradation: As mentioned, Nilotinib-induced apoptosis can lead to the cleavage of your target protein by caspases, resulting in lower molecular weight bands.[1] Using fresh samples and adding protease inhibitors to your lysis buffer is critical to minimize degradation.[7][8]
-
Post-Translational Modifications (PTMs): Nilotinib can alter signaling pathways, leading to changes in PTMs like phosphorylation, ubiquitination, or glycosylation.[7] These modifications can cause shifts in the apparent molecular weight of your protein, resulting in multiple bands.
-
Off-Target Effects: Nilotinib has known off-target effects, meaning it can influence proteins other than its primary targets.[3][4][5][9] This could lead to unexpected changes in protein expression or modification patterns.
Troubleshooting Steps:
-
Optimize Sample Preparation: Prepare fresh lysates for each experiment and always use a protease and phosphatase inhibitor cocktail in your lysis buffer.[7]
-
Investigate PTMs: Use resources like PhosphoSitePlus® to check for known PTMs on your target protein.[7] You may need to use specific antibodies that recognize different modified forms of the protein or treat your lysates with enzymes like phosphatases to see if the bands collapse into one.
-
Consult the Literature: Review recent publications to see if off-target effects of Nilotinib on your protein of interest or related pathways have been reported.
Question: My loading control protein levels are inconsistent across untreated and Nilotinib-treated lanes. Why is this happening?
Answer: While housekeeping proteins are generally stable, their expression can sometimes be affected by experimental treatments.
-
Drug-Induced Changes: Although uncommon, some treatments can alter the expression of housekeeping genes.
-
Errors in Protein Quantification or Loading: Inaccurate protein measurement or pipetting errors are the most common culprits for inconsistent loading control signals.
Troubleshooting Steps:
-
Validate Your Loading Control: If you consistently see changes in your loading control with Nilotinib treatment, consider testing another housekeeping protein to see if the effect is specific.
-
Re-evaluate Protein Quantification: Be meticulous with your protein quantification assay. Run samples in duplicate or triplicate to ensure accuracy.
-
Stain Total Protein: After transferring your gel to the membrane, you can use a reversible stain like Ponceau S to visualize the total protein in each lane. This provides a visual confirmation of even loading before you proceed with antibody incubations.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range and incubation time for Nilotinib treatment in cell culture experiments for Western blotting?
A1: The optimal concentration and time will vary depending on the cell line and the specific biological question. However, published studies have used concentrations ranging from the nanomolar to low micromolar range (e.g., 0.5 µM to 5 µM).[2][3] Incubation times can range from a few hours to 72 hours or more.[2][10] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q2: Can Nilotinib interfere with the Western blot procedure itself?
A2: There is no direct evidence to suggest that Nilotinib chemically interferes with SDS-PAGE, protein transfer, or antibody-antigen binding. The "artifacts" observed are typically a result of the biological effects of the drug on the cells.
Q3: How do I choose the right lysis buffer for samples treated with Nilotinib?
A3: A standard RIPA buffer is often a good starting point as it is effective at solubilizing most cellular proteins.[3][4] Crucially, you should supplement your lysis buffer with a protease and phosphatase inhibitor cocktail to preserve the integrity and phosphorylation status of your proteins, especially since Nilotinib is a kinase inhibitor and can induce apoptosis.[7]
Q4: Are there any known off-target effects of Nilotinib that I should be aware of when interpreting my Western blot?
A4: Yes, Nilotinib has several known off-targets. A notable example is p38 MAPK, where Nilotinib has been shown to inhibit its phosphorylation.[3][4][5][9] It can also activate ERK1/2 and AKT signaling pathways in some cell types.[3][4][11] When you see unexpected changes in your Western blot, it is worth considering if they could be due to these or other off-target effects.
Data Summary
Table 1: Common Protein Targets Investigated by Western Blot with Nilotinib Treatment
| Target Protein Family | Specific Examples | Common Effect of Nilotinib | Reference(s) |
| Tyrosine Kinases | BCR-ABL, c-Abl | Inhibition of phosphorylation, decreased expression | [1] |
| MAPK Pathway | p38, ERK1/2 | Inhibition of p38 phosphorylation, activation of ERK1/2 | [3][4][5][9][11] |
| Survival/Apoptosis | MDM2, XIAP, BCL-2 family | Decreased expression | [2][10] |
| Myogenesis | Myogenin, MyoD, MyHC | Decreased expression | [3][4][5] |
| PI3K/AKT Pathway | AKT | Activation (increased phosphorylation) | [3][4][11] |
Experimental Protocols
Detailed Protocol: Western Blotting of Nilotinib-Treated Cells
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary.
1. Cell Lysis and Protein Extraction a. Culture and treat your cells with the desired concentrations of Nilotinib for the appropriate duration. Include a vehicle control (e.g., DMSO). b. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). c. Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., #5872 from Cell Signaling Technology). d. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant (containing the soluble protein) to a new tube, avoiding the pellet.
2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. b. Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein (typically 20-30 µg per lane). c. Prepare your samples by mixing the calculated volume of lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
3. SDS-PAGE and Protein Transfer a. Load your prepared samples into the wells of a polyacrylamide gel. Include a molecular weight marker in one lane. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. d. Optional: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency and even loading. Destain with TBST before blocking.
4. Immunoblotting a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). The choice between milk and BSA can be antibody-dependent.[7] b. Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer. This is often done overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.
5. Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the specified time (usually 1-5 minutes). c. Capture the chemiluminescent signal using a digital imager or X-ray film.
Visual Guides
Caption: Standard experimental workflow for Western blotting.
Caption: Key signaling pathways affected by Nilotinib.
Caption: Troubleshooting logic for common Western blot issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nilotinib impairs skeletal myogenesis by increasing myoblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nilotinib impairs skeletal myogenesis by increasing myoblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Assay Identifies Nilotinib as an Inhibitor of Inflammation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BH3 mimetics in combination with nilotinib or ponatinib represent a promising therapeutic strategy in blast phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AMN107 (Nilotinib) Resistance: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting cell line resistance to AMN107 (Nilotinib).
Frequently Asked Questions (FAQs)
Q1: What is AMN107 and what are its primary targets?
AMN107, also known as Nilotinib, is a potent and selective second-generation tyrosine kinase inhibitor (TKI).[1][2] It is structurally related to imatinib but exhibits greater potency.[3] AMN107 primarily targets the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myeloid Leukemia (CML).[1][2] It also inhibits other tyrosine kinases, including c-Kit and the Platelet-Derived Growth Factor Receptors (PDGFR).[4] AMN107 binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby inhibiting its catalytic activity.[2]
Q2: My Ph-positive cell line is not responding to AMN107. What are the possible reasons?
Lack of response to AMN107 in a Ph-positive cell line can be attributed to several resistance mechanisms. The most common causes include:
-
BCR-ABL Kinase Domain Mutations: Specific point mutations within the ABL kinase domain can interfere with AMN107 binding, reducing its inhibitory effect. The T315I mutation is the most well-characterized mutation, conferring complete resistance to AMN107.[5][6][7] Other mutations, particularly in the P-loop of the kinase domain, can also lead to reduced sensitivity.[5]
-
BCR-ABL Gene Amplification: Overexpression of the wild-type BCR-ABL protein can titrate out the inhibitor, requiring higher concentrations of AMN107 to achieve a therapeutic effect.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, MDR1, or ABCB1), can actively pump AMN107 out of the cell, reducing its intracellular concentration and efficacy.[8][9][10]
-
Activation of Alternative Signaling Pathways: The cell may bypass BCR-ABL signaling by activating other pro-survival pathways. Upregulation and activation of Src family kinases, particularly Lyn kinase, have been identified as a mechanism of resistance to AMN107.[8][11]
Troubleshooting Guide
If your cell line is exhibiting resistance to AMN107, follow this troubleshooting workflow to identify the underlying cause.
** DOT Script for Troubleshooting Workflow **
Troubleshooting workflow for AMN107 resistance.
Data Presentation
Table 1: AMN107 (Nilotinib) IC50 Values in Sensitive and Resistant CML Cell Lines
| Cell Line | Resistance Mechanism | AMN107 IC50 (nM) | Reference |
| K562 | Sensitive (Parental) | 2 - 5 | [8] |
| K562-rn | Lyn Kinase Overexpression | 40 | [8] |
| LAMA84 | Sensitive (Parental) | ~5 | [8] |
| LAMA84-rn | BCR-ABL & P-gp Overexpression | >20 | [8] |
| Ba/F3 p210 | Sensitive (Wild-Type BCR-ABL) | ~12 | [12] |
| Ba/F3 p210 T315I | T315I Mutation | >10,000 | [7] |
Table 2: In Vitro Activity of AMN107 against various BCR-ABL Kinase Domain Mutations
| BCR-ABL Mutation | Fold Resistance to AMN107 (vs. Wild-Type) | Predicted Sensitivity |
| Wild-Type | 1 | Sensitive |
| Y253H | High | Reduced Sensitivity |
| E255K/V | High | Reduced Sensitivity |
| F359C/V | Moderate | Reduced Sensitivity |
| T315I | >800 | Resistant |
Data compiled from multiple sources indicating relative resistance levels.[5][7][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of AMN107.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
AMN107 (Nilotinib) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of AMN107 in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for BCR-ABL and Lyn Kinase
This protocol is used to assess the protein expression and phosphorylation status of BCR-ABL and Lyn kinase.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Abl, anti-phospho-BCR-ABL, anti-Lyn, anti-phospho-Lyn, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for MDR1 Expression
This protocol is used to quantify the mRNA expression level of the MDR1 (ABCB1) gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MDR1 and a reference gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the cells and assess its quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of MDR1 mRNA, normalized to the reference gene.
Signaling Pathways and Workflows
BCR-ABL Signaling and AMN107 Inhibition
** DOT Script for BCR-ABL Signaling **
BCR-ABL signaling and mechanisms of resistance to AMN107.
This guide provides a framework for addressing AMN107 resistance in your cell lines. For further assistance, please consult the cited literature or contact your technical support representative.
References
- 1. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bca-protein.com [bca-protein.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Can P-glycoprotein mediate resistance to nilotinib in human leukaemia cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct interaction of nilotinib and imatinib with P-Glycoprotein in intracellular accumulation and cytotoxicity in CML Cell Line K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that resistance to nilotinib may be due to BCR-ABL, Pgp, or Src kinase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Nilotinib Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during long-term experiments with Nilotinib.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during your experiments.
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at expected therapeutic concentrations. | Cell line hypersensitivity. | Confirm the reported IC50 for your specific cell line. Consider using a dose-response experiment to determine the optimal concentration for your long-term study. |
| Incorrect drug concentration. | Verify the calculations for your stock solution and dilutions. Ensure proper storage of Nilotinib to prevent degradation. | |
| Contamination of cell culture. | Regularly check for microbial contamination. Implement aseptic techniques rigorously. | |
| Inconsistent results between experiments. | Variation in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, incubation times, and reagent concentrations. |
| Reagent variability. | Use reagents from the same lot for a series of connected experiments. Qualify new lots of critical reagents. | |
| Difficulty in assessing off-target effects. | Lack of appropriate controls. | Include multiple control groups, such as vehicle-treated cells, and cells treated with a known non-toxic compound. |
| Insensitive assay methods. | Utilize a panel of assays to assess various forms of toxicity (e.g., metabolic, cardiovascular, oxidative stress). | |
| Observable signs of cellular stress (e.g., morphological changes) without significant cell death. | Sub-lethal toxicity. | Investigate markers of cellular stress such as reactive oxygen species (ROS) production, endoplasmic reticulum (ER) stress, or mitochondrial dysfunction. |
| Drug-induced senescence. | Assess for markers of senescence, such as senescence-associated β-galactosidase activity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with long-term Nilotinib exposure in experimental models?
A1: The most frequently reported toxicities in preclinical and clinical studies include cardiovascular events, metabolic dysregulation (hyperglycemia and dyslipidemia), and hepatotoxicity.[1][2][3][4][5] In in vitro models, researchers often observe cytotoxicity, induction of oxidative and endoplasmic reticulum stress, and mitochondrial dysfunction.
Q2: How can I reduce Nilotinib-induced cardiotoxicity in my in vitro experiments?
A2: Several strategies can be employed. Dose optimization is crucial; using the lowest effective concentration can minimize off-target effects.[6] Co-administration with certain agents, such as the angiotensin receptor blocker Telmisartan, has been shown to mitigate some of the adverse metabolic effects that can contribute to cardiovascular risk.[7] It is also important to use appropriate in vitro models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which can provide more clinically relevant data.
Q3: What are the key signaling pathways affected by Nilotinib that might contribute to its toxicity?
A3: While Nilotinib's primary target is the BCR-ABL tyrosine kinase, its off-target effects are believed to contribute to its toxicity.[8] These can include inhibition of other kinases like c-KIT and platelet-derived growth factor receptor (PDGFR).[8][9] Downstream signaling pathways implicated in toxicity include those involved in oxidative stress, ER stress, and apoptosis.
Q4: Are there established in vitro models to study Nilotinib toxicity?
A4: Yes, several cell lines are commonly used. For cardiotoxicity studies, the H9c2 rat cardiomyocyte cell line and primary neonatal rat ventricular myocytes are frequently employed.[10] For metabolic studies, the 3T3-L1 murine preadipocyte cell line is a well-established model to investigate effects on adipogenesis and lipid metabolism.[11]
Q5: How can I monitor for Nilotinib-induced metabolic dysfunction in my cell culture experiments?
A5: You can assess several parameters. To evaluate effects on adipogenesis, you can use Oil Red O staining to visualize lipid accumulation in differentiated adipocytes.[11][12] To measure changes in glucose metabolism, you can perform glucose uptake assays. Additionally, you can analyze the expression of key genes involved in lipid and glucose metabolism using qPCR.
Quantitative Data Summary
Table 1: Cardiovascular Adverse Events with Nilotinib in Clinical Trials
| Adverse Event | Nilotinib (300 mg BID) | Nilotinib (400 mg BID) | Imatinib (400 mg QD) | Reference |
| Ischemic Heart Disease Events | 1% | 2% | <1% | [4] |
| Events consistent with Left Ventricular Dysfunction | <1% | 1% | <1% | [4] |
| QTcF increases > 30 msec from baseline | 26% | 26% | 18% | [4] |
| QTcF increases > 60 msec from baseline | <1% | <1% | <1% | [4] |
| Overall Cardiovascular Events (in another study) | 9% (over a median of 44 months) | N/A | N/A | [1][2] |
BID: twice daily; QD: once daily; QTcF: Fridericia's corrected QT interval.
Table 2: Preclinical Toxicity Profile of Nilotinib
| Toxicity Endpoint | Model System | Observation | Reference |
| Embryofetal Toxicity | Rats and Rabbits | Dose-dependent toxicities observed. | [6] |
| Hepatobiliary Effects | Rats, Dogs, and Monkeys | Greatest effect observed in the hepatobiliary system. | [6] |
| Pro-arrhythmic Potential | In vitro hERG assay | Showed potential for pro-arrhythmic activity. | [6] |
| Cardiomyopathy | Rats, Dogs, and Monkeys | Increased heart weights observed, suggesting potential for cardiomyopathy. | [6] |
Detailed Experimental Protocols
Protocol 1: Assessment of Nilotinib Cytotoxicity using MTT Assay
Objective: To determine the dose-dependent cytotoxic effect of Nilotinib on a selected cell line (e.g., H9c2 cardiomyocytes).
Materials:
-
Nilotinib
-
H9c2 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Nilotinib in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the Nilotinib dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Nilotinib). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.[10][13][14]
Protocol 2: Assessment of Nilotinib-Induced Lipid Accumulation using Oil Red O Staining
Objective: To visualize and quantify the effect of Nilotinib on lipid accumulation in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Nilotinib
-
PBS
-
10% Formalin
-
Oil Red O working solution (0.5 g Oil Red O in 100 mL isopropanol, diluted 3:2 with water and filtered)
-
Isopropanol (100%)
-
Microscope
-
Multi-well spectrophotometer
Procedure:
-
Drug Treatment: Treat differentiated 3T3-L1 adipocytes with various concentrations of Nilotinib for the desired duration.
-
Fixation: Wash the cells twice with PBS and then fix with 10% formalin for at least 1 hour at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Staining: Remove the water and add enough Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the water runs clear.
-
Visualization: Visualize the lipid droplets under a microscope. Lipid droplets will appear as red-stained vesicles.
-
Quantification (Optional): After visualization, completely dry the plate. Add 100% isopropanol to each well to elute the stain from the lipid droplets. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.[11][12][15][16][17]
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway and Nilotinib Inhibition
The following diagram illustrates the BCR-ABL signaling pathway, a key driver in Chronic Myeloid Leukemia, and the inhibitory action of Nilotinib.
Caption: BCR-ABL signaling and Nilotinib's inhibitory action.
Experimental Workflow for Assessing Nilotinib-Induced Cardiotoxicity In Vitro
This diagram outlines a typical workflow for evaluating the potential cardiotoxic effects of Nilotinib in a laboratory setting.
Caption: Workflow for in vitro cardiotoxicity assessment.
Logical Relationship for Mitigating Nilotinib Toxicity
This diagram illustrates the logical approach to identifying and mitigating Nilotinib-induced toxicity in an experimental setting.
Caption: Strategy for mitigating Nilotinib toxicity.
References
- 1. Clinical cardiac safety profile of nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular adverse events in chronic myeloid leukemia patients treated with nilotinib or imatinib: A systematic review, meta-analysis and integrative bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical cardiac safety profile of nilotinib | Haematologica [haematologica.org]
- 4. ashpublications.org [ashpublications.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 13. texaschildrens.org [texaschildrens.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
AMN107 (Nilotinib) Technical Support Center
This guide provides detailed information for researchers, scientists, and drug development professionals on the proper storage and handling of AMN107 powder and solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of AMN107?
AMN107 powder is stable for extended periods when stored correctly. For optimal stability, store the lyophilized powder at -20°C, desiccated, and protected from light.[1] Under these conditions, the chemical is stable for up to 24 months.[1] Alternative storage conditions are also cited, with stability for up to 3 years at -20°C and 2 years at 4°C.[2][3] The powder is typically shipped at room temperature for short durations.[2][4]
Q2: What is the best solvent to dissolve AMN107?
The recommended solvent for preparing stock solutions of AMN107 is Dimethyl Sulfoxide (DMSO).[1][5][6][7] It is poorly soluble in ethanol and practically insoluble in water.[1][7] When using DMSO, it is advisable to use a fresh, unopened bottle, as DMSO is hygroscopic and absorbed water can impact solubility.[4]
Q3: How do I prepare a stock solution of AMN107?
To prepare a stock solution, dissolve AMN107 powder in high-quality DMSO.[1][7] The solubility in DMSO is high, with sources reporting concentrations ranging from ≥26.5 mg/mL to 100 mg/mL.[1][4][5][6] To aid dissolution, especially for higher concentrations, gentle warming of the tube to 37°C for 10 minutes and/or sonication in an ultrasonic bath is recommended.[6][7]
Q4: How should I store AMN107 stock solutions?
Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][4][8] For long-term storage, -80°C is recommended, where solutions can be stable for 6 months to a year.[4][7][8] For shorter-term storage, -20°C is suitable, with stability reported from one month up to several months.[4][5][8] It is generally advised to use solutions within 3 months to avoid any loss of potency.[1]
Q5: Is AMN107 sensitive to light or temperature?
Yes, for optimal stability, both the solid powder and solutions should be protected from prolonged exposure to light.[1] While the solid form is stable under thermal stress, it is susceptible to degradation under harsh acidic, basic, or oxidative conditions.[9]
Troubleshooting Guide
Problem: The AMN107 powder is not visible or is stuck to the walls of the vial.
-
Cause: Due to the small quantity and electrostatic properties, the powder may be highly dispersed and adhere to the vial's surface during shipping.[7]
-
Solution: Before opening, centrifuge the vial briefly to collect all the powder at the bottom.[7]
Problem: The AMN107 is not dissolving completely in DMSO.
-
Cause 1: The concentration may be too high for the volume of solvent.
-
Solution 1: Check the solubility data and ensure you are using an adequate volume of DMSO.
-
Cause 2: The compound may require energy to fully dissolve.
-
Solution 2: Gently warm the solution to 37°C for a few minutes and/or use an ultrasonic bath to facilitate dissolution.[7]
-
Cause 3: The DMSO may have absorbed moisture from the air, reducing its solvating power.
-
Solution 3: Use a new, unopened bottle of anhydrous, high-grade DMSO for the best results.[4]
Problem: A precipitate formed when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Cause: AMN107 has very low solubility in aqueous solutions.[1][7] When a concentrated DMSO stock is rapidly diluted into a buffer, the compound can crash out of solution.
-
Solution 1 (Recommended): Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate stock to the aqueous medium. This gradual reduction in DMSO concentration can help maintain solubility.[7]
-
Solution 2: Pre-warm both the stock solution and the aqueous medium to 37°C before mixing to reduce the risk of precipitation.[7]
-
Solution 3: If a precipitate still forms, you may be able to redissolve it by gently warming and sonicating the final solution, but this is not guaranteed.[7]
Data Presentation
Table 1: Storage Conditions for AMN107 Powder
| Storage Temperature | Duration of Stability | Additional Notes |
| -20°C | 24 months - 3 years | Recommended for long-term storage. Keep desiccated and protected from light.[1][2][3] |
| 4°C | 2 years | Suitable for intermediate-term storage. Keep sealed and away from moisture.[2][3][4] |
| Room Temperature | Short-term (shipping) | Stable for short periods, but not recommended for storage.[4] |
Table 2: Storage and Solubility of AMN107 Solutions
| Parameter | Details | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Use anhydrous, high-grade DMSO.[4] |
| Solubility in DMSO | ≥26.5 mg/mL to 100 mg/mL | Sonication or gentle warming may be required.[1][4][5][7] |
| Solubility in Ethanol | ≥5 mg/mL (poorly soluble) | Requires warming and sonication.[1][5][6] |
| Solubility in Water | Insoluble (<1 mg/mL) | Maximum solubility is approximately 10-20 µM.[1][7] |
| Solution Storage | Always aliquot to avoid freeze-thaw cycles. [1] | |
| -80°C: 6 months to 1 year | Recommended for long-term preservation.[4][7][8] | |
| -20°C: 1 to 6 months | Suitable for short to intermediate-term storage.[4][5][8][10] |
Experimental Protocols & Visualizations
Experimental Workflow: Preparation and Storage of AMN107
The following workflow outlines the standard procedure for handling AMN107 from its solid form to a final working solution for experiments.
Caption: Workflow for AMN107 handling, from powder to working solution.
Signaling Pathway: Mechanism of Action of AMN107
AMN107 is a potent and selective tyrosine kinase inhibitor targeting the Bcr-Abl oncoprotein, which is the causative agent in Chronic Myelogenous Leukemia (CML).[11][12] It binds to the ATP-binding site of the Abl kinase domain, preventing the autophosphorylation and subsequent activation of downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[1][13]
Caption: AMN107 inhibits the Bcr-Abl kinase, blocking downstream signaling.
References
- 1. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]
- 6. apexbt.com [apexbt.com]
- 7. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nilotinib (AMN107) | BCR-ABL1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Inconsistent results with different batches of NM107
This guide provides troubleshooting advice and answers to frequently asked questions regarding inconsistent results observed with different batches of NM107. Our goal is to help you identify the source of variability and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing different levels of efficacy (e.g., in cell viability assays) with new batches of this compound compared to our initial batch. What could be the cause?
A1: Batch-to-batch variability in efficacy can stem from several factors. The most common causes include minor differences in purity, the presence of different salt forms (e.g., HCl salt vs. free base), or variations in the crystalline structure of the solid compound, which can affect its solubility and bioavailability in cell culture. We recommend performing a dose-response curve for each new batch to determine the effective concentration for your specific assay.
Q2: How should I properly store and handle this compound to ensure its stability and activity?
A2: For optimal stability, this compound should be stored as a desiccated solid at -20°C. Once reconstituted in a solvent (e.g., DMSO), it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to room temperature and light.
Q3: Can the solvent used to dissolve this compound affect its performance?
A3: Absolutely. This compound is most commonly dissolved in DMSO to create a high-concentration stock solution. It is critical to ensure the DMSO is anhydrous (water-free), as moisture can promote compound degradation. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium immediately before use. The final concentration of DMSO in your assay should be kept low (typically <0.1%) and consistent across all experiments, as DMSO itself can have biological effects.
Q4: Are there any known signaling pathways that this compound interacts with?
A4: this compound is designed as a potent and selective inhibitor of the hypothetical Kinase X (KNKX) signaling pathway. It primarily targets the upstream kinase KNKX1, preventing the phosphorylation and subsequent activation of the downstream effector protein SUB1.
Troubleshooting Inconsistent Results
This section provides a step-by-step guide to help you troubleshoot experiments where you suspect batch-to-batch variability of this compound is a factor.
Initial Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the source of inconsistency.
Quantitative Data Comparison
If you perform a comparative dose-response experiment as suggested, your data might look something like the table below. A significant shift in the IC50 value indicates a difference in potency between the batches.
| Parameter | Batch A (Old) | Batch B (New) | Batch C (New) |
| Purity (LC-MS) | 99.2% | 98.5% | 99.4% |
| IC50 (Cell Viability) | 50 nM | 95 nM | 48 nM |
| Solubility in DMSO | >100 mM | >100 mM | >100 mM |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-white Powder |
Table 1: Hypothetical comparative data for three different batches of this compound. Note the difference in IC50 for Batch B, suggesting lower potency in the functional assay despite similar purity.
Experimental Protocols & Signaling Pathways
Protocol: Determining IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol describes a typical experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture medium to create a range of treatment concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final percentage of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
Experimental Workflow Diagram
This compound Signaling Pathway
This compound acts by inhibiting the KNKX1 kinase, thereby preventing the phosphorylation of its substrate SUB1. This action blocks the downstream signaling cascade that promotes cell proliferation.
Technical Support Center: Troubleshooting Cell Culture Contamination During Nilotinib Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that may be encountered during experiments involving Nilotinib treatment.
Frequently Asked Questions (FAQs)
Q1: Can Nilotinib treatment increase the susceptibility of my cell cultures to contamination?
While there is no direct evidence to suggest that Nilotinib chemically promotes microbial growth, its biological effects on certain cell types might indirectly increase the risk of contamination. Nilotinib has been shown to inhibit the proliferation and function of immune cells, such as CD8+ T lymphocytes[1][2][3]. In primary cell cultures containing these immune cells, a reduction in their activity could lower the culture's intrinsic ability to suppress the growth of invading microorganisms.
Q2: Could Nilotinib-induced changes in cell morphology be mistaken for contamination?
Yes, this is a critical point to consider. Nilotinib can induce morphological changes in some cell lines. For instance, studies have shown that Nilotinib can affect myoblast proliferation and differentiation, which is associated with changes in cell shape and the formation of myotubes. It is plausible that such drug-induced alterations could be misinterpreted as signs of contamination, such as cell rounding or detachment caused by microbial growth. Therefore, it is essential to maintain an untreated control culture to differentiate between drug effects and potential contamination.
Q3: Does Nilotinib interfere with standard contamination detection methods?
Currently, there is no published evidence to suggest that Nilotinib directly interferes with common contamination detection assays like PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst). These methods are designed to detect specific microbial DNA, antigens, or enzymes that are unlikely to be affected by the presence of Nilotinib. However, it is always good practice to validate your detection methods in the presence of the drug to rule out any unforeseen interference.
Q4: What are the most common types of contaminants I should be aware of in cell culture?
The most common contaminants in cell culture, irrespective of drug treatment, are bacteria, mycoplasma, fungi (yeast and molds), and viruses[4][5]. Cross-contamination with other cell lines is also a significant issue[5].
-
Bacteria and Yeast: Often visible by light microscopy and cause a rapid change in the pH of the culture medium (indicated by a color change of phenol red) and turbidity[4].
-
Molds (Fungi): Can be seen as filamentous structures under the microscope[4].
-
Mycoplasma: A common and insidious contaminant as it is not visible by standard light microscopy and does not cause obvious turbidity. It can significantly alter cell physiology[4]. Detection requires specific methods like PCR or fluorescent staining.
-
Viruses: Difficult to detect and can originate from the source tissue or reagents. They can alter cell function without causing visible signs of contamination[5].
Troubleshooting Guide
This guide is designed to help you identify and resolve potential contamination issues during your Nilotinib experiments.
Issue 1: Sudden change in culture medium appearance (e.g., turbidity, color change).
| Possible Cause | Observation | Recommended Action |
| Bacterial Contamination | Medium appears cloudy or turbid. A rapid drop in pH (yellow color) is common. Individual bacteria may be visible under high magnification.[4] | 1. Immediately isolate the suspected culture. 2. Examine a sample under a phase-contrast microscope at high magnification (400x or higher). 3. If contamination is confirmed, discard the culture and decontaminate the incubator and biosafety cabinet. 4. Review aseptic techniques with all lab personnel. |
| Yeast Contamination | Medium may become slightly turbid. Individual yeast cells, often budding, can be seen under the microscope.[5] | 1. Follow the same steps as for bacterial contamination. 2. Pay close attention to the sterility of media and supplements. |
| Chemical Precipitation | Precipitates may appear in the medium, especially after the addition of Nilotinib (if not fully dissolved). | 1. Check the solubility of your Nilotinib stock. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. 3. Warm the medium and swirl to see if the precipitate dissolves. 4. If unsure, prepare fresh medium and Nilotinib dilution. |
Issue 2: Changes in cell morphology and growth rate.
| Possible Cause | Observation | Recommended Action |
| Nilotinib Effect | Altered cell shape, reduced proliferation, or changes in cell adhesion. | 1. Compare with an untreated control culture. 2. Refer to literature for expected morphological changes in your cell line upon Nilotinib treatment. 3. Perform a dose-response curve to see if the effect is concentration-dependent. |
| Mycoplasma Contamination | Reduced cell growth, changes in morphology, and decreased transfection efficiency without visible signs of contamination.[4] | 1. Isolate the culture immediately. 2. Test for mycoplasma using a reliable method (e.g., PCR-based assay, fluorescent staining). 3. If positive, discard the culture and all related reagents. Decontaminate the work area and equipment thoroughly. 4. Test all other cell lines in the lab. |
| Viral Contamination | Unexplained changes in cell growth, morphology, or function. | 1. Detection can be challenging. Consider specialized testing (e.g., PCR for specific viruses, electron microscopy) if viral contamination is suspected. 2. Use reputable sources for cell lines and biological reagents. |
| Cross-contamination with another cell line | The morphology of the cells in culture changes over time to resemble a different cell line. | 1. Perform cell line authentication using methods like STR profiling. 2. If cross-contamination is confirmed, discard the culture and obtain a new, authenticated stock. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based assay.
Protocol 2: General Troubleshooting Workflow for Suspected Contamination
This workflow provides a logical sequence of steps to follow when contamination is suspected in a Nilotinib-treated culture.
Signaling Pathways
Nilotinib's Primary Signaling Pathway Inhibition
Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, which is the hallmark of chronic myeloid leukemia (CML)[6]. It also inhibits other tyrosine kinases such as c-KIT and PDGF receptors.
This technical support guide provides a starting point for addressing contamination concerns during Nilotinib treatment. Remember that maintaining rigorous aseptic technique and a high level of vigilance are the best defenses against cell culture contamination.
References
- 1. Nilotinib hampers the proliferation and function of CD8+ T lymphocytes through inhibition of T cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of nilotinib on regulatory T cells: the dose matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. novabio.lt [novabio.lt]
- 6. Distinct interaction of nilotinib and imatinib with P-Glycoprotein in intracellular accumulation and cytotoxicity in CML Cell Line K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Side Effects of AMN107 (Nilotinib) In Vivo
Welcome to the technical support center for AMN107 (Nilotinib). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected side effects observed during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your in vivo studies with AMN107.
Vascular and Cardiovascular Complications
Question 1: We observed an increase in atherosclerotic plaques and signs of arterial occlusive disease in our mouse model treated with AMN107. Is this a known side effect?
Answer: Yes, this is a documented, albeit unexpected, side effect of AMN107 (Nilotinib). Unlike the first-generation TKI, imatinib, nilotinib has been associated with progressive arterial occlusive disease (AOD).[1][2] In vivo studies have shown that nilotinib can augment atherosclerosis in ApoE-/- mice and impede reperfusion and angiogenesis in a hind-limb ischemia model.[1][2] This is thought to be due to direct pro-atherogenic and anti-angiogenic effects on vascular endothelial cells.[1][2]
Troubleshooting:
-
Confirm the finding: Ensure that the observed phenotype is statistically significant compared to your vehicle control group.
-
Monitor cardiovascular health: Regularly monitor cardiovascular parameters in your animal models, such as blood pressure and heart rate.
-
Histopathological analysis: Perform detailed histological analysis of the aorta and other major arteries to quantify plaque formation and characterize the cellular composition of the lesions.
-
Consider a different TKI: If the vascular effects are confounding your primary research question, consider using imatinib as a control, as it does not appear to have the same pro-atherogenic properties.[1][2]
Question 2: Our AMN107-treated animals are showing signs of limb ischemia. How can we investigate this further?
Answer: Limb ischemia is a potential consequence of the vascular toxicity associated with AMN107. To investigate this, you can employ a hind-limb ischemia model. This surgical model involves the ligation and excision of the femoral artery to induce ischemia, allowing for the study of blood flow recovery and angiogenesis.
Troubleshooting:
-
Implement the hind-limb ischemia model: A detailed protocol is provided in the "Experimental Protocols" section below.
-
Assess blood flow: Use techniques like Laser Doppler imaging to quantify blood perfusion in the ischemic and non-ischemic limbs over time.
-
Immunohistochemistry: Analyze tissue sections for markers of angiogenesis (e.g., CD31, NG2) to assess the extent of new blood vessel formation.
Pancreatic Complications
Question 3: We've noted elevated serum amylase and lipase levels, and in some cases, histopathological signs of pancreatitis in our AMN107-treated animals. Is this expected?
Answer: Yes, pancreatitis is a recognized, though relatively rare, adverse event associated with nilotinib treatment in clinical settings.[3][4][5] Case reports have documented acute pancreatitis in patients shortly after initiating nilotinib.[3][4] Interestingly, one preclinical study in rats suggested a protective effect of nilotinib in an L-arginine-induced acute pancreatitis model, indicating a complex and potentially paradoxical role of the drug in pancreatic function.[6]
Troubleshooting:
-
Monitor pancreatic enzymes: Regularly measure serum amylase and lipase levels in your experimental animals.
-
Histopathological examination: At necropsy, carefully examine the pancreas for signs of inflammation, edema, and necrosis.
-
Dose-response assessment: Determine if the pancreatic effects are dose-dependent by testing a range of AMN107 concentrations.
-
Consider the animal model: The paradoxical protective effect observed in one study highlights the importance of model selection. If you are observing pancreatitis, it is a clinically relevant finding.
Metabolic Dysfunction
Question 4: Our long-term AMN107 in vivo study shows unexpected weight gain and altered glucose and lipid profiles in the treated group. What could be the cause?
Answer: AMN107 is known to be associated with impaired glucose and lipid metabolism.[7][8] This can manifest as hyperglycemia and hyperlipidemia.[8] The underlying mechanism may involve adipocyte toxicity, where nilotinib impairs the function of fat cells.[7]
Troubleshooting:
-
Regular metabolic monitoring: Include regular monitoring of body weight, fasting blood glucose, and serum lipid profiles (total cholesterol, LDL, HDL, triglycerides) in your study design.
-
Glucose and insulin tolerance tests: To further characterize glucose metabolism, perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).
-
Adipocyte toxicity assays: You can investigate the direct effects of AMN107 on adipocytes in vitro. A protocol for Oil Red O staining to assess lipid accumulation is provided in the "Experimental Protocols" section.
Immunological Effects
Question 5: We are seeing altered immune cell populations in our AMN107-treated animals, specifically a decrease in CD8+ T cells. Is this a known off-target effect?
Answer: Yes, AMN107 has been shown to have immunomodulatory effects. In vitro studies have demonstrated that nilotinib can inhibit the proliferation and function of CD8+ T lymphocytes.[9] This effect is mediated through the inhibition of T-cell receptor signaling.[9]
Troubleshooting:
-
Flow cytometry analysis: Perform comprehensive immunophenotyping of splenocytes and peripheral blood to quantify different immune cell populations, paying close attention to T-cell subsets (CD4+, CD8+).
-
Functional assays: Assess T-cell function using in vitro assays such as proliferation assays (e.g., CFSE dilution) and cytokine production assays (e.g., ELISpot or intracellular cytokine staining for IFN-γ).
-
Consider the context: The immunosuppressive effects of AMN107 could be a significant confounding factor in studies where an intact immune response is critical, such as in immuno-oncology models.
Paradoxical Signaling
Question 6: In our drug-resistant cancer model, AMN107 treatment seems to be activating the MAPK/ERK pathway instead of inhibiting it. Is this a paradoxical effect?
Answer: Yes, this is a documented paradoxical effect of AMN107. In the context of drug-resistant chronic myeloid leukemia (CML) cells where RAS activity persists, nilotinib can paradoxically activate the RAF/MEK/ERK pathway.[10][11] This occurs because nilotinib has weak off-target activity against RAF, and in the presence of active RAS, this can lead to the formation of RAF dimers and subsequent pathway activation.[10][11]
Troubleshooting:
-
Western blot analysis: Confirm the activation of the RAF/MEK/ERK pathway by performing Western blots for phosphorylated forms of key proteins (p-RAF, p-MEK, p-ERK).
-
Consider combination therapy: This paradoxical activation creates a synthetic lethal interaction with MEK inhibitors. Combining AMN107 with a MEK inhibitor may be a therapeutic strategy to overcome drug resistance in your model.[10][11]
Data Presentation
The following tables summarize quantitative data related to the unexpected side effects of AMN107.
Table 1: Vascular and Cardiovascular Side Effects
| Parameter | AMN107 | Imatinib | Control/Reference | Finding | Source |
| Arterial Occlusive Disease (AOD) Frequency (Clinical) | 29.4% | <5% | Age- and risk-matched controls | Higher incidence with Nilotinib after a median of 2.0 years. | [1][2] |
| Endothelial Cell Proliferation (in vitro) | Decreased | No significant effect | Vehicle | Nilotinib suppresses endothelial cell proliferation. | [12] |
| Endothelial Cell Migration (in vitro) | Decreased | No significant effect | Vehicle | Nilotinib suppresses endothelial cell migration. | [12] |
| Upregulation of Adhesion Proteins (ICAM-1, E-selectin, VCAM-1) | Yes | No | Vehicle | Nilotinib upregulates pro-atherogenic adhesion proteins on endothelial cells. | [1][2] |
Table 2: Pancreatic Side Effects
| Parameter | Incidence with AMN107 | Details | Source |
| Acute Pancreatitis (Clinical) | ~1% | Reported in patients treated with nilotinib. | [7][13] |
| Grade 3-4 Pancreatic Enzyme Elevation (Clinical) | Up to 18% | Often asymptomatic elevation of amylase and/or lipase. | [14] |
Table 3: Metabolic Side Effects
| Parameter | AMN107 | Imatinib | Finding | Source |
| New-onset Diabetes (Clinical) | Higher Incidence (IRR vs. Imatinib: 3.15) | Lower Incidence | Nilotinib is a significant risk factor for post-TKI diabetes. | [2] |
| New-onset Hyperlipidemia (Clinical) | Higher Incidence (IRR vs. Imatinib: 4.47) | Lower Incidence | Nilotinib is a significant risk factor for post-TKI hyperlipidemia. | [2] |
| Adipocyte Lipid Accumulation (in vitro) | Dose-dependent reduction | No significant effect | Nilotinib impairs adipocyte function. | [15] |
| Adiponectin Secretion (in vitro) | Dose-dependent reduction | Marginal reduction | Nilotinib reduces the secretion of the insulin-sensitizing hormone adiponectin. | [15] |
Table 4: Reproductive Toxicity in Mice
| Parameter | AMN107-treated | Control | Finding | Source |
| Total Follicle Number (Female) | 170 ± 60 | 268 ± 110 | Significant decrease in ovarian reserve. | [6][8] |
| Primordial Follicle Number (Female) | Significantly decreased | N/A | Reduction in the pool of resting follicles. | [15] |
| Testicular Damage (Male) | Significant damage (Johnsen's score) | Normal | Nilotinib induces testicular damage. | [15] |
| Pregnancy Rate | Low | Normal | Reduced fertility in both male and female mice treated with nilotinib. | [15] |
Experimental Protocols
Protocol 1: L-Arginine-Induced Acute Pancreatitis in Rats
This protocol is adapted from studies investigating drug effects on acute pancreatitis.[1][3][10]
Materials:
-
L-arginine hydrochloride
-
0.9% sterile saline
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
AMN107 (Nilotinib) and vehicle for administration
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Induction of Pancreatitis:
-
Prepare a fresh solution of L-arginine in 0.9% saline at a concentration of 20% (w/v) and adjust the pH to 7.0.
-
Administer two i.p. injections of L-arginine at a dose of 2.5 g/kg, with a one-hour interval between injections.[10]
-
The control group should receive i.p. injections of an equivalent volume of saline.
-
-
AMN107 Administration:
-
Administer AMN107 or vehicle to the respective treatment groups at the desired dose and schedule. The timing of administration relative to pancreatitis induction will depend on whether you are investigating a protective or therapeutic effect.
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of pancreatitis (e.g., lethargy, abdominal distension).
-
At predetermined time points (e.g., 24, 48, 72 hours post-induction), collect blood samples for measurement of serum amylase and lipase.
-
At the end of the experiment, euthanize the animals and collect the pancreas for histopathological analysis (hematoxylin and eosin staining) and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Protocol 2: In Vitro Adipocyte Toxicity Assay (Oil Red O Staining)
This protocol is for assessing lipid accumulation in cultured adipocytes treated with AMN107.[1][4][16]
Materials:
-
3T3-L1 preadipocytes
-
Adipocyte differentiation medium
-
AMN107 (Nilotinib)
-
Oil Red O staining solution
-
10% Formalin
-
Isopropanol
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a standard adipogenesis-inducing cocktail.
-
-
AMN107 Treatment:
-
During differentiation, treat the cells with various concentrations of AMN107 or vehicle control. Refresh the medium and drug every 2-3 days.
-
-
Oil Red O Staining (Day 8-10 of differentiation):
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash the wells extensively with water.
-
-
Quantification:
-
For qualitative analysis, visualize and image the stained lipid droplets using a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 500-520 nm.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target vs. unexpected off-target signaling of AMN107.
Caption: Experimental workflow for the murine hind-limb ischemia model.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. medscape.com [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 8. Gonadotoxic Effects of Nilotinib in Chronic Myeloid Leukemia Treatment Dose in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nilotinib hampers the proliferation and function of CD8+ T lymphocytes through inhibition of T cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 11. ashpublications.org [ashpublications.org]
- 12. Nilotinib-induced vasculopathy: identification of vascular endothelial cells as a primary target site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nilotinib-Induced Acute Pancreatitis in a Patient with Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 15. Deleterious reproductive effects of nilotinib in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oil Red O Staining [protocols.io]
Validation & Comparative
A Head-to-Head Comparison of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia
An evidence-based guide for researchers, scientists, and drug development professionals on the comparative efficacy of two pivotal tyrosine kinase inhibitors in Chronic Myeloid Leukemia (CML).
This guide provides a comprehensive analysis of the efficacy of Nilotinib versus Imatinib in the management of Chronic Myeloid Leukemia (CML), with a focus on data from key clinical trials. We present a detailed examination of molecular and cytogenetic responses, long-term outcomes, and the methodologies employed in these pivotal studies.
Executive Summary
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 tyrosine kinase, a key driver of the disease. Both Imatinib, the first-generation tyrosine kinase inhibitor (TKI), and Nilotinib, a second-generation TKI, target this aberrant kinase. Clinical evidence, primarily from the large-scale ENESTnd (Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Patients) study, has demonstrated that Nilotinib offers faster and deeper molecular responses compared to Imatinib in newly diagnosed CML patients.[1][2] In vitro studies have shown that Nilotinib binds with a higher affinity to the BCR-ABL domain than Imatinib.[3]
Comparative Efficacy: A Data-Driven Overview
The primary measure of efficacy in CML treatment is the reduction of the leukemic burden, assessed by molecular and cytogenetic markers.
Molecular Response
A key endpoint in CML treatment is the achievement of a Major Molecular Response (MMR), which is defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline (≤0.1% on the International Scale).[4][5] Deeper levels of molecular response, such as MR4.5 (≤0.0032% BCR-ABL1IS), are associated with better long-term outcomes and are a prerequisite for considering treatment-free remission.[5]
Clinical trial data consistently shows that Nilotinib induces higher and earlier rates of MMR and deeper molecular responses compared to Imatinib.[1][6]
Table 1: Major Molecular Response (MMR) Rates in Newly Diagnosed CML Patients (ENESTnd Trial)
| Timepoint | Nilotinib 300 mg twice daily | Nilotinib 400 mg twice daily | Imatinib 400 mg once daily |
| By 12 Months | 44%[2] | 43%[2] | 22%[2] |
| By 24 Months | 71%[7] | 67%[7] | 44%[7] |
| By 5 Years | Not explicitly stated, but higher cumulative rates of MR4.5 were observed. | 52% (achieved MR4.5)[6] | 31% (achieved MR4.5)[6] |
| Cumulative by 10 Years | 77.7%[8] | 79.7%[8] | 62.5%[8] |
Table 2: Deep Molecular Response (MR4.5) Rates in Newly Diagnosed CML Patients (ENESTnd Trial)
| Timepoint | Nilotinib 300 mg twice daily | Nilotinib 400 mg twice daily | Imatinib 400 mg once daily |
| By 5 Years | 54%[6] | 52%[6] | 31%[6] |
| Cumulative by 10 Years | 61.0%[8] | 61.2%[8] | 39.2%[8] |
Cytogenetic Response
Complete Cytogenetic Response (CCyR) is defined as the absence of Philadelphia chromosome-positive (Ph+) cells in the bone marrow.[1][9] Nilotinib has also demonstrated superiority over Imatinib in achieving CCyR.
Table 3: Complete Cytogenetic Response (CCyR) Rates by 12 Months in Newly Diagnosed CML Patients (ENESTnd Trial)
| Treatment Arm | CCyR Rate |
| Nilotinib 300 mg twice daily | 80%[2] |
| Nilotinib 400 mg twice daily | 78%[2] |
| Imatinib 400 mg once daily | 65%[2] |
Long-Term Outcomes
Long-term follow-up from the ENESTnd trial has shown that the higher rates of molecular response with Nilotinib translate into a lower risk of disease progression.
Table 4: Progression to Accelerated Phase or Blast Crisis (AP/BC) and CML-Related Deaths (ENESTnd 10-Year Analysis)
| Outcome | Nilotinib 300 mg twice daily | Nilotinib 400 mg twice daily | Imatinib 400 mg once daily |
| Progression to AP/BC on study | 6[8] | 6[8] | 14[8] |
| CML-Related Deaths on study | 6[10] | 5[10] | 15[10] |
The estimated 10-year overall survival rates were comparable across the treatment arms: 87.6% for Nilotinib 300 mg, 90.3% for Nilotinib 400 mg, and 88.3% for Imatinib.[8]
Experimental Protocols
The robust data comparing Nilotinib and Imatinib is a testament to the rigorous methodologies employed in clinical trials.
Patient Population and Trial Design (Based on ENESTnd)
The ENESTnd trial was a phase 3, multicenter, open-label, randomized study involving adult patients newly diagnosed with chronic phase Ph+ CML.[11] Patients were randomized in a 1:1:1 ratio to receive Nilotinib (300 mg or 400 mg twice daily) or Imatinib (400 mg once daily).[2]
Assessment of Molecular Response
The primary endpoint for many of these studies was the rate of MMR at 12 months.[11] This is determined by measuring the levels of BCR-ABL1 mRNA transcripts in peripheral blood using a highly sensitive technique.
-
Method: Real-Time Quantitative Polymerase Chain Reaction (RQ-PCR).[12]
-
Procedure:
-
Total RNA is extracted from the patient's peripheral blood leukocytes.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative PCR is then carried out using specific primers and probes for the BCR-ABL1 fusion gene and a control gene (e.g., ABL1) for normalization.
-
The results are reported on the International Scale (IS), which standardizes the reporting of BCR-ABL1 levels across different laboratories.[7] A major molecular response (MMR) is defined as a BCR-ABL1/ABL1 ratio of ≤0.1% on the IS.[4]
-
Assessment of Cytogenetic Response
Cytogenetic response is evaluated by examining the chromosomes in dividing cells from a bone marrow aspirate.
-
Method: Bone marrow cytogenetics (karyotyping).
-
Procedure:
-
A bone marrow aspirate is collected from the patient.
-
The cells are cultured in the laboratory to induce cell division (metaphase).
-
The chromosomes are then arrested in metaphase, harvested, and stained (e.g., with Giemsa) to create a visible karyotype.
-
At least 20 metaphases are analyzed to determine the percentage of cells that are Ph+. A complete cytogenetic response (CCyR) is defined as 0% Ph+ metaphases.[9]
-
Visualizing the Mechanisms and Processes
To better understand the underlying biology and the clinical trial framework, the following diagrams are provided.
Caption: BCR-ABL1 Signaling Pathway and TKI Inhibition.
Caption: Generalized CML Comparative Clinical Trial Workflow.
Conclusion
The body of evidence from extensive clinical trials supports the superior efficacy of Nilotinib over Imatinib in achieving earlier and deeper molecular and cytogenetic responses in patients with newly diagnosed chronic phase CML. This enhanced efficacy is associated with a lower rate of disease progression. These findings are crucial for informing treatment decisions and for the design of future clinical trials aimed at further improving outcomes for CML patients, including the potential for treatment-free remission.
References
- 1. Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML | LLS [bloodcancerunited.org]
- 2. researchgate.net [researchgate.net]
- 3. How Do You Know If Treatment for CML Is Working? | American Cancer Society [cancer.org]
- 4. droracle.ai [droracle.ai]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. iCMLf - Standardisation - Science & Education | International CML Foundation [cml-foundation.org]
- 8. Monitoring Molecular Response in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Nilotinib versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative BCR-ABL1 RQ-PCR fusion transcript monitoring in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Dasatinib vs. Nilotinib (AMN107)
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, particularly for Chronic Myeloid Leukemia (CML), Dasatinib and Nilotinib (formerly AMN107) have emerged as potent second-generation tyrosine kinase inhibitors (TKIs). Both drugs have demonstrated significant efficacy in patients who are resistant or intolerant to first-line treatment with imatinib, as well as in newly diagnosed cases. This guide provides an objective, data-driven comparison of Dasatinib and Nilotinib, focusing on their mechanisms of action, target profiles, clinical efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action and Target Profile
Dasatinib and Nilotinib, while both targeting the aberrant BCR-ABL kinase, exhibit distinct pharmacological profiles. Dasatinib is a multi-targeted inhibitor, affecting a broader range of kinases, whereas Nilotinib was rationally designed as a more selective and potent inhibitor of BCR-ABL.
Dasatinib is an ATP-competitive inhibitor that uniquely binds to both the active and inactive conformations of the ABL kinase domain. This dual-binding capability contributes to its efficacy against a wide range of imatinib-resistant mutations. Beyond BCR-ABL, Dasatinib potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ at nanomolar concentrations.[1][2] The inhibition of SRC family kinases is a key differentiator, potentially contributing to its broader anti-tumor activity.
Nilotinib , also known as AMN107, was developed as a structural analog of imatinib with higher binding affinity and selectivity for the ATP-binding site of the BCR-ABL protein.[3][4] This enhanced potency allows it to overcome many imatinib-resistant mutations.[3] In addition to BCR-ABL, Nilotinib also inhibits c-KIT, PDGFR, and CSF1R.[5]
dot
Caption: Comparative Target Inhibition Profile of Dasatinib and Nilotinib.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory concentrations (IC50) of Dasatinib and Nilotinib against various kinases, providing a quantitative measure of their potency.
| Target Kinase | Dasatinib IC50 (nM) | Nilotinib (AMN107) IC50 (nM) |
| BCR-ABL (wild-type) | <1 | 20-42 |
| SRC | 0.5 | >10,000 |
| LCK | 1.1 | >10,000 |
| c-KIT | 12 | 108 (V560G mutant) |
| PDGFRβ | 28 | Potent Inhibition |
| EPHA2 | 15 | - |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple preclinical studies.[3][6]
Head-to-Head Clinical Efficacy in Chronic Myeloid Leukemia
Numerous clinical trials have compared the efficacy of Dasatinib and Nilotinib, primarily in the context of first-line and second-line treatment for chronic phase CML (CML-CP). While direct head-to-head randomized controlled trials are limited, several studies, including retrospective analyses and propensity score-matched comparisons, provide valuable insights.
First-Line Therapy for Newly Diagnosed CML-CP
| Clinical Endpoint (at 12 months) | Dasatinib | Nilotinib | Study/Comparison Type |
| Major Molecular Response (MMR) | 77% | 85% | Propensity Score Matching[7] |
| MMR | 45.9% | 56.8% | Matching-Adjusted Indirect Comparison[8] |
| Complete Cytogenetic Response (CCyR) | 84% | 69% | Randomized Trial (vs. Imatinib) |
| Progression-Free Survival (PFS) (at 12 months) | 96.5% | 98.8% | Matching-Adjusted Indirect Comparison[8] |
| Overall Survival (OS) (at 12 months) | 97.3% | 99.5% | Matching-Adjusted Indirect Comparison[8] |
A randomized study (JALSG CML212) found no significant difference in the cumulative achievement rates of MR4.5 by 18 months between Nilotinib (32.6%) and Dasatinib (30.8%).[9] Similarly, progression-free survival and overall survival were not significantly different between the two arms.[9] A real-world multi-center retrospective study also concluded that Nilotinib and Dasatinib had comparable efficacy in newly diagnosed CML patients.[10]
Second-Line Therapy for Imatinib-Resistant/Intolerant CML-CP
| Clinical Endpoint (at 12 months) | Dasatinib | Nilotinib | Study/Comparison Type |
| Major Molecular Response (MMR) | 47% | 38% | Retrospective Analysis[11] |
| Deep Molecular Response (DMR) | 18.2% | 16.2% | Retrospective Analysis[11] |
| Progression-Free Survival (PFS) | Lower | Higher | Retrospective Chart Review[12] |
| Overall Survival (OS) (at 7 years) | 72% | 85.6% | Retrospective Analysis[11] |
A retrospective analysis of 131 CML-CP patients who switched to second-line treatment found that Dasatinib and Nilotinib were equally effective in terms of molecular response rates.[11][13] However, another retrospective chart review suggested that Nilotinib was associated with a lower risk of progression and longer PFS compared to Dasatinib in this setting.[12]
Experimental Protocols
The evaluation of tyrosine kinase inhibitors like Dasatinib and Nilotinib relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Culture and Seeding:
- Culture CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Drug Treatment:
- Prepare serial dilutions of Dasatinib and Nilotinib in culture media.
- Remove the existing media from the wells and add 100 µL of media containing the respective drug concentrations. Include a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
4. MTT Reagent Addition:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
5. Solubilization and Absorbance Reading:
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. A Propensity Score Matching Analysis of Dasatinib and Nilotonib as a Frontline Therapy for Patients with Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of nilotinib and dasatinib in newly diagnosed chronic myeloid leukemia: a matching-adjusted indirect comparison of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-life comparison of nilotinib versus dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing nilotinib with dasatinib as second-line therapies in patients with chronic myelogenous leukemia resistant or intolerant to imatinib -- a retrospective chart review analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Unraveling the Variability of Nilotinib's Potency: A Comparative Guide to Published IC50 Values
For researchers, scientists, and professionals in drug development, understanding the nuances of a drug's potency is paramount. This guide provides a comparative analysis of published half-maximal inhibitory concentration (IC50) values for Nilotinib, a key tyrosine kinase inhibitor. By presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing complex pathways, this document aims to shed light on the factors influencing Nilotinib's reported efficacy and enhance the reproducibility of future studies.
Nilotinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and also targets other kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR).[1][2] Its effectiveness, as measured by IC50 values, can vary significantly across different studies. This variability often stems from diverse experimental conditions, including the specific cell lines or kinase preparations used, and the methodologies employed for measurement.
Comparative Analysis of Nilotinib IC50 Values
The following tables summarize the IC50 values of Nilotinib against its primary targets as reported in various publications. These values highlight the drug's high potency and its activity against a range of wild-type and mutated kinases.
Table 1: Nilotinib IC50 Values against BCR-ABL Kinase
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Wild-type BCR-ABL | Kinase Autophosphorylation | Recombinant Enzyme | 20 - 60 | [3] |
| Wild-type Abl | Substrate Phosphorylation | Recombinant Kinase | 15 | [4] |
| BCR-ABL | Cellular Proliferation | Ba/F3 cells | 15 - 450 | [4] |
| BCR-ABL | Cellular Proliferation | K562 cells | 30 | [4] |
| BCR-ABL Mutants | ||||
| M244V, G250E, Q252H, F311L, F317L, M351T, V379I, L387M, H396P, H396R | Cellular Assay | Ba/F3 cells | < 70 (High Sensitivity) | [5] |
| Y253F, E255K, F359V | Cellular Assay | Ba/F3 cells | < 200 (Medium Sensitivity) | [5] |
| Y253H, E255V | Cellular Assay | Ba/F3 cells | < 450 (Low Sensitivity) | [5] |
| T315I | Cellular Assay | Ba/F3 cells | > 2000 (Insensitive) | [5] |
Table 2: Nilotinib IC50 Values against Other Key Kinases
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| c-KIT | Kinase Autophosphorylation | Recombinant Enzyme | 210 | [3] |
| Exon 11 KIT V560G | Cellular Proliferation | GIST Cell Line (HMC-1560) | 108 | [6] |
| Exon 13 KIT K642E | Cellular Proliferation | GIST Cell Line (GIST882) | 160 | [6] |
| PDGFR | Kinase Autophosphorylation | Recombinant Enzyme | 69 | [3] |
| V561D-PDGFRA | Cellular Proliferation | Ba/F3 cells | ~10 | [7] |
| CSF-1R | Kinase Autophosphorylation | Recombinant Enzyme | 125 - 250 | [3] |
| DDR1 | Kinase Autophosphorylation | Recombinant Enzyme | 3.7 | [3] |
Experimental Protocols: A Closer Look at IC50 Determination
The determination of IC50 values is a critical experimental procedure. While specific parameters may vary between laboratories, the general principles remain consistent. The most common methods involve either biochemical assays with purified enzymes or cell-based assays that measure cellular proliferation or target phosphorylation.
General Protocol for Cellular IC50 Determination using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability and, consequently, the inhibitory effect of a compound.[1]
-
Cell Culture and Seeding: Adherent or suspension cells are cultured in appropriate media. For the assay, cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allowed to attach or stabilize overnight.[1]
-
Drug Treatment: A serial dilution of Nilotinib is prepared. The culture medium is then replaced with fresh medium containing various concentrations of the drug. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specific period, typically 24 to 72 hours.[1]
-
MTT Addition and Incubation: Following the drug incubation period, MTT solution is added to each well. The plates are then incubated for an additional 2 to 4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.[1]
-
Solubilization and Absorbance Measurement: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.[1] The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
It is crucial to note that factors such as cell density, incubation time, and the specific assay kit used can significantly impact the final IC50 value, contributing to the variability seen in published data.[8]
Visualizing the Mechanisms
To better understand the context of Nilotinib's action and the experimental processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Nilotinib's primary mechanism of action.
Caption: Experimental workflow for IC50 determination.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of PKC412, nilotinib and imatinib against GIST-associated PDGFRA mutants with differential imatinib sensitivity: Mutant PDGFRA: PKC412, nilotinib, imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMN107 (Nilotinib) in the Treatment of Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of clinical trial data for AMN107 (nilotinib), a selective BCR-ABL tyrosine kinase inhibitor. It offers an objective comparison of its performance against other therapeutic alternatives for chronic myeloid leukemia (CML), supported by experimental data from pivotal clinical trials.
Executive Summary
AMN107 (nilotinib) has demonstrated superior efficacy in achieving earlier and deeper molecular responses in patients with newly diagnosed Philadelphia chromosome-positive CML in the chronic phase (CML-CP) when compared to the first-generation inhibitor, imatinib.[1][2][3][4] Clinical trial data, particularly from the landmark ENESTnd study, indicates significantly higher rates of major molecular response (MMR) and complete molecular response (CMR) with nilotinib treatment.[3][5] Furthermore, in patients with imatinib resistance or intolerance, nilotinib has shown durable cytogenetic and molecular responses.[6] When compared to the second-generation inhibitor dasatinib for newly diagnosed CML-CP, studies suggest comparable efficacy in achieving deep molecular responses.[7][8]
Comparative Efficacy of AMN107 (Nilotinib)
The following tables summarize the key efficacy outcomes from major clinical trials involving AMN107 (nilotinib) in comparison to imatinib and dasatinib.
Table 1: Efficacy in Newly Diagnosed CML-CP (ENESTnd Trial - 24-Month Follow-up)
| Outcome | Nilotinib 300 mg twice daily (n=282) | Nilotinib 400 mg twice daily (n=281) | Imatinib 400 mg once daily (n=283) | p-value (vs Imatinib) |
| Major Molecular Response (MMR) | 71% | 67% | 44% | <0.0001 |
| Complete Molecular Response (CMR) | 26% | 21% | 10% | <0.0001 (for 300mg), 0.0004 (for 400mg) |
| Progression to Accelerated/Blast Phase | <1% | <1% | 4.2% | - |
Data sourced from the ENESTnd trial 24-month follow-up publication.[3]
Table 2: Efficacy in Imatinib-Resistant/Intolerant CML-CP (Phase 2 Study - 24-Month Follow-up)
| Outcome | Nilotinib 400 mg twice daily (n=321) |
| Major Cytogenetic Response (MCyR) | 59% |
| Complete Cytogenetic Response (CCyR) | 44% |
| Major Molecular Response (MMR) in patients achieving CCyR | 56% |
| Overall Survival at 24 months | 87% |
Data sourced from a phase 2 open-label study of nilotinib in imatinib-resistant or intolerant CML-CP.[6]
Table 3: Comparative Efficacy in Newly Diagnosed CML-CP (JALSG CML212 Study)
| Outcome (by 18 months) | Nilotinib 300 mg twice daily (n=227) | Dasatinib 100 mg once daily (n=227) | p-value |
| Cumulative MR4.5 Achievement | 32.6% | 30.8% | 0.66 |
Data sourced from the JALSG CML212 randomized phase 3 study.[7][8]
Experimental Protocols
ENESTnd (Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Ph+ CML Patients)
-
Study Design: A phase 3, multicenter, open-label, randomized clinical trial.[3][4]
-
Patient Population: Adult patients newly diagnosed with Philadelphia chromosome-positive CML in the chronic phase.[3][4]
-
Intervention: Patients were randomized to receive nilotinib (300 mg or 400 mg twice daily) or imatinib (400 mg once daily).[4]
-
Primary Endpoint: Major molecular response (MMR), defined as BCR-ABL transcript levels ≤0.1% on the International Scale (IS) at 12 months.[2][4]
-
Statistical Analysis: The primary efficacy analysis was based on the intent-to-treat population. The Cochran-Mantel-Haenszel test, stratified by Sokal risk score, was used to compare MMR rates between treatment arms.[4]
Phase 2 Study in Imatinib-Resistant/Intolerant CML-CP
-
Study Design: A phase 2, open-label, multicenter study.[6]
-
Patient Population: Patients with CML in the chronic phase who were resistant or intolerant to prior imatinib therapy.[6]
-
Intervention: Nilotinib administered at 400 mg twice daily.[6]
-
Primary Endpoint: The proportion of patients achieving a major cytogenetic response (MCyR).[6]
JALSG CML212 Study
-
Study Design: A prospective, randomized, phase 3 trial.[7][8]
-
Patient Population: Patients with newly diagnosed CML in the chronic phase.[7][8]
-
Intervention: Patients were randomized to receive nilotinib 300 mg twice daily or dasatinib 100 mg once daily.[7][8]
-
Primary Endpoint: Cumulative achievement of molecular response 4.5 (MR4.5; BCR-ABL1 ≤0.0032% IS) by 18 months.[7][8]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of AMN107 (nilotinib) is the inhibition of the BCR-ABL tyrosine kinase, which is the key driver of CML. The following diagram illustrates the simplified signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of tyrosine kinase inhibitors in CML clinical trials.
References
- 1. onclive.com [onclive.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Nilotinib versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mauriciolema.webhost4life.com [mauriciolema.webhost4life.com]
- 5. Long-term outcomes with frontline nilotinib versus imatinib in newly diagnosed chronic myeloid leukemia in chronic phase: ENESTnd 10-year analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of NM107 (Nilotinib) Across Diverse Cancer Landscapes: A Comparative Guide
For researchers and drug development professionals at the forefront of oncology, a comprehensive understanding of targeted therapies is paramount. This guide provides a detailed cross-validation of the effects of NM107, also known as Nilotinib (formerly AMN107), across various cancer types. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a critical resource for evaluating the therapeutic potential of this potent tyrosine kinase inhibitor.
Executive Summary
Nilotinib, a second-generation tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of Chronic Myeloid Leukemia (CML), particularly in cases resistant or intolerant to Imatinib.[1] Its mechanism of action primarily involves the potent and selective inhibition of the BCR-ABL oncoprotein, the key driver of CML.[2][3] This guide delves into the clinical performance of Nilotinib in CML and explores its investigational use in solid tumors, including Gastrointestinal Stromal Tumors (GIST), melanoma, and glioblastoma. Through a structured comparison with established and alternative therapies, we aim to provide a clear perspective on the current standing and future prospects of Nilotinib in the oncology landscape.
Comparative Efficacy of Nilotinib in Different Cancer Types
The clinical utility of Nilotinib has been most extensively validated in Chronic Myeloid Leukemia. However, its activity against other tyrosine kinases, such as KIT and Platelet-Derived Growth Factor Receptor (PDGFR), has prompted its investigation in various solid tumors.[4][5]
Chronic Myeloid Leukemia (CML)
Nilotinib has emerged as a cornerstone in the management of Philadelphia chromosome-positive (Ph+) CML. Clinical trials have consistently demonstrated its superiority over the first-generation inhibitor, Imatinib, in achieving earlier and deeper molecular responses.
Table 1: Comparison of Nilotinib and Imatinib in Newly Diagnosed Ph+ CML (ENESTnd Trial)
| Efficacy Endpoint (at 24 months) | Nilotinib (300 mg twice daily) | Imatinib (400 mg once daily) |
| Major Molecular Response (MMR) | 71% | 44% |
| Complete Molecular Response (CMR) | 26% | 10% |
Table 2: Comparison of Nilotinib and Dasatinib in Newly Diagnosed CML-CP (Matching-Adjusted Indirect Comparison)
| Efficacy Endpoint (at 12 months) | Nilotinib (300 mg twice daily) | Dasatinib (100 mg once daily) |
| Major Molecular Response (MMR) | 56.8% | 45.9% |
| Overall Survival (OS) | 99.5% | 97.3% |
Gastrointestinal Stromal Tumors (GIST)
In GIST, particularly after the failure of Imatinib and Sunitinib, Nilotinib has shown modest activity. Its efficacy is influenced by the specific KIT mutation status of the tumor.
Table 3: Efficacy of Nilotinib in Imatinib and Sunitinib-Resistant GIST
| Efficacy Endpoint | Nilotinib (400 mg twice daily) |
| Disease Control Rate (at 24 weeks) | 29% |
| Median Progression-Free Survival (PFS) | 113 days |
| Median Overall Survival (OS) | 310 days |
A phase III trial comparing Nilotinib to Imatinib as a first-line treatment for advanced GIST was stopped early as it was unlikely to show superiority over Imatinib.[6] However, for patients who have failed both imatinib and sunitinib, treatment options are limited, and regorafenib is an approved third-line therapy.[7][8] Sunitinib is the standard second-line treatment after imatinib failure.[6][9][10]
Melanoma
In patients with metastatic melanoma harboring KIT mutations, Nilotinib has demonstrated clinical activity.
Table 4: Efficacy of Nilotinib in KIT-Mutated Metastatic Melanoma (TEAM Trial)
| Efficacy Endpoint | Nilotinib (400 mg twice daily) |
| Objective Response Rate (ORR) | 26.2% |
| Median Duration of Response | 7.1 months |
| Median Progression-Free Survival (PFS) | 4.2 months |
| Median Overall Survival (OS) | 18.0 months |
Alternative treatments for metastatic melanoma include immunotherapy (e.g., Ipilimumab) and other targeted therapies, depending on the mutational status. For instance, the combination of Ipilimumab and Dacarbazine has shown a 3-year survival rate of nearly 21% in treatment-naive patients.[11][12][13]
Glioblastoma (Recurrent)
The efficacy of Nilotinib in recurrent glioblastoma (GBM) appears limited. A phase II trial in patients with recurrent GBM enriched for PDGFR-alpha activation showed a modest objective response rate.
Table 5: Efficacy of Nilotinib in Recurrent Glioblastoma with PDGFR-alpha Activation
| Efficacy Endpoint | Nilotinib (400 mg twice daily) |
| Progression-Free Survival at 6 months (PFS6) | 9% |
| Objective Response Rate (ORR) | 3% |
| Median Overall Survival (OS) | 6.6 months |
Standard treatment options for recurrent glioblastoma include lomustine and bevacizumab, with a meta-analysis showing that the combination improves progression-free survival but not overall survival compared to monotherapy.[14][15] Re-challenge with temozolomide is also a common strategy.[16][17]
Signaling Pathways and Mechanism of Action
Nilotinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase.[2] It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby blocking its catalytic activity. This leads to the inhibition of downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.
BCR-ABL Signaling Pathway in CML
The constitutively active BCR-ABL tyrosine kinase activates a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively drive the malignant phenotype of CML.[18][19][20]
Figure 1: Simplified BCR-ABL signaling pathway and the inhibitory action of Nilotinib.
KIT and PDGFR Signaling in Solid Tumors
In GIST and certain melanomas, Nilotinib's therapeutic effect is attributed to its inhibition of mutant KIT and PDGFR kinases.[4][21] Activation of these receptor tyrosine kinases leads to the stimulation of similar downstream pathways as BCR-ABL, including the MAPK and PI3K/AKT pathways.[22] Resistance to Nilotinib in melanoma has been linked to the activation of the MAPK pathway through alternative mechanisms, such as FGF2 signaling.[23][24]
Figure 2: Nilotinib's inhibition of mutant KIT/PDGFR signaling in solid tumors.
Experimental Protocols
To facilitate the replication and validation of findings related to Nilotinib's efficacy, this section provides detailed methodologies for key in vitro experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[25][26][27][28]
Figure 3: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562 for CML, GIST-T1 for GIST) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Allow cells to adhere overnight if applicable.
-
Treatment: Prepare serial dilutions of Nilotinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][29][30][31]
Detailed Protocol:
-
Cell Treatment: Treat cells with Nilotinib or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect the expression and phosphorylation status of key proteins in the signaling pathways affected by Nilotinib.[7][9][32]
Detailed Protocol:
-
Protein Extraction: Treat cells with Nilotinib for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Nilotinib (this compound) stands as a highly effective therapeutic agent for Ph+ CML, offering significant advantages over Imatinib in achieving deep and rapid molecular responses. Its role in solid tumors, such as GIST and melanoma, is more nuanced and appears to be most beneficial in specific molecularly defined patient populations. For researchers and clinicians, a thorough understanding of the comparative efficacy, mechanism of action, and underlying signaling pathways of Nilotinib is essential for its optimal use and for the development of future therapeutic strategies. The experimental protocols provided herein offer a foundation for further investigation into the multifaceted effects of this important targeted therapy. As our understanding of cancer biology deepens, the continued exploration of Nilotinib, both as a monotherapy and in combination with other agents, will undoubtedly pave the way for more personalized and effective cancer treatments.
References
- 1. targetedonc.com [targetedonc.com]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. GIST Treatment Guidelines | GIST Support International [gistsupport.org]
- 8. researchgate.net [researchgate.net]
- 9. Sunitinib versus imatinib dose escalation after failure of imatinib standard dose in patients with advanced Gastrointestinal stromal tumors – a real-world multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The management of metastatic GIST: current standard and investigational therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ipilimumab Added to Dacarbazine Prolongs Survival for Metastatic Melanoma | MDedge [mdedge.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Five-Year Survival Rates for Treatment-Naive Patients With Advanced Melanoma Who Received Ipilimumab Plus Dacarbazine in a Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. go.drugbank.com [go.drugbank.com]
- 23. FGF2 Induces Resistance to Nilotinib through MAPK Pathway Activation in KIT Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FGF2 Induces Resistance to Nilotinib through MAPK Pathway Activation in KIT Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Imatinib Escalation or Sunitinib Treatment After First-line Imatinib in Metastatic Gastrointestinal Stromal Tumor Patients | Anticancer Research [ar.iiarjournals.org]
- 28. ashpublications.org [ashpublications.org]
- 29. researchgate.net [researchgate.net]
- 30. Imatinib dose escalation versus sunitinib as a second-line treatment against advanced gastrointestinal stromal tumors: A nationwide population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ashpublications.org [ashpublications.org]
- 32. Treatments for Recurring Glioblastoma (Part Three) - Glioblastoma Multiforme [glioblastomamultiforme.it]
A Comparative Analysis of Nilotinib's Efficacy on Wild-Type and Mutant BCR-ABL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tyrosine kinase inhibitor Nilotinib's activity against wild-type BCR-ABL and its various mutant forms, which are often associated with resistance to therapy. The information presented is collated from preclinical and clinical research to support further investigation and drug development efforts in the context of Chronic Myeloid Leukemia (CML).
Introduction to Nilotinib and BCR-ABL
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[1] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is a key therapeutic target in CML.[1][2]
Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) designed to have enhanced potency and selectivity against BCR-ABL compared to the first-generation inhibitor, imatinib.[3][4] It functions as an ATP-competitive inhibitor, binding to and stabilizing the inactive conformation of the ABL kinase domain, thereby blocking its downstream signaling and inducing apoptosis in leukemic cells.[2][5][6][7] While highly effective against wild-type BCR-ABL, the emergence of point mutations in the kinase domain can confer resistance to TKIs. This guide examines the differential impact of Nilotinib on wild-type and various mutant forms of the BCR-ABL oncoprotein.
Quantitative Analysis: Nilotinib's Inhibitory Potency
Nilotinib is significantly more potent than imatinib against wild-type BCR-ABL, with IC50 values reported to be less than 30 nM.[8][9] Its efficacy against imatinib-resistant mutants varies, with high sensitivity against many, but reduced activity against a few specific mutations. The T315I "gatekeeper" mutation, for instance, is notoriously resistant to Nilotinib.[4][10][11]
The following table summarizes the 50% inhibitory concentrations (IC50) of Nilotinib against wild-type BCR-ABL and a panel of clinically relevant mutants. These values are indicative of the drug concentration required to inhibit the activity of the kinase or the proliferation of cells expressing the respective BCR-ABL variant by 50%.
| BCR-ABL Variant | Nilotinib IC50 (nM) - Cellular Proliferation/Viability | Nilotinib IC50 (nM) - Kinase Autophosphorylation | Sensitivity Category | Reference(s) |
| Wild-Type | ≤ 30 | 20 - 60 | High | [6][8][9][12] |
| P-Loop Mutations | ||||
| G250E | 26 - 33 | 20 | High | [11] |
| Q252H | 20 - 33 | 16 | High | [11] |
| Y253F | 100 - 130 | 100 | Medium | [11] |
| Y253H | 260 - 320 | 275 | Low | [4][11][13] |
| E255K | 110 - 140 | 115 | Medium | [4][11][13] |
| E255V | 370 - 440 | 370 | Low | [4][11][13] |
| Other Clinically Relevant Mutations | ||||
| M244V | 20 | 16 | High | [11] |
| F311L | 20 | 18 | High | [11] |
| T315I | >10,000 | >2,000 | Insensitive | [4][11] |
| F317L | 20 - 33 | 19 | High | [11] |
| M351T | 20 - 33 | 18 | High | [11] |
| F359V/C | 150 - 200 | 160 | Medium | [4][11][13] |
| H396P/R | 20 | 16 | High | [11] |
Experimental Protocols
The data presented in this guide are derived from various in vitro and cellular assays. Below are detailed methodologies for key experiments used to assess the efficacy of Nilotinib against wild-type and mutant BCR-ABL.
BCR-ABL Kinase Activity Assay (ELISA-based)
This assay quantifies the autophosphorylation activity of the BCR-ABL kinase in the presence of inhibitors.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture BCR-ABL expressing cell lines (e.g., K562 for wild-type, or Ba/F3 cells transfected with specific mutant constructs) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of Nilotinib or vehicle control for 1-2 hours.
-
Harvest cells by centrifugation and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the ABL portion of the BCR-ABL protein and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell lysates to the wells and incubate to allow the capture of BCR-ABL protein.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP).
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of kinase inhibition against the logarithm of Nilotinib concentration.
-
Calculate the IC50 value from the curve.
-
Cell Viability/Proliferation Assay (MTS or Trypan Blue Exclusion)
This assay measures the effect of Nilotinib on the viability and proliferation of BCR-ABL dependent cells.
Protocol:
-
Cell Seeding:
-
Seed BCR-ABL expressing cells (e.g., K562, Ba/F3) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Drug Treatment:
-
Add serial dilutions of Nilotinib to the wells. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
For MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.
-
For Trypan Blue Exclusion: Harvest cells from each treatment condition. Mix an aliquot of the cell suspension with an equal volume of trypan blue stain. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis:
Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the BCR-ABL signaling pathway following Nilotinib treatment.
Protocol:
-
Sample Preparation:
-
Treat BCR-ABL expressing cells with Nilotinib as described for the kinase assay.
-
Prepare cell lysates and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of BCR-ABL (p-BCR-ABL), CrkL (p-CrkL), STAT5 (p-STAT5), or other relevant downstream targets.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Re-probe the membrane with antibodies against the total forms of the proteins as loading controls.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the BCR-ABL signaling pathway and the workflows for the key experiments described above.
Caption: BCR-ABL Signaling Pathway and the inhibitory action of Nilotinib.
Caption: Workflow for the BCR-ABL Kinase Activity Assay.
Caption: Workflow for the Cell Viability Assay.
Clinical Implications and Resistance
Clinically, Nilotinib has demonstrated superior efficacy over imatinib in newly diagnosed CML patients, leading to fewer treatment-emergent BCR-ABL mutations.[3][16] In patients who have developed resistance to imatinib, the presence of specific mutations can predict the response to Nilotinib.[4][13] While effective against a broad range of mutations, the presence of less sensitive mutations like Y253H, E255K/V, and F359C/V, and particularly the T315I mutation, may necessitate alternative therapeutic strategies.[4][13]
Mechanisms of resistance to Nilotinib are not limited to kinase domain mutations. Overexpression of the BCR-ABL protein and activation of alternative signaling pathways, such as those involving Src family kinases, can also contribute to reduced drug efficacy.[17]
Conclusion
Nilotinib is a potent inhibitor of wild-type BCR-ABL and many of its imatinib-resistant mutants. This guide provides a comparative overview of its activity, supported by quantitative data and detailed experimental protocols. Understanding the differential sensitivity of various BCR-ABL mutants to Nilotinib is crucial for the development of personalized treatment strategies for CML patients and for guiding future drug discovery efforts aimed at overcoming TKI resistance. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid for researchers in this field.
References
- 1. The BCR-ABL inhibitor nilotinib influences phenotype and function of monocyte-derived human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Impact of baseline BCR-ABL mutations on response to nilotinib in patients with chronic myeloid leukemia in chronic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Independent Verification of AMN107's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMN107 (Nilotinib), a second-generation tyrosine kinase inhibitor (TKI), with its predecessor Imatinib and fellow second-generation inhibitor Dasatinib. The focus is on the independent verification of AMN107's mechanism of action, primarily as a potent inhibitor of the Bcr-Abl kinase, the causative agent in Chronic Myeloid Leukemia (CML). This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
AMN107 (Nilotinib) was developed to overcome the resistance observed with Imatinib treatment in CML patients. Its mechanism of action centers on the competitive inhibition of the ATP-binding site of the Bcr-Abl protein, thereby blocking its kinase activity and downstream signaling pathways that lead to cell proliferation and survival. Independent studies have verified that AMN107 is significantly more potent than Imatinib against wild-type Bcr-Abl and is effective against a majority of Imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I mutation.[1][2][3] Compared to Dasatinib, another second-generation TKI, AMN107 exhibits a more selective kinase inhibition profile.[4][5]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for AMN107, Imatinib, and Dasatinib against wild-type Bcr-Abl, various Bcr-Abl mutants, and a selection of off-target kinases. Lower IC50 values indicate greater potency.
Table 1: Potency against Wild-Type Bcr-Abl and Key Off-Target Kinases
| Kinase Target | AMN107 (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| Bcr-Abl | 20 - 45 | 250 - 600 | <1 - 9 |
| c-Kit | 90 | 100 | 13 |
| PDGFRα | 72 | 100 | 28 |
| PDGFRβ | 60 | 100 | 28 |
| SRC Family | >10,000 | >10,000 | 0.5 - 16 |
| DDR1 | 3.7 | 3,000 | 0.6 |
Data compiled from multiple sources.[4][6][7] Note that IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative IC50 Values (nM) Against Imatinib-Resistant Bcr-Abl Mutants
| Bcr-Abl Mutant | AMN107 (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| Wild-Type | 20 | 375 | 0.8 |
| G250E | 31 | 1,500 | 1.5 |
| Q252H | 24 | 1,500 | 1.2 |
| Y253F | 37 | 2,000 | 1.0 |
| E255K | 43 | 5,000 | 2.0 |
| E255V | 50 | 10,000 | 2.5 |
| F317L | 25 | 2,500 | 1.5 |
| M351T | 21 | 1,000 | 1.0 |
| H396P | 30 | 4,000 | 1.8 |
| T315I | >10,000 | >10,000 | >10,000 |
IC50 values represent the concentration of the drug required to inhibit the proliferation of Ba/F3 cells expressing the respective Bcr-Abl mutants by 50%.[1][2][3]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Second-Generation Tyrosine Kinase Inhibitors: Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Second-generation Tyrosine Kinase Inhibitors (TKIs) have significantly advanced the treatment landscape for malignancies driven by aberrant kinase signaling, most notably Chronic Myeloid Leukemia (CML) and non-small cell lung cancer (NSCLC). These agents offer improved potency and target selectivity compared to their first-generation predecessors. This guide provides an objective comparison of the long-term efficacy and safety profiles of key second-generation TKIs, supported by data from pivotal clinical trials and detailed experimental methodologies.
Chronic Myeloid Leukemia (CML): Targeting the BCR-ABL Kinase
Second-generation TKIs for CML—dasatinib, nilotinib, and bosutinib—were developed to overcome imatinib resistance and induce faster, deeper molecular responses. Ponatinib, a third-generation TKI, is often considered alongside second-generation agents due to its activity against the T315I mutation, a common mechanism of resistance to other TKIs.
Long-Term Efficacy in Newly Diagnosed Chronic Phase CML
The long-term efficacy of frontline dasatinib, nilotinib, and bosutinib has been established in large, randomized phase 3 trials comparing them against the first-generation TKI, imatinib.
| Efficacy Endpoint | Dasatinib (DASISION Trial - 5-Year Follow-up)[1][2][3] | Nilotinib (ENESTnd Trial - 10-Year Follow-up)[4][5][6] | Bosutinib (BFORE Trial - 5-Year Follow-up)[7][8][9][10][11] |
| Major Molecular Response (MMR) | 76% | 77.7% (300mg BID) | 73.9% |
| MR4.5 | 42% | 61.0% (300mg BID) | 47.4% |
| Progression to Accelerated/Blast Phase | 5% | Lower than imatinib | Not reported in 5-year results |
| Overall Survival (OS) at 5/10 Years | High and similar to imatinib (5-year) | 87.6% (300mg BID) (10-year) | Not reported in 5-year results |
Long-Term Safety Profiles in CML
While generally well-tolerated, second-generation TKIs exhibit distinct long-term safety profiles that are crucial considerations for treatment selection.
| Adverse Event (Grade 3/4) | Dasatinib (DASISION Trial - 5-Year Follow-up)[1][2][3] | Nilotinib (ENESTnd Trial - 10-Year Follow-up)[4][5][6] | Bosutinib (BFORE Trial - 5-Year Follow-up)[7][8][9][10][11] |
| Pleural Effusion | 28% (all grades) | Infrequent | Infrequent |
| Cardiovascular Events | Uncommon arterial ischemic events | 16.5% (300mg BID) | Increased incidence of cardiac and vascular TEAEs over 5 years |
| Diarrhea | Common, mostly low grade | Common, mostly low grade | More common than imatinib |
| Elevated Liver Enzymes | Less common | Less common | More common than imatinib |
Ponatinib in Resistant/Intolerant CML
Ponatinib has demonstrated significant long-term efficacy in heavily pretreated CML patients, including those with the T315I mutation.
| Efficacy Endpoint (PACE Trial - 5-Year Follow-up)[12][13][14] | Result |
| Major Cytogenetic Response (MCyR) | 60% |
| Major Molecular Response (MMR) | 40% |
| 5-Year Overall Survival | 73% |
The primary long-term safety concern with ponatinib is the risk of arterial occlusive events (AOEs), with a cumulative incidence of 31% in the PACE trial.[12][13] The OPTIC trial investigated a dose-optimization strategy to mitigate this risk, demonstrating that a starting dose of 45 mg with reduction to 15 mg upon response can maintain efficacy while improving the safety profile.[15][16]
Non-Small Cell Lung Cancer (NSCLC): Targeting EGFR Mutations
In EGFR-mutant NSCLC, the second-generation TKIs afatinib and dacomitinib have been compared to the first-generation TKI gefitinib.
Long-Term Efficacy in First-Line Treatment of EGFR-Mutant NSCLC
| Efficacy Endpoint | Afatinib (LUX-Lung 7 Trial)[17][18][19][20][21] | Dacomitinib (ARCHER 1050 Trial)[22][23][24][25][26] |
| Progression-Free Survival (PFS) | Significantly longer than gefitinib | 14.7 months (vs. 9.2 months with gefitinib) |
| Overall Survival (OS) | No significant difference vs. gefitinib (27.9 vs. 24.5 months) | 34.1 months (vs. 26.8 months with gefitinib) |
| Objective Response Rate (ORR) | 70% (vs. 56% with gefitinib) | Not the primary endpoint |
Long-Term Safety Profiles in NSCLC
The adverse event profiles of afatinib and dacomitinib are characterized by EGFR inhibition-related toxicities.
| Adverse Event (Grade ≥3) | Afatinib (LUX-Lung 7 Trial)[17][18][19] | Dacomitinib (ARCHER 1050 Trial) |
| Diarrhea | 12.5% | Common, requires proactive management |
| Rash/Acne | 9.4% | Common, requires proactive management |
| Stomatitis | Common, mostly low grade | Common, requires proactive management |
Experimental Protocols
CML Clinical Trial Methodologies
The pivotal trials for second-generation TKIs in newly diagnosed CML shared similar designs:
-
DASISION: A phase 3, open-label, randomized trial comparing dasatinib (100 mg once daily) with imatinib (400 mg once daily) in patients with newly diagnosed chronic phase CML.[1][2] The primary endpoint was confirmed complete cytogenetic response (cCCyR) by 12 months.[1]
-
ENESTnd: A phase 3, open-label, randomized trial that compared two doses of nilotinib (300 mg or 400 mg twice daily) with imatinib (400 mg once daily) in patients with newly diagnosed chronic phase CML.[4][5] The primary endpoint was major molecular response (MMR) at 12 months.[4]
-
BFORE: A phase 3, open-label, randomized trial comparing bosutinib (400 mg once daily) with imatinib (400 mg once daily) in patients with newly diagnosed chronic phase CML.[7][8] The primary endpoint was MMR at 12 months.[7]
-
PACE: A phase 2, single-arm, open-label trial of ponatinib (45 mg once daily) in patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[12][13][14]
-
OPTIC: A phase 2, randomized, open-label trial evaluating three starting doses of ponatinib (45 mg, 30 mg, or 15 mg daily) with a response-based dose reduction in patients with chronic phase CML resistant to at least two prior TKIs or with the T315I mutation.[15][16]
Molecular and Cytogenetic Analysis in CML Trials:
-
Cytogenetic Response: Assessed by standard chromosome banding analysis of bone marrow cell metaphases.
-
Molecular Response: Measured by quantitative reverse-transcription polymerase chain reaction (RT-qPCR) to determine the levels of BCR-ABL1 transcripts, standardized to the International Scale (IS).
-
Mutation Analysis: Performed using direct sequencing of the ABL kinase domain to identify mutations conferring TKI resistance.[27][28][29][30]
NSCLC Clinical Trial Methodologies
-
LUX-Lung 7: A phase 2b, open-label, randomized trial comparing afatinib (40 mg once daily) with gefitinib (250 mg once daily) in patients with EGFR-mutant advanced NSCLC.[17][18][19][20][21]
-
ARCHER 1050: A phase 3, randomized, open-label trial comparing dacomitinib (45 mg once daily) with gefitinib (250 mg once daily) in the first-line treatment of patients with EGFR-mutation-positive advanced NSCLC.[22][23][24][25][26]
EGFR Mutation Analysis in NSCLC Trials:
-
EGFR mutation status was determined by testing tumor tissue, and in some cases cytology samples, using various methods including PCR-based assays and direct sequencing to identify activating mutations in exons 18-21.[31][32]
Signaling Pathways and Experimental Workflows
Caption: BCR-ABL Signaling Pathway in CML and TKI Inhibition.
References
- 1. ascopubs.org [ascopubs.org]
- 2. DASISION Trial: 5-Year Efficacy and Safety of Dasatinib Versus Imatinib in Patients with Newly Diagnosed Chronic Phase CML [ciplamed.com]
- 3. Final 5-Year Study Results of DASISION: The Dasatinib Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term outcomes with frontline nilotinib versus imatinib in newly diagnosed chronic myeloid leukemia in chronic phase: ENESTnd 10-year analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. researchgate.net [researchgate.net]
- 8. Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial [boa.unimib.it]
- 9. Five-year follow-up data from the BFORE trial: bosutinib versus imatinib in CML | VJHemOnc [vjhemonc.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. OPTIC 3-year update: dose-optimization of 3 starting doses of ponatinib in CP-CML | VJHemOnc [vjhemonc.com]
- 16. P662: POST HOC ANALYSIS OF PATIENT RESPONSES BY T315I MUTATION STATUS FROM THE 3-YEAR UPDATE OF THE OPTIC TRIAL: A DOSE-OPTIMIZATION STUDY OF 3 STARTING DOSES OF PONATINIB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. First-line afatinib vs gefitinib for patients with EGFR mutation-positive NSCLC (LUX-Lung 7): impact of afatinib dose adjustment and analysis of mode of initial progression for patients who continued treatment beyond progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. sfj-pharma.com [sfj-pharma.com]
- 24. pfizer.com [pfizer.com]
- 25. Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Updated Overall Survival in a Randomized Study Comparing Dacomitinib with Gefitinib as First-Line Treatment in Patients with Advanced Non-Small-Cell Lung Cancer and EGFR-Activating Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
- 28. BCR-ABL1 kinase domain mutations: methodology and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ABL1 Kinase Domain Mutation Analysis | MD Anderson Cancer Center [mdanderson.org]
- 30. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]
- 31. EGFR mutation testing in lung cancer: a review of available methods and their use for analysis of tumour tissue and cytology samples - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cdn.iuhealth.org [cdn.iuhealth.org]
Nilotinib in Chronic Myeloid Leukemia: A Comparative Meta-analysis of Clinical Outcomes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nilotinib's clinical efficacy against other tyrosine kinase inhibitors (TKIs) for the treatment of chronic myeloid leukemia (CML). Supported by data from multiple meta-analyses, this document outlines key performance indicators, details the methodologies of cited studies, and visualizes the underlying molecular pathways and research workflows.
Nilotinib, a second-generation TKI, has demonstrated significant efficacy in the treatment of CML by targeting the BCR-ABL fusion protein, a hallmark of the disease.[1][2] Meta-analyses of numerous clinical trials consistently show Nilotinib's superiority in achieving key molecular and cytogenetic milestones compared to the first-generation TKI, Imatinib.[3][4][5] Comparisons with another second-generation TKI, Dasatinib, have also been a subject of extensive research, with varying results depending on the specific patient population and endpoints analyzed.[6][7][8]
Comparative Clinical Efficacy of Nilotinib
The clinical performance of Nilotinib has been rigorously evaluated against both Imatinib and Dasatinib in patients with newly diagnosed CML and in those who are resistant or intolerant to Imatinib.
Nilotinib versus Imatinib
Multiple studies and meta-analyses have established that Nilotinib offers earlier and higher rates of molecular response in patients with chronic phase CML (CML-CP) when compared to Imatinib.[9][10][11] A network meta-analysis indicated that Nilotinib has a 97% probability of achieving the highest rate of Major Molecular Response (MMR) by 12 months compared to Dasatinib and Imatinib.[3] The ENESTnd trial, a cornerstone study, showed that Nilotinib significantly reduced the risk of progression to accelerated or blast crisis phases of CML and resulted in superior rates of complete cytogenetic response and deep molecular response compared to Imatinib.[12] While second- and third-generation TKIs, including Nilotinib, have shown improved clinical responses, the safer toxicity profile of Imatinib may make it a more suitable option for patients with comorbidities.[5]
Nilotinib versus Dasatinib
Direct head-to-head comparisons between Nilotinib and Dasatinib in newly diagnosed CML-CP patients have been limited. However, a propensity score-matched analysis of two parallel phase II trials suggested that both drugs offer similar response and survival outcomes, positioning them as reasonable first-line therapy options.[7] In the context of second-line therapy for patients resistant or intolerant to Imatinib, a retrospective chart review found that Nilotinib was associated with a lower risk of progression and longer progression-free survival compared to Dasatinib.[6] Another real-world retrospective analysis, however, found no significant difference in efficacy after 12 months of second-line treatment, though the incidence of grade 3-4 adverse events was higher in the Dasatinib group.[8]
Quantitative Data Summary
The following tables summarize the key clinical outcomes from comparative studies involving Nilotinib.
| Table 1: First-Line Treatment - Nilotinib vs. Imatinib (ENESTnd Trial - 4-year follow-up) | ||
| Outcome | Nilotinib (300 mg twice daily) | Imatinib (400 mg once daily) |
| Major Molecular Response (MMR) Rate | Higher than Imatinib | Lower than Nilotinib |
| Freedom from Progression to Accelerated/Blast Crisis | 96.7% | 93.1% |
| Overall Survival (OS) | 94.3% | 93.3% |
| Source:[12] |
| Table 2: First-Line Treatment - Nilotinib vs. Dasatinib vs. Imatinib (Network Meta-analysis) | |||
| Outcome | Nilotinib | Dasatinib | Imatinib |
| Absolute Rate of MMR by 12 months | 55.2% | 44.8% | 26.7% |
| Source:[3] |
| Table 3: Second-Line Treatment - Nilotinib vs. Dasatinib (Retrospective Chart Review) | |
| Outcome | Hazard Ratio (HR) - Nilotinib vs. Dasatinib |
| Progression | 0.27 (p = 0.021) |
| Progression-Free Survival (PFS) | 0.48 (p = 0.030) |
| Overall Survival (OS) | 0.46 (p = 0.067, not statistically significant) |
| Source:[6] |
Experimental Protocols
Understanding the methodology behind the clinical data is crucial for its interpretation. Below are summaries of the experimental protocols for key cited studies.
Network Meta-Analysis Protocol (Example)
-
Objective: To indirectly compare therapies (e.g., Nilotinib, Dasatinib, and Imatinib) using evidence from randomized trials.[3]
-
Systematic Review: A comprehensive search of medical databases was conducted to identify randomized controlled trials (RCTs) that included the therapies of interest as first-line treatment for CML.
-
Inclusion/Exclusion Criteria: Strict criteria were applied to select studies, ensuring comparability in terms of patient characteristics, baseline disease state, and endpoint definitions.
-
Outcome of Interest: The primary endpoint was typically Major Molecular Response (MMR) at or by a specific time point (e.g., 12 months).
-
Statistical Analysis: A network meta-analysis was performed to combine direct and indirect evidence from the trials, allowing for the comparison of all therapies. This method adjusts for differences in trial design and patient populations.
Retrospective Chart Review Protocol (Example)
-
Objective: To compare the real-world effectiveness of second-line therapies (e.g., Nilotinib vs. Dasatinib) in patients with CML who were resistant or intolerant to Imatinib.[6]
-
Data Collection: Information was collected retrospectively from the medical charts of patients from multiple hematology and oncology centers.
-
Patient Population: The study included patients with CML in the chronic phase who had switched from Imatinib to either Nilotinib or Dasatinib.
-
Endpoints: The primary outcomes were progression, progression-free survival (PFS), and overall survival (OS). Treatment changes and reasons for discontinuation were also analyzed.
-
Statistical Analysis: Multivariate Cox proportional hazard models were used to compare the outcomes between the two treatment groups, adjusting for potential confounding factors.
Visualizing the Science
The following diagrams illustrate the underlying biological pathway targeted by Nilotinib and the workflow of a meta-analysis used to evaluate its clinical efficacy.
Caption: Workflow of a systematic review and meta-analysis.
Caption: Nilotinib's inhibition of the BCR-ABL signaling pathway.
References
- 1. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Major molecular response during the first year of dasatinib, imatinib or nilotinib treatment for newly diagnosed chronic myeloid leukemia: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Comparing nilotinib with dasatinib as second-line therapies in patients with chronic myelogenous leukemia resistant or intolerant to imatinib -- a retrospective chart review analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Propensity Score Matching Analysis of Dasatinib and Nilotonib as a Frontline Therapy for Patients with Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-life comparison of nilotinib versus dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nilotinib Yields Better Rates of Molecular Response Than Imatinib in the Frontline Setting - Personalized Medicine in Oncology [personalizedmedonc.com]
- 10. Nilotinib Yields Better Rates of Molecular Response Than Imatinib in Frontline Setting [ahdbonline.com]
- 11. onclive.com [onclive.com]
- 12. Early molecular response predicts outcomes in patients with chronic myeloid leukemia in chronic phase treated with frontline nilotinib or imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Novel Compounds (NM107)
For researchers, scientists, and drug development professionals, the proper handling of novel or internally designated chemical compounds, such as NM107, is paramount to ensuring laboratory safety and data integrity. Since "this compound" does not correspond to a publicly documented chemical entity, this guide provides a comprehensive framework for establishing safe handling, personal protective equipment (PPE), and disposal protocols for any new or uncharacterized substance in a laboratory setting.
I. Hazard Identification and Risk Assessment: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is critical. This involves identifying potential hazards based on any available data, such as structural similarities to known hazardous substances, in-silico toxicity predictions, or preliminary analytical data.
Key Steps in Risk Assessment:
-
Characterize the Unknown: Gather all known information about this compound. This includes its chemical structure, physical state (solid, liquid, gas), and any preliminary reactivity or toxicity data.
-
Consult Safety Data Sheets (SDS) of Analogs: If this compound is structurally similar to known compounds, their SDS can provide valuable insights into potential hazards and handling precautions.
-
Assume the Highest Hazard: In the absence of definitive data, treat this compound as a highly hazardous substance. This includes assuming it may be toxic, flammable, and corrosive.
-
Document the Assessment: Maintain a formal record of the risk assessment, including the potential hazards identified and the control measures to be implemented.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is dictated by the outcome of the risk assessment. The following table summarizes the recommended PPE for handling an uncharacterized compound like this compound, assuming a high-hazard scenario.[1][2][3][4]
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes, projectiles, and unknown chemical reactions. Face shields must be used in conjunction with safety goggles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Provides a barrier against skin contact. The choice of glove material should be based on the chemical's properties if known; otherwise, nitrile gloves offer good general protection.[2] |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron. | Protects against spills and splashes, and provides a barrier in case of fire. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher). | Essential if working with powders, aerosols, or volatile substances. The type of cartridge should be selected based on the anticipated chemical class.[3][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
III. Operational and Handling Protocols
Safe handling procedures are essential to minimize exposure and prevent accidents.
A. Engineering Controls:
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.
B. Procedural Guidance:
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Clear the workspace of any unnecessary items.
-
Weighing and Transferring:
-
For solids, handle in a fume hood to avoid inhaling dust particles.
-
For liquids, use appropriate tools like pipettes with safety bulbs to avoid mouth pipetting.
-
-
Heating and Reactions:
-
Use appropriate heating equipment (e.g., heating mantles, hot plates) and never heat sealed containers.
-
Be prepared for unexpected reactions by having appropriate fire extinguishing equipment nearby.
-
-
Spill Management:
-
Have a spill kit readily available. The contents should be appropriate for the potential hazards of this compound (e.g., absorbent materials, neutralizing agents).
-
In case of a spill, evacuate the immediate area, alert others, and follow established laboratory spill cleanup procedures.
-
IV. Waste Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal of this compound and any contaminated materials is a critical final step. All waste must be handled in accordance with local, state, and federal regulations.[6][7][8]
Waste Segregation and Disposal Pathway:
| Waste Stream | Container | Disposal Protocol |
| Solid this compound Waste | Labeled, sealed, and chemically compatible waste container. | Treat as hazardous chemical waste. Arrange for pickup by a certified hazardous waste disposal company. |
| Liquid this compound Waste | Labeled, sealed, and chemically compatible waste container. | Treat as hazardous chemical waste. Do not pour down the drain. Arrange for professional disposal. |
| Contaminated Sharps | Puncture-resistant sharps container. | Dispose of as regulated medical or hazardous waste, depending on the nature of the contamination.[7][8] |
| Contaminated PPE | Labeled, sealed plastic bag or container. | Dispose of as hazardous waste. Do not discard in regular trash. |
V. Experimental Workflow and Safety Checkpoints
The following diagram illustrates a logical workflow for handling this compound, incorporating critical safety checkpoints.
A workflow for the safe handling of a novel chemical compound.
This structured approach to handling uncharacterized compounds like this compound is fundamental to maintaining a safe and compliant laboratory environment. By prioritizing thorough risk assessment and adhering to stringent safety protocols, researchers can confidently and safely advance their scientific discoveries.
References
- 1. usbr.gov [usbr.gov]
- 2. business.medtecs.com [business.medtecs.com]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. Personal Protective Equipment (PPE) | Bay Area Medical Supply [bayareamedsupply.com]
- 5. mannsupply.com [mannsupply.com]
- 6. Download [lf-public.deq.utah.gov:443]
- 7. www2.deq.idaho.gov [www2.deq.idaho.gov]
- 8. deq.virginia.gov [deq.virginia.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
